Procysteine
Description
Procysteine has been used in trials studying the treatment of HIV Infections.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
analog of 5-oxoproline in which the 4-methylene moiety is replaced by sulfur; acts as 5-oxo-L-prolinase substrate; structure in first source; RN given refers to parent cpd without isomeric designation; this compound is a trade name
Properties
IUPAC Name |
(4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLMGCPTLHPWPY-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318247 | |
| Record name | Procysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19771-63-2 | |
| Record name | Procysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19771-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxothiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019771632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxothiazolidinecarboxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXOTHIAZOLIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7063P804E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cellular Odyssey of L-2-Oxothiazolidine-4-Carboxylic Acid: A Technical Guide to its Uptake and Intracellular Journey
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-oxothiazolidine-4-carboxylic acid (OTC), a synthetic cysteine prodrug, has garnered significant attention for its therapeutic potential in conditions associated with oxidative stress and inflammation. Its ability to replenish intracellular cysteine, the rate-limiting amino acid for glutathione (GSH) synthesis, underpins its primary antioxidant function.[1][2] Furthermore, emerging evidence has unveiled a dual role for OTC as a signaling molecule, acting as a ligand for the G protein-coupled receptor GPR109A.[3][4] Understanding the precise mechanisms of OTC's cellular uptake and subsequent intracellular trafficking is paramount for optimizing its therapeutic efficacy and for the rational design of novel drug delivery systems. This technical guide provides an in-depth exploration of the cellular uptake pathway of OTC, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Cellular Uptake Pathway
The primary route for the cellular entry of L-2-oxothiazolidine-4-carboxylic acid is mediated by the Na+-coupled monocarboxylate transporter 1 (SMCT1) , encoded by the SLC5A8 gene.[5] This transport process is an active mechanism, driven by the sodium gradient across the plasma membrane.
Once inside the cell, OTC is enzymatically converted to L-cysteine by the ubiquitous cytosolic enzyme 5-oxoprolinase . This conversion is a critical step, as it liberates cysteine to participate in various cellular processes, most notably the synthesis of the master antioxidant, glutathione (GSH).
In addition to its role as a cysteine precursor, OTC has been identified as a ligand for the G protein-coupled receptor 109A (GPR109A) , also known as hydroxycarboxylic acid receptor 2 (HCA2). This interaction initiates a distinct signaling cascade that contributes to the anti-inflammatory effects of OTC, independent of its contribution to GSH synthesis.
Below is a diagram illustrating the cellular uptake and subsequent metabolic and signaling pathways of OTC.
Quantitative Data on OTC Transport
The transport of L-2-oxothiazolidine-4-carboxylic acid via the SMCT1 transporter is a saturable process, indicating a finite number of transporter proteins on the cell surface. The affinity of the transporter for its substrate can be quantified by the Michaelis constant (Km).
| Substrate | Transporter | Cell System | Method | Km (µM) | Reference |
| L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) | Human SLC5A8 (SMCT1) | Xenopus laevis oocytes | Electrophysiology | 104 ± 3 |
Experimental Protocols
Radiolabeled OTC Uptake Assay
This protocol is a standard method to quantify the cellular uptake of OTC by measuring the accumulation of a radiolabeled form of the compound.
Materials:
-
Cells expressing the SMCT1 transporter (e.g., ARPE-19, HEK293 cells transfected with SLC5A8)
-
Radiolabeled [14C]-L-2-oxothiazolidine-4-carboxylic acid
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Wash buffer (ice-cold PBS)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Add fresh uptake buffer and pre-incubate the cells at 37°C for 15-30 minutes.
-
Initiate Uptake: Aspirate the pre-incubation buffer and add the uptake buffer containing a known concentration of radiolabeled OTC.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1, 5, 10, 15 minutes) to determine the time course of uptake.
-
Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive uptake buffer and wash the cells three times with ice-cold wash buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Express the uptake as nmol or pmol of OTC per mg of protein per unit of time.
Electrophysiological Measurement of OTC Transport in Xenopus Oocytes
This method directly measures the movement of ions associated with the transport of OTC across the cell membrane, providing real-time kinetic data.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human SLC5A8 (SMCT1)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., NaCl-based buffer)
-
OTC solution of varying concentrations
Procedure:
-
Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject oocytes with the cRNA encoding human SLC5A8 and incubate for 2-5 days to allow for protein expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.
-
Baseline Current: Perfuse the oocyte with the recording solution and clamp the membrane potential at a holding potential (e.g., -50 mV). Record the baseline current.
-
OTC Application: Perfuse the oocyte with the recording solution containing a specific concentration of OTC. The transport of OTC coupled with Na+ ions will generate an inward current.
-
Data Acquisition: Record the change in current induced by OTC.
-
Kinetic Analysis: Repeat the measurement with a range of OTC concentrations to determine the saturation kinetics. Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax.
Bioluminescence Resonance Energy Transfer (BRET) Assay for GPR109A Activation
This assay is used to study the interaction between OTC and the GPR109A receptor in living cells.
Materials:
-
HEK293 cells
-
Expression vectors for GPR109A fused to a Renilla luciferase (Rluc) donor and a fluorescent acceptor (e.g., YFP) for a G-protein subunit.
-
BRET substrate (e.g., coelenterazine h)
-
Plate reader capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the GPR109A-Rluc and YFP-G-protein expression vectors.
-
Cell Seeding: Seed the transfected cells into a white, 96-well microplate.
-
Ligand Stimulation: On the day of the assay, treat the cells with varying concentrations of OTC or a known GPR109A agonist (positive control).
-
Substrate Addition: Add the BRET substrate to each well.
-
BRET Measurement: Immediately measure the luminescence signals at two wavelengths corresponding to the donor (Rluc) and acceptor (YFP) emission peaks using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon ligand addition indicates receptor activation and G-protein engagement.
cAMP Assay for GPR109A Signaling
This assay measures the downstream signaling of GPR109A activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing GPR109A
-
Forskolin (an adenylyl cyclase activator)
-
OTC or other test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed GPR109A-expressing cells in a multi-well plate.
-
Pre-stimulation (for Gi-coupled receptors): Since GPR109A is Gi-coupled and inhibits adenylyl cyclase, pre-stimulate the cells with forskolin to induce a measurable baseline of cAMP.
-
Ligand Treatment: Add varying concentrations of OTC or a known GPR109A agonist to the cells.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: A decrease in cAMP levels in the presence of OTC indicates the activation of the Gi-coupled GPR109A receptor.
Conclusion
L-2-oxothiazolidine-4-carboxylic acid utilizes a sophisticated cellular uptake and processing pathway that underscores its multifaceted therapeutic potential. The primary entry into the cell is an active transport process mediated by the SMCT1 transporter, followed by intracellular conversion to cysteine, which fuels the synthesis of glutathione. Concurrently, OTC can engage the GPR109A receptor to initiate anti-inflammatory signaling. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this promising molecule. A thorough understanding of these fundamental mechanisms is crucial for the continued development of OTC and related compounds as effective agents against a spectrum of diseases rooted in oxidative stress and inflammation.
References
- 1. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Procysteine: A Cysteine Prodrug for Enhanced Glutathione Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of cellular processes.[1] The synthesis of glutathione is primarily limited by the availability of cysteine.[2] Procysteine, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug designed to efficiently deliver cysteine intracellularly, thereby augmenting glutathione synthesis.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and therapeutic potential. Detailed experimental protocols for the evaluation of cysteine prodrugs and the quantification of glutathione are also presented, along with visual representations of key pathways and workflows to support researchers and drug development professionals in this field.
Introduction to Glutathione and the Role of Cysteine
Glutathione is a critical component of the cellular antioxidant defense system, existing in both a reduced (GSH) and an oxidized (GSSG) state. The ratio of GSH to GSSG is a key indicator of cellular redox balance, with a high ratio signifying a healthy state.[1] Under conditions of oxidative stress, which is implicated in numerous diseases including neurodegenerative disorders, cardiovascular disease, and HIV infection, cellular GSH levels can be depleted.[1]
The synthesis of glutathione occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase. The first step, the formation of gamma-glutamylcysteine, is the rate-limiting step and is dependent on the intracellular concentration of cysteine. Therefore, strategies to increase intracellular cysteine levels are of significant therapeutic interest for conditions associated with glutathione deficiency.
This compound (L-2-oxothiazolidine-4-carboxylic acid): A Cysteine Prodrug
This compound (OTC) is a heterocyclic compound that serves as a prodrug of L-cysteine. Its structure protects the sulfhydryl group from oxidation, allowing for efficient transport into the cell. Once inside the cell, this compound is metabolized by the enzyme 5-oxoprolinase to L-cysteine, which then becomes available for glutathione synthesis. This intracellular delivery mechanism bypasses the potential for extracellular oxidation and the limitations of direct cysteine supplementation.
Mechanism of Action
The mechanism of action of this compound is centered on its ability to increase the intracellular pool of cysteine, the rate-limiting substrate for glutathione synthesis. By providing a stable and readily available source of cysteine, this compound effectively upregulates the production of glutathione, thereby enhancing the cell's antioxidant capacity and protecting it from oxidative damage.
Quantitative Data on this compound
The following tables summarize quantitative data from various preclinical and clinical studies on this compound, providing insights into its pharmacokinetics and efficacy in elevating cysteine and glutathione levels.
Pharmacokinetics in Healthy Human Volunteers
| Parameter | Dose | Value | Reference |
| Peak Plasma Concentration (Cmax) | 0.15 mmol/kg (oral) | Reached between 45 and 60 min | |
| 0.45 mmol/kg (oral) | Reached between 45 and 60 min | ||
| Oral Clearance | 0.15 mmol/kg | 0.57 ± 0.20 L/(hr·kg) | |
| Plasma Cysteine Increase | 0.15 - 0.45 mmol/kg (oral) | 18 to 75 µM over basal (17 µM) | |
| Lymphocyte Cysteine Increase | 0.15 - 0.45 mmol/kg (oral) | From 0.37 to 0.99 nmol/mg protein (2-3 hr post-ingestion) | |
| Lymphocyte Glutathione Increase | 0.15 - 0.45 mmol/kg (oral) | From 8.7 to 15.6 nmol/mg protein (2-3 hr post-ingestion) |
Efficacy in Clinical and Preclinical Models
| Model | Treatment | Outcome Measure | Result | Reference |
| Acute Respiratory Distress Syndrome (ARDS) - Human | 63 mg/kg (IV, every 8h for 10 days) | Red Blood Cell Glutathione | 49% increase from baseline | |
| Cardiac Index | 14% increase (vs. -6% in placebo) | |||
| Alcohol-Induced Liver Injury - Rat | 500 mg/kg/day (dietary) for 4 weeks | Total Plantaris Glutathione | Normalized levels compared to alcohol-fed group | |
| Free (Reduced) Plantaris Glutathione | Restored to control levels | |||
| HIV Infection - Human (N-acetylcysteine, a related prodrug) | Oral NAC for 8 weeks | Whole Blood Glutathione | Increased from 0.88 mM to 0.98 mM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and glutathione metabolism.
Quantification of Glutathione
This method relies on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle GSSG back to GSH, allowing for the measurement of total glutathione.
Materials:
-
5% 5-Sulfosalicylic acid (SSA) for deproteinization
-
Assay Buffer (e.g., phosphate buffer with EDTA)
-
DTNB solution
-
Glutathione Reductase
-
NADPH
-
GSH and GSSG standards
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Tissues: Homogenize tissue in 4 volumes of ice-cold 5% SSA. Centrifuge at >8000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Cells: Lyse cells in an appropriate buffer, then deproteinize with an equal volume of 10% SSA. Centrifuge and collect the supernatant.
-
Plasma: Collect blood with an anticoagulant. Centrifuge to separate plasma. Deproteinize with 1/4 volume of 5% SSA, centrifuge, and collect the supernatant.
-
-
Assay:
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add sample supernatant and standards.
-
Add a reaction mixture containing assay buffer, DTNB, NADPH, and glutathione reductase to each well.
-
Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Measure the absorbance at 412 nm.
-
Calculate the glutathione concentration in the samples based on the standard curve.
-
HPLC offers a more specific and sensitive method for the simultaneous quantification of both reduced (GSH) and oxidized (GSSG) glutathione.
Materials:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent and an organic modifier like acetonitrile)
-
Derivatizing agent (e.g., monobromobimane for fluorescence detection)
-
Perchloric acid or metaphosphoric acid for deproteinization
-
GSH and GSSG standards
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in ice-cold deproteinizing acid (e.g., 5% metaphosphoric acid).
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Derivatization (if using fluorescence detection):
-
Mix the supernatant with the derivatizing agent and a buffer to adjust the pH.
-
Incubate in the dark at room temperature for a specified time.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute with the mobile phase using an isocratic or gradient program.
-
Detect the glutathione species using the appropriate detector.
-
Quantify the peaks by comparing their area to a standard curve prepared with known concentrations of GSH and GSSG.
-
In Vivo Evaluation of Cysteine Prodrugs
A typical workflow to assess the efficacy of a cysteine prodrug like this compound in an animal model is outlined below.
Signaling Pathways Influenced by Glutathione Status
The cellular redox environment, largely dictated by the GSH/GSSG ratio, influences a multitude of signaling pathways. Oxidative stress can lead to the oxidation of critical cysteine residues in signaling proteins, altering their function. By replenishing glutathione, this compound can indirectly modulate these pathways.
Conclusion
This compound is a promising cysteine prodrug with a well-defined mechanism of action that effectively increases intracellular cysteine levels and stimulates glutathione synthesis. The quantitative data from both preclinical and clinical studies demonstrate its potential to mitigate conditions associated with oxidative stress and glutathione deficiency. The experimental protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other cysteine prodrugs. Future research should focus on larger clinical trials to fully elucidate the efficacy of this compound in various disease states.
References
An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Procysteine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procysteine, also known as L-2-oxothiazolidine-4-carboxylate (OTC), is a cysteine prodrug with significant antioxidant properties demonstrated in a variety of in vitro models. Its primary mechanism of action is to deliver cysteine, the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. By increasing intracellular GSH levels, this compound enhances the cellular antioxidant defense system, protecting cells from oxidative damage induced by reactive oxygen species (ROS). This guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, including its effects on radical scavenging, inhibition of lipid peroxidation, and modulation of key signaling pathways involved in the cellular stress response. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.
Core Mechanism of Action: Replenishment of Intracellular Glutathione
This compound's antioxidant efficacy is primarily attributed to its role as a precursor for cysteine, which directly fuels the synthesis of glutathione.[1] Intracellularly, this compound is converted to cysteine by the enzyme 5-oxoprolinase.[1] Cysteine then participates in the two-step enzymatic synthesis of GSH, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
The increased availability of intracellular GSH enhances the cell's capacity to neutralize a wide range of reactive oxygen species, either directly or through the action of glutathione-dependent enzymes such as glutathione peroxidase (GPx).[1]
Quantitative Assessment of Antioxidant Activity
The antioxidant potential of this compound and its derivatives has been evaluated using various in vitro assays. While specific IC50 values for this compound are not extensively reported in publicly available literature, data from structurally related 2-aryl-thiazolidine-4-carboxylic acids provide valuable insights into their radical scavenging capabilities.
Radical Scavenging Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by a decrease in absorbance at 517 nm.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
| Compound (2-Aryl-Thiazolidine-4-Carboxylic Acid) | Substituent | DPPH IC50 (µg/mL) | Reference |
| 2-Phenyl-thiazolidine-4-carboxylic acid | H | 110.2 | [2] |
| 2-(4-Methoxyphenyl)-thiazolidine-4-carboxylic acid | 4-OCH3 | 95.8 | [2] |
| 2-(4-Chlorophenyl)-thiazolidine-4-carboxylic acid | 4-Cl | 115.7 | |
| 2-(4-Nitrophenyl)-thiazolidine-4-carboxylic acid | 4-NO2 | 145.3 | |
| Ascorbic Acid (Standard) | - | 85.6 |
Table 1: DPPH Radical Scavenging Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acids.
| Compound (2-Aryl-Thiazolidine-4-Carboxylic Acid) | Substituent | ABTS Radical Scavenging (% inhibition at a specific concentration) | Nitric Oxide Scavenging Activity (% inhibition at a specific concentration) | Reference |
| Data for specific 2-aryl-thiazolidine-4-carboxylic acid derivatives in ABTS and NO scavenging assays is not readily available in the provided search results. |
Table 2: ABTS Radical and Nitric Oxide Scavenging Activity of 2-Aryl-Thiazolidine-4-Carboxylic Acids.
Inhibition of Lipid Peroxidation
Lipid peroxidation is a key process in cellular injury, where free radicals attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation. Malondialdehyde (MDA) is a major end-product of lipid peroxidation and serves as a biomarker for oxidative stress. In vitro studies have demonstrated that this compound can reduce the cytotoxicity induced by glucose degradation products, which are known to cause increased free radical generation. For instance, this compound was shown to abolish the 374% increase in lactate dehydrogenase (LDH) release from human peritoneal mesothelial cells caused by acetaldehyde, a cytotoxic glucose degradation product.
| Assay | Cell Type | Treatment | Result | Reference |
| LDH Release | Human Peritoneal Mesothelial Cells | Acetaldehyde (ACT) | 374% increase in LDH release | |
| LDH Release | Human Peritoneal Mesothelial Cells | ACT + this compound (1 mmol/l) | Abolished the increase in LDH release |
Table 3: Effect of this compound on Acetaldehyde-Induced Cytotoxicity.
Enhancement of Endogenous Antioxidant Enzymes
Beyond replenishing GSH, this compound has been shown to enhance the activity of key antioxidant enzymes.
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen.
While specific quantitative data on the direct effect of this compound on SOD and catalase activity in vitro is limited in the provided search results, its role as a cysteine precursor suggests an indirect enhancement of these enzyme systems through the maintenance of a healthy redox environment.
Modulation of Signaling Pathways
This compound exerts its antioxidant effects not only by direct radical scavenging and GSH replenishment but also by modulating key signaling pathways involved in the cellular response to oxidative stress.
Keap1-Nrf2-ARE Pathway
The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription.
Although direct evidence for this compound's interaction with this pathway is not detailed in the provided search results, its ability to increase intracellular cysteine and GSH levels can indirectly influence this pathway. Cysteine and its derivatives can modulate the redox-sensitive cysteine residues on Keap1, leading to Nrf2 activation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli like oxidative stress, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and other target genes.
Studies on related thiazolidine derivatives suggest a potential inhibitory effect on the NF-κB pathway. By reducing oxidative stress, this compound may prevent the activation of the IKK complex, thereby inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Experimental Protocols
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the sample (this compound or ascorbic acid) or methanol (for the control) to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.
Intracellular Glutathione Quantification
Objective: To measure the effect of this compound on intracellular GSH levels.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Trichloroacetic acid (TCA) or Metaphosphoric acid (MPA) for deproteinization
-
Phosphate buffer
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Harvest the cells and lyse them.
-
Deproteinize the cell lysate using TCA or MPA.
-
In a 96-well plate, add the deproteinized sample.
-
Add a reaction mixture containing phosphate buffer, DTNB, glutathione reductase, and NADPH.
-
Monitor the rate of formation of 2-nitro-5-thiobenzoic acid (TNB) by measuring the absorbance at 412 nm over time.
-
Quantify the GSH concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.
Conclusion
This compound demonstrates significant antioxidant properties in vitro, primarily through its ability to increase intracellular glutathione levels. This enhancement of the endogenous antioxidant system, coupled with potential direct radical scavenging and modulation of key signaling pathways like Keap1-Nrf2 and NF-κB, positions this compound as a promising candidate for therapeutic interventions in diseases characterized by oxidative stress. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the antioxidant potential of this compound. Further studies are warranted to elucidate the precise quantitative effects of this compound in various in vitro antioxidant assays and to detail its interactions with cellular signaling cascades.
References
The Synthesis of L-2-Oxothiazolidine-4-Carboxylic Acid: A Technical Guide
An In-depth Examination of the Synthesis, Mechanisms, and Applications of a Key Cysteine Prodrug
L-2-oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a heterocyclic compound of significant interest in the pharmaceutical and biomedical fields. It serves as a stable, bioavailable prodrug of the amino acid L-cysteine, a critical precursor to the endogenous antioxidant glutathione (GSH).[1][2][3] This guide provides a comprehensive overview of the chemical synthesis of OTCA, detailing experimental protocols, quantitative data, and the biochemical pathways influenced by this molecule.
Synthetic Approaches to L-2-Oxothiazolidine-4-Carboxylic Acid
The primary and most established method for synthesizing L-2-oxothiazolidine-4-carboxylic acid involves the cyclization of L-cysteine. Various reagents can be employed for this crucial step, each with its own advantages and safety considerations. The core of the synthesis lies in the formation of a carbonyl bridge between the thiol and amino groups of the L-cysteine backbone.
Synthesis via Phosgene Analogs
Historically, phosgene was used for this conversion, but due to its extreme toxicity, safer alternatives are now predominantly employed. Triphosgene, a solid and therefore safer phosgene equivalent, is a common choice. The reaction is typically carried out in a biphasic system to control reactivity and improve yield.
Another approach utilizes carbonyldiimidazole, which offers a milder and more selective method for the cyclization of L-cysteine, avoiding the hazards associated with phosgene-based reagents.[4]
General Reaction Scheme
The fundamental reaction involves the treatment of L-cysteine hydrochloride with a carbonylating agent in the presence of a base. The base neutralizes the hydrochloride and facilitates the nucleophilic attack of the thiol and amino groups on the carbonyl source.
Caption: General reaction scheme for the synthesis of OTCA from L-cysteine.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of L-2-oxothiazolidine-4-carboxylic acid, synthesized from publicly available methods.
Protocol 1: Synthesis using Triphosgene
This method, adapted from various patented processes, utilizes triphosgene in a biphasic solvent system.
Materials:
-
L-cysteine hydrochloride monohydrate
-
Toluene
-
Sodium hydroxide (NaOH)
-
Triphosgene
-
Concentrated hydrochloric acid (HCl)
-
Ethanol or Ethyl Acetate (for recrystallization)
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, suspend L-cysteine hydrochloride monohydrate in toluene.
-
Basification: Cool the suspension to 0-10 °C and slowly add an aqueous solution of sodium hydroxide with stirring.
-
Addition of Triphosgene: Separately, dissolve triphosgene in toluene. Add this solution to the L-cysteine mixture while maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-55 °C for 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and allow the phases to separate. Collect the aqueous phase and adjust the pH to 2.0-3.0 with concentrated hydrochloric acid.
-
Isolation of Crude Product: Concentrate the aqueous phase under vacuum until dry. Add ethanol or ethyl acetate to the residue, stir for 30 minutes, and filter to remove insoluble inorganic salts. The filtrate is then concentrated and cooled to induce crystallization of the crude product.
-
Purification: Recrystallize the crude product from ethanol or ethyl acetate to yield pure L-2-oxothiazolidine-4-carboxylic acid.[5]
Protocol 2: Synthesis using Carbonyldiimidazole
This method provides a safer alternative to phosgene and its analogs.
Materials:
-
L-cysteine
-
1,1'-Carbonyldiimidazole (CDI)
-
Water
-
Acidic ion-exchange resin
Procedure:
-
Reaction: Dissolve L-cysteine in water. In a separate container, dissolve carbonyldiimidazole in a suitable organic solvent (e.g., THF). Slowly add the CDI solution to the aqueous L-cysteine solution with vigorous stirring. The reaction is typically carried out at room temperature.
-
Purification: After the reaction is complete, the mixture is passed through a column of acidic ion-exchange resin to remove unreacted starting materials and by-products.
-
Isolation: The eluate containing the product is collected and concentrated under reduced pressure to yield L-2-oxothiazolidine-4-carboxylic acid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of L-2-oxothiazolidine-4-carboxylic acid.
| Parameter | Value | Reference |
| Reaction Conversion Rate | > 50% | |
| Final Purity (after recrystallization) | > 99% | |
| Melting Point | 171-173 °C | |
| Molecular Weight | 147.15 g/mol |
Biochemical Significance and Signaling Pathway
L-2-oxothiazolidine-4-carboxylic acid's primary biological role is to act as a cysteine delivery agent. Upon entering a cell, it is metabolized by the enzyme 5-oxoprolinase, which hydrolyzes the cyclic amide bond to release L-cysteine. This newly available L-cysteine can then be incorporated into the glutathione (GSH) synthesis pathway. GSH is a critical intracellular antioxidant, and its synthesis is often rate-limited by the availability of cysteine.
Caption: Metabolic pathway of OTCA to boost glutathione synthesis.
Conclusion
The chemical synthesis of L-2-oxothiazolidine-4-carboxylic acid from L-cysteine is a well-established process with modern advancements focusing on improving safety and yield. The resulting compound is a valuable tool in biomedical research and has potential therapeutic applications due to its ability to efficiently deliver cysteine and augment intracellular glutathione levels, thereby bolstering cellular antioxidant defenses. The detailed protocols and understanding of its metabolic pathway provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. US10239847B1 - Method for 2-oxothiazolidine-4-carboxylic acid for cellular glutathione - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]
The Emergence of Procysteine: A Cysteine Prodrug for Glutathione Replenishment
An In-depth Technical Guide on the History, Discovery, and Therapeutic Potential of L-2-oxothiazolidine-4-carboxylic acid
Executive Summary
Procysteine, chemically known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug developed to counteract glutathione (GSH) deficiency, a key factor in the pathogenesis of numerous diseases characterized by oxidative stress. This technical guide provides a comprehensive overview of the history, discovery, and development of this compound as a therapeutic agent. It details the mechanism of action, preclinical and clinical findings, and the experimental basis for its investigation in various pathological conditions. Particular focus is given to its role in replenishing intracellular cysteine, the rate-limiting amino acid for the synthesis of the master antioxidant, glutathione.
Introduction: The Glutathione Imperative
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells. It plays a critical role in detoxifying reactive oxygen species (ROS), maintaining redox homeostasis, and protecting cells from oxidative damage.[1] Depletion of intracellular glutathione is a common feature in a wide range of diseases, including acute respiratory distress syndrome (ARDS), human immunodeficiency virus (HIV) infection, and neurodegenerative disorders.[2][3] This has spurred the development of therapeutic strategies aimed at restoring glutathione levels, with a primary focus on delivering its precursor, cysteine.[2]
However, direct administration of cysteine is hampered by its instability and potential toxicity.[4] To overcome these limitations, prodrugs that can efficiently deliver cysteine into cells have been developed. This compound (L-2-oxothiazolidine-4-carboxylic acid) emerged as a promising candidate from this research, offering a stable and well-tolerated means of augmenting intracellular cysteine and, consequently, glutathione levels.
The Discovery and Development of this compound
The development of this compound was driven by the need for a safe and effective method to increase intracellular cysteine concentrations for glutathione synthesis. The core concept was to create a molecule that could traverse the cell membrane and then be converted into cysteine intracellularly.
Chemical Synthesis
This compound is a heterocyclic compound derived from L-cysteine. Several synthetic routes have been described, with a common strategy involving the reaction of L-cysteine with a carbonylating agent. One patented method describes the reaction of L-cysteine with triphosgene in an alkaline solution, followed by acidification and purification. Another approach utilizes phenyl chloroformate, which avoids the use of the highly toxic phosgene. A more recent, simpler method replaces phosgene with carbonyldiimidazole, making the synthesis more accessible for laboratory settings.
General Synthesis Scheme:
A typical synthesis involves the reaction of L-cysteine hydrochloride in a suitable solvent. The reaction mixture is then treated with a carbonylating agent, such as triphosgene or phenyl chloroformate, under controlled temperature and pH. The resulting this compound is then isolated and purified through a series of extraction and crystallization steps to yield a white to off-white crystalline powder.
Mechanism of Action: A Prodrug Approach to Glutathione Replenishment
This compound functions as a cysteine prodrug. After administration, it is readily transported into cells where it is metabolized by the enzyme 5-oxoprolinase. This enzyme hydrolyzes the thiazolidine ring of this compound, releasing L-cysteine and carbon dioxide. The liberated cysteine then becomes available for the synthesis of glutathione via the sequential action of glutamate-cysteine ligase and glutathione synthetase.
Beyond its primary role in glutathione synthesis, emerging evidence suggests that this compound and other cysteine derivatives may also exert anti-inflammatory effects. Studies have shown that some cysteine derivatives can modulate inflammatory signaling pathways, such as those involving Toll-like receptors (TLRs) and the transcription factor NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like IL-6.
Preclinical and Clinical Investigations
This compound has been evaluated in a number of preclinical and clinical studies for various conditions associated with oxidative stress.
Preclinical Studies
Preclinical studies have consistently demonstrated the ability of this compound to increase glutathione levels in various tissues and protect against oxidative damage in animal models.
Table 1: Summary of Preclinical Toxicity Data for this compound in Neonatal Rats
| Compound | Dose (g/kg) | Route | Mortality Rate (at 7 days) |
| L-cysteine | 1.52 | Intravenous | 80% |
| L-cysteine | 1.14 | Intravenous | 50% |
| This compound | 1.80 | Intravenous | 10% |
| This compound | 1.35 | Intravenous | 0% |
These data highlight the significantly lower acute toxicity of this compound compared to equimolar doses of L-cysteine.
Clinical Trials
This compound has been investigated in clinical trials for conditions such as Acute Respiratory Distress Syndrome (ARDS) and HIV infection.
A randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in patients with ARDS.
Table 2: Key Findings from the this compound ARDS Clinical Trial
| Parameter | This compound (n=17) | Placebo (n=15) | p-value |
| Dosage | 63 mg/kg IV q8h for 10 days | Placebo | - |
| Increase in RBC Glutathione | +49% from baseline | - | - |
| Mortality | 35% | 40% | Not Significant |
| Days of Acute Lung Injury | Decreased | - | Significant |
| Change in Cardiac Index | +14% | -6% | Significant |
The study demonstrated that this compound effectively repleted red blood cell glutathione levels and was associated with a shorter duration of acute lung injury and improved cardiac function, although it did not significantly impact mortality.
Glutathione deficiency is a well-documented feature of HIV infection and is associated with immune dysfunction. This compound has been investigated as a means to restore glutathione levels in this patient population. A double-blind, randomized, placebo-controlled trial (NCT00002114) was conducted to compare the efficacy and safety of two different doses of oral this compound against a placebo in HIV-infected patients receiving antiretroviral therapy.
Inclusion Criteria for the NCT00002114 Trial Included:
-
Documented HIV infection.
-
CD4 count between 50 and 300 cells/mm³.
-
Concurrent treatment with antiretroviral nucleosides.
Exclusion Criteria Included:
-
History of organ involvement with cytomegalovirus (CMV).
-
Intractable diarrhea.
-
Active alcohol or drug abuse.
Experimental Protocols
This section outlines the general methodologies employed in the key studies cited.
Synthesis of L-2-oxothiazolidine-4-carboxylic acid
The following is a generalized protocol based on patented synthesis methods.
-
Reaction Setup: L-cysteine hydrochloride is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) in a reaction vessel. The solution is cooled to approximately 0°C.
-
Addition of Reagent: A solution of a carbonylating agent, such as triphosgene dissolved in an organic solvent like toluene, is slowly added to the cooled L-cysteine solution while maintaining the low temperature.
-
Reaction: The reaction mixture is stirred for several hours, allowing for the formation of the thiazolidine ring. The reaction progress can be monitored by techniques like Nuclear Magnetic Resonance (NMR).
-
Workup: Once the reaction is complete, the mixture is acidified with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: The crude product is then purified by extraction with a hot solvent such as acetonitrile, followed by concentration, crystallization, and washing with water to remove impurities.
-
Drying: The purified this compound is dried under vacuum to yield the final product.
Measurement of Blood Glutathione Levels
The following is a general protocol for the colorimetric determination of glutathione in whole blood using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Sample Collection and Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). A small volume of blood is hemolyzed and deproteinized by adding a stabilizing solution and then an acid (e.g., trichloroacetic acid).
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Colorimetric Reaction: The clear supernatant is mixed with a phosphate buffer and the DTNB reagent. DTNB reacts with the thiol group of glutathione to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB).
-
Spectrophotometry: The absorbance of the resulting solution is measured at a wavelength of 412 nm using a spectrophotometer.
-
Quantification: The concentration of glutathione in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of glutathione.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is not extensively published in readily available literature. However, a high-performance liquid chromatographic (HPLC) method has been developed and validated for the determination of this compound in human plasma, which has been utilized to evaluate the pharmacokinetics of a wide range of oral and intravenous doses. For the related cysteine prodrug, N-acetylcysteine (NAC), oral administration results in peak plasma concentrations within 1-2 hours, with a terminal half-life of approximately 6.25 hours. The oral bioavailability of NAC is reported to be between 6% and 10%. It is reasonable to expect that this compound would exhibit its own distinct pharmacokinetic profile.
Conclusion and Future Directions
This compound has demonstrated significant promise as a therapeutic agent for conditions characterized by glutathione deficiency and oxidative stress. Its mechanism of action as a cysteine prodrug allows for the safe and effective replenishment of intracellular glutathione stores. Preclinical and clinical studies have provided evidence for its low toxicity and potential clinical benefits in conditions like ARDS.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Completion and publication of detailed results from clinical trials in HIV-infected individuals. This would provide crucial data on its efficacy in this patient population.
-
Investigation into its anti-inflammatory properties. A deeper understanding of its effects on inflammatory signaling pathways could open up new therapeutic avenues.
-
Pharmacokinetic and pharmacodynamic studies in humans. Detailed characterization of its absorption, distribution, metabolism, and excretion is essential for optimizing dosing regimens.
-
Exploration in other oxidative stress-related diseases. The potential benefits of this compound could extend to a wide range of conditions, including neurodegenerative diseases, cardiovascular disorders, and chronic liver diseases.
References
The Impact of Procysteine on Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular redox homeostasis, the tightly regulated balance between oxidizing and reducing equivalents, is paramount for normal physiological function. Disruptions in this equilibrium, often termed oxidative stress, are implicated in the pathophysiology of numerous diseases. A central player in maintaining this balance is the tripeptide glutathione (GSH), the most abundant non-protein thiol in mammalian cells. Procysteine, or L-2-oxothiazolidine-4-carboxylate (OTC), is a cysteine prodrug that has emerged as a potent modulator of cellular redox status by virtue of its ability to augment intracellular levels of L-cysteine, the rate-limiting amino acid for GSH synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on cellular glutathione levels and antioxidant enzyme activity, and its influence on key redox-sensitive signaling pathways. Detailed experimental protocols for assessing these effects are also provided to facilitate further research in this critical area of cellular biology and drug development.
Introduction to Cellular Redox Homeostasis and the Role of Glutathione
Cellular metabolism and environmental factors continuously expose cells to reactive oxygen species (ROS). While ROS play a role in cellular signaling at low concentrations, their excessive accumulation leads to oxidative damage of macromolecules, including lipids, proteins, and DNA. To counteract this, cells have evolved a sophisticated network of antioxidant defenses.
At the heart of this system is glutathione, which exists in a reduced (GSH) and an oxidized (glutathione disulfide, GSSG) state. The ratio of GSH to GSSG is a primary indicator of the cellular redox environment. A high GSH/GSSG ratio is indicative of a healthy, reducing environment, while a decrease in this ratio signals a shift towards oxidative stress. GSH exerts its protective effects through several mechanisms:
-
Direct scavenging of ROS: GSH can directly neutralize a variety of reactive oxygen species.
-
Enzymatic detoxification: GSH serves as a cofactor for enzymes such as glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.
-
Regeneration of other antioxidants: GSH can regenerate other antioxidants, such as vitamins C and E, to their active forms.
-
Protein S-glutathionylation: The reversible formation of mixed disulfides between GSH and protein cysteine residues is a key mechanism for redox regulation of protein function and protection from irreversible oxidation.
The synthesis of glutathione is a two-step enzymatic process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of cysteine is the rate-limiting factor in this pathway.
This compound: A Cysteine Prodrug for Enhanced Glutathione Synthesis
This compound (L-2-oxothiazolidine-4-carboxylate) is a heterocyclic compound that serves as an intracellular delivery vehicle for cysteine.[1] Its structure allows it to readily cross cell membranes. Once inside the cell, it is metabolized by the enzyme 5-oxoprolinase, which hydrolyzes the thiazolidine ring to yield L-cysteine.[2] This circumvents the limitations of direct cysteine administration, which is hampered by its rapid oxidation to cystine in the extracellular space and potential toxicity at high concentrations. By providing a sustained intracellular source of cysteine, this compound effectively fuels the glutathione synthesis pathway, thereby bolstering the cell's antioxidant capacity.
Quantitative Impact of this compound on Cellular Redox Parameters
The administration of this compound has been shown to significantly impact key markers of cellular redox homeostasis. The following tables summarize quantitative data from various preclinical studies.
Table 1: Effect of this compound (OTC) on Glutathione (GSH) and Cysteine Levels
| Model System | Treatment Details | Tissue/Cell Type | Change in GSH Levels | Change in Cysteine Levels | Reference |
| Guinea Pigs | 5 mmol/kg OTC (intraperitoneal) | Liver | ▲ 21-29% increase | No significant change | [3] |
| Guinea Pigs | 5 mmol/kg OTC (intraperitoneal) | Kidney | ▼ Significant decrease | ▲ Significant increase | [3] |
| Rats (Sulfur amino acid-deficient diet) | 0.35% OTC in diet for 3 weeks | Liver, Lung, Lymphocytes | Normalized to control levels | Not reported | [4] |
| Rats (Alcohol-fed, abstinent) | 0.35% (w/v) PRO in diet for 2 weeks | Plantaris muscle | Normalized alcohol-depleted stores | Not reported | |
| Mice (Diaphragm fiber bundles) | 10 mM OTC for 1 hour | Diaphragm muscle | ▲ Significant increase | Not reported |
Table 2: Effect of this compound (OTC) on Antioxidant Enzyme Activity
| Model System | Treatment Details | Tissue/Cell Type | Change in Superoxide Dismutase (SOD) Activity | Change in Catalase (CAT) Activity | Change in Glutathione Peroxidase (GPx) Activity | Reference |
| Rats (Isoproterenol-induced myocardial infarction) | OTC treatment | Heart | ▲ Significantly higher than ISO group | ▲ Significantly higher than ISO group | Not reported | |
| Mice (Cisplatin-induced renal injury) | OTC co-administration | Kidney | Data on SOD activity mentioned, but specific quantitative change not provided | Not reported | Not reported |
Note: Quantitative data on the direct effects of this compound on specific antioxidant enzyme activities is an area requiring further investigation. The observed effects are likely secondary to the restoration of GSH levels, which is a critical cofactor for GPx and can indirectly influence the expression and activity of other antioxidant enzymes through redox-sensitive signaling pathways.
Modulation of Redox-Sensitive Signaling Pathways by this compound
This compound, by altering the intracellular redox environment, can significantly influence key signaling pathways that regulate cellular responses to stress.
The Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation. Keap1 is a cysteine-rich protein that acts as a redox sensor.
This compound can activate the Nrf2 pathway indirectly. The increase in intracellular GSH levels can lead to a more reduced environment, which may influence the redox state of Keap1's reactive cysteine residues. This can lead to a conformational change in Keap1, disrupting its interaction with Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.
Downstream Targets of Nrf2 Activation:
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in glutathione synthesis, creating a positive feedback loop.
-
Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of xenobiotics.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.
-
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme to produce the antioxidant biliverdin, iron, and carbon monoxide.
-
Thioredoxin (TXN) and Thioredoxin Reductase (TXNRD): Components of the thioredoxin system, another major cellular antioxidant system.
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. The activity of NF-κB is tightly regulated by the cellular redox state. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound, by promoting a more reduced intracellular environment through increased GSH synthesis, can inhibit the activation of NF-κB. A higher GSH/GSSG ratio can prevent the oxidation of critical cysteine residues in proteins of the NF-κB signaling cascade, such as IκB kinase (IKK) and NF-κB itself, which are necessary for its activation and DNA binding. Studies have shown that OTC administration can result in a significant reduction of the nuclear translocation of the p65 subunit of NF-κB.
Experimental Protocols
Measurement of Cellular Glutathione (GSH and GSSG) by HPLC
Principle: This method allows for the simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, providing a direct measure of the cellular redox state.
Materials:
-
Metaphosphoric acid (MPA) or Perchloric acid (PCA) for sample deproteinization.
-
N-ethylmaleimide (NEM) for derivatizing GSH to prevent auto-oxidation during GSSG measurement.
-
Mobile phase: Typically a buffered aqueous solution with an organic modifier (e.g., acetonitrile).
-
HPLC system with a C18 reverse-phase column and an electrochemical detector.
-
GSH and GSSG standards.
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a deproteinizing acid (e.g., 5% MPA).
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant for analysis.
-
-
GSH Measurement:
-
Directly inject the acidic supernatant into the HPLC system.
-
-
GSSG Measurement:
-
To a separate aliquot of the supernatant, add NEM to derivatize the free thiol groups of GSH. This prevents the artificial formation of GSSG during sample processing.
-
Inject the NEM-treated sample into the HPLC system.
-
-
Chromatography and Detection:
-
Separate GSH and GSSG on the C18 column using an isocratic or gradient elution with the appropriate mobile phase.
-
Detect the analytes using an electrochemical detector set at the appropriate potentials for the oxidation of GSH and GSSG.
-
-
Quantification:
-
Generate standard curves for both GSH and GSSG using known concentrations.
-
Calculate the concentrations of GSH and GSSG in the samples based on the peak areas from the chromatograms and the standard curves.
-
Calculate the GSH/GSSG ratio.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
H2DCFDA stock solution (e.g., in DMSO).
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Cell culture medium.
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or culture flasks for flow cytometry) and allow them to adhere overnight.
-
-
Loading with H2DCFDA:
-
Remove the culture medium and wash the cells with warm PBS or HBSS.
-
Incubate the cells with a working solution of H2DCFDA (typically 5-25 µM in PBS or serum-free medium) for 30-60 minutes at 37°C in the dark.
-
-
Treatment:
-
Remove the H2DCFDA solution and wash the cells again with warm PBS or HBSS.
-
Add fresh culture medium containing the desired concentrations of this compound and/or an oxidative stressor (e.g., H₂O₂ as a positive control).
-
Incubate for the desired treatment period.
-
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Fluorescence Microscope: Visualize the cells and capture images using appropriate filter sets.
-
Flow Cytometer: Harvest the cells, resuspend them in PBS, and analyze the fluorescence of individual cells in the appropriate channel (e.g., FITC).
-
Assessment of Nrf2 Nuclear Translocation by Immunofluorescence
Principle: This method visualizes the subcellular localization of Nrf2. Upon activation, Nrf2 translocates from the cytoplasm to the nucleus. This can be detected using a specific primary antibody against Nrf2 and a fluorescently labeled secondary antibody.
Materials:
-
Cells cultured on glass coverslips.
-
Paraformaldehyde (PFA) for cell fixation.
-
Triton X-100 for cell permeabilization.
-
Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).
-
Primary antibody specific for Nrf2.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with this compound or a known Nrf2 activator (e.g., sulforaphane) for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Nrf2 antibody diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
-
Mounting and Visualization:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. An increase in the co-localization of the Nrf2 signal with the DAPI signal indicates nuclear translocation.
-
Visualizations of Key Pathways and Workflows
Signaling Pathways
Caption: this compound metabolism and its role in glutathione synthesis.
Caption: Nrf2 pathway activation by this compound-mediated redox shift.
Caption: NF-κB pathway inhibition by this compound-mediated redox modulation.
Experimental Workflows
Caption: Experimental workflow for measuring GSH and GSSG by HPLC.
Conclusion
This compound represents a valuable pharmacological tool for modulating cellular redox homeostasis. By efficiently delivering cysteine for glutathione synthesis, it enhances the cell's primary antioxidant defense system. This leads to a more reduced intracellular environment, which in turn impacts redox-sensitive signaling pathways, promoting a cytoprotective state through the activation of the Nrf2 pathway and attenuating inflammatory responses by inhibiting NF-κB activation. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of this compound in a wide range of pathologies associated with oxidative stress. Further research is warranted to fully characterize the dose-dependent effects of this compound on the broader antioxidant network and to translate these preclinical findings into clinical applications.
References
- 1. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of High-Dose Cysteine Supplementation on Erythrocyte Glutathione: a Double-Blinded, Randomized Placebo Controlled Pilot Study in Critically Ill Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of L-2-oxothiazolidine-4-carboxylate administration on glutathione and cysteine concentrations in guinea pig liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Procysteine to Cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procysteine, chemically known as L-2-oxothiazolidine-4-carboxylate (OTC), is a cysteine prodrug designed to deliver cysteine intracellularly. As the rate-limiting amino acid for the synthesis of the critical antioxidant glutathione (GSH), cysteine supplementation is of significant therapeutic interest. However, direct administration of cysteine is hampered by its instability and potential toxicity. This compound offers a solution by being an inert compound that is metabolized to cysteine within the cell, thus replenishing intracellular cysteine pools and bolstering GSH synthesis. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to cysteine, including the core biochemical pathways, quantitative data, and detailed experimental protocols for its study.
The Core Conversion: 5-Oxoprolinase and the Gamma-Glutamyl Cycle
The enzymatic conversion of this compound to cysteine is catalyzed by the intracellular enzyme 5-oxoprolinase (ATP-hydrolysing) , also known as pyroglutamase[1]. This enzyme is a key component of the gamma-glutamyl cycle , a crucial pathway for glutathione metabolism and amino acid transport.
The reaction proceeds as follows:
L-2-oxothiazolidine-4-carboxylate + ATP + 2 H₂O → L-cysteine + ADP + Phosphate + CO₂
This reaction is analogous to the enzyme's primary physiological function: the conversion of 5-oxo-L-proline to L-glutamate[2]. 5-oxoprolinase exhibits a similar affinity for this compound as it does for its natural substrate, 5-oxo-L-proline[2]. The conversion is an active process, requiring the hydrolysis of one molecule of ATP to ADP[2].
Quantitative Data
Summarized below is the available quantitative data regarding the enzymatic conversion of this compound and its pharmacokinetic properties.
Table 1: Enzymatic Kinetics of 5-Oxoprolinase
| Substrate | Enzyme Source | Km | Vmax | Optimal pH | Optimal Temperature (°C) |
| 5-oxo-L-proline | Wheat Germ | 14 µM | Not Reported | Not Reported | Not Reported |
| L-2-oxothiazolidine-4-carboxylate | Mammalian | Similar affinity to 5-oxo-L-proline | Not Reported | Not Reported | Not Reported |
Table 2: Pharmacokinetic Parameters of this compound (OTC)
| Species | Dosage | Route | Key Findings |
| Human | 56-66 mg/kg (single dose) | IV Infusion (2 hours) | Pharmacokinetics best described by Michaelis-Menten kinetics with parallel first-order elimination. Efficiently removed from plasma. At plasma concentrations equal to Km, 84% of this compound was converted to total cysteine. |
| Human | 70-100 mg/kg (every 8 hours for 4 doses) | IV Infusion (2 hours) | Demonstrates efficient conversion to cysteine with repeated dosing. |
Table 3: Comparative Efficacy of Cysteine Prodrugs
| Prodrug | Model System | Outcome Measure | Key Findings |
| This compound (PTCA) | Murine model of colitis | Amelioration of colonic lesions, normalization of hepatic GSH levels | PTCA was superior to RibCys and CySSG in improving colitis parameters. |
| D-Ribose-L-cysteine (RibCys) | Murine model of colitis | Amelioration of colonic lesions, normalization of hepatic GSH levels | Effective in improving colitis, but to a lesser extent than PTCA. |
| L-cysteine-glutathione mixed sulfide (CySSG) | Murine model of colitis | Amelioration of colonic lesions, normalization of hepatic GSH levels | Showed some therapeutic benefit, but less than PTCA and RibCys. |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the enzymatic conversion of this compound to cysteine.
Protocol 1: In Vitro 5-Oxoprolinase Activity Assay
This protocol is designed to determine the kinetic parameters of 5-oxoprolinase using this compound as a substrate.
1. Preparation of Cell Lysate: a. Culture mammalian cells (e.g., HEK293T, HepG2) to ~80-90% confluency. b. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). d. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with gentle agitation. f. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. g. Collect the supernatant (cell lysate) and keep it on ice.
2. Protein Quantification: a. Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay.
3. Enzymatic Reaction: a. Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.8)
- 10 mM MgCl₂
- 5 mM ATP
- Varying concentrations of this compound (e.g., 0.1 µM to 100 µM) b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding a known amount of cell lysate (e.g., 50-100 µg of total protein). d. Incubate the reaction at 37°C for a specific time period (e.g., 15, 30, 60 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
4. Cysteine Quantification: a. Centrifuge the stopped reaction mixture at 14,000 x g for 10 minutes at 4°C. b. Collect the supernatant and quantify the amount of cysteine produced using a suitable method, such as HPLC with pre-column derivatization (see Protocol 2).
5. Data Analysis: a. Calculate the initial reaction velocity (V₀) at each substrate concentration. b. Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Measurement of Intracellular Cysteine by HPLC
This protocol details the quantification of intracellular cysteine levels in cells treated with this compound.
1. Cell Culture and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for different time points. Include an untreated control group.
2. Cell Lysis and Derivatization: a. After treatment, wash the cells twice with ice-cold PBS. b. Add 200 µL of lysis buffer containing 0.1% Triton X-100 and 1 mM EDTA in PBS. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Add 50 µL of 10 mM dithiothreitol (DTT) to reduce any cystine to cysteine and incubate for 10 minutes at room temperature. e. Add 250 µL of 10% (w/v) TCA to precipitate proteins and vortex thoroughly. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer 200 µL of the supernatant to a new tube. h. Add 40 µL of 1 M iodoacetic acid in 0.2 M Mops buffer (pH 8.5) and incubate for 30 minutes in the dark to derivatize the thiol groups. i. Add 200 µL of 2,4-dinitrophenylhydrazine (DNPH) solution (1 mg/mL in 2 M HCl) and incubate at 50°C for 10 minutes.
3. HPLC Analysis: a. Analyze the derivatized samples by reverse-phase HPLC with a C18 column. b. Use a suitable mobile phase gradient, for example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. c. Detect the derivatized cysteine using a UV detector at an appropriate wavelength (e.g., 365 nm). d. Quantify the cysteine concentration by comparing the peak area to a standard curve prepared with known concentrations of cysteine.
Signaling Pathways and Logical Relationships
The enzymatic conversion of this compound to cysteine has significant implications for several interconnected cellular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
References
- 1. Accumulation of 5-Oxoproline in Mouse Tissues After Inhibition of 5-Oxoprolinase and Administration of Amino Acids: Evidence for Function of the γ-Glutamyl Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate - PMC [pmc.ncbi.nlm.nih.gov]
Procysteine's Therapeutic Potential in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence supporting the use of Procysteine, also known as N-acetylcysteine (NAC), as a potential therapeutic agent for Parkinson's disease (PD). By functioning as a precursor to the critical antioxidant glutathione (GSH), NAC has demonstrated significant neuroprotective effects in a variety of in vitro and in vivo models of PD. This document summarizes the key quantitative findings, details the experimental methodologies used in these studies, and visualizes the underlying mechanisms and experimental workflows.
Core Mechanism of Action
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, a phenomenon closely linked to oxidative stress and mitochondrial dysfunction.[1] A hallmark of PD is the depletion of glutathione, the brain's primary endogenous antioxidant.[1][2] this compound addresses this deficiency by providing a bioavailable source of cysteine, the rate-limiting amino acid for glutathione synthesis.[2][3] By replenishing intracellular glutathione levels, NAC helps to mitigate oxidative damage, protect mitochondria, and reduce neuronal cell death.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified across various preclinical and preliminary clinical studies. The following tables summarize the key findings in different Parkinson's disease models.
In Vitro Models
| Model System | Toxin/Stressor | This compound (NAC) Concentration | Key Quantitative Outcome | Percentage Change | Reference |
| SH-SY5Y Cells | 6-OHDA (25 µM) | 1.25 mM | Caspase 3/7 Activity | Reduction to near control levels | |
| hESC-derived mDA neurons | Rotenone (15 nM) | 10 µM | Survival of TH+ neurons | ~25% increase vs. rotenone alone | |
| hESC-derived mDA neurons | Rotenone (30 nM) | 10 µM | Survival of TH+ neurons | ~30% increase vs. rotenone alone |
In Vivo Animal Models
| Animal Model | Toxin/Pathology | This compound (NAC) Administration | Key Quantitative Outcome | Percentage Change | Reference |
| α-Synuclein Overexpressing Mice | α-Synuclein Overexpression | In drinking water | Human SNCA immunoreactivity (cortex) | 46.2% decrease | |
| α-Synuclein Overexpressing Mice | α-Synuclein Overexpression | In drinking water | SNCA-positive intracytoplasmic inclusions (cortex) | 94.5% decrease | |
| α-Synuclein Overexpressing Mice | α-Synuclein Overexpression | In drinking water | Human SNCA immunoreactivity (striatum) | 31.6% decrease | |
| 6-OHDA Rat Model | 6-OHDA intrastriatal injection | 100 mg/kg IP | Success rate in staircase test (eaten pellets) | Significant amelioration (p < 0.01) |
Preliminary Human Studies
| Study Design | Number of Patients | This compound (NAC) Administration | Key Quantitative Outcome | Percentage Change | Reference |
| Open-label trial | 65 | IV and oral | UPDRS Scores | ~13% improvement | |
| Open-label trial | 65 | IV and oral | Dopamine Transporter (DAT) Signal | 4-9% increase | |
| Pilot Clinical Study | Not specified | Daily NAC for 3 months | DAT binding in caudate and putamen | 4.4% to 7.8% increase | |
| Pilot Clinical Study | Not specified | Daily NAC for 3 months | UPDRS Scores | 12.9% improvement |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).
This compound's core mechanism of action.
Workflow for in vitro 6-OHDA studies.
Workflow for α-synuclein mouse model studies.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay in SH-SY5Y Cells (6-OHDA Model)
This protocol is adapted from studies investigating the neuroprotective effects of NAC against 6-hydroxydopamine (6-OHDA)-induced toxicity in the human neuroblastoma SH-SY5Y cell line.
-
Cell Culture:
-
SH-SY5Y cells are seeded in a 96-well plate at a density of 50,000 cells/well in their standard growth medium.
-
The cells are allowed to adhere and recover for 48 hours in a humidified incubator at 37°C with 5% CO2.
-
-
This compound (NAC) Pre-treatment:
-
One hour prior to toxin exposure, the growth medium is replaced with a medium containing various concentrations of NAC (typically ranging from 1.25 mM to 20 mM).
-
-
6-OHDA-Induced Toxicity:
-
6-OHDA is added to the culture medium to achieve final concentrations ranging from 10 µM to 100 µM.
-
The cells are then incubated for 24 hours.
-
-
Assessment of Cell Viability and Apoptosis:
-
Cell Proliferation: Measured using a Bromodeoxyuridine (BrdU) incorporation assay.
-
Metabolic Activity: Assessed using a Resazurin-based assay.
-
Apoptosis: Quantified by measuring the activity of caspases 3 and 7 using a commercially available kit.
-
In Vivo Neuroprotection in the α-Synuclein Overexpressing Mouse Model
This protocol is based on a study evaluating the long-term effects of oral NAC administration in a transgenic mouse model of Parkinson's disease that overexpresses human wild-type α-synuclein.
-
Animal Model:
-
Transgenic mice overexpressing human wild-type α-synuclein are used.
-
-
This compound (NAC) Administration:
-
From the age of 6 weeks to 1 year, the mice are provided with drinking water supplemented with NAC. A control group receives water supplemented with alanine.
-
-
Behavioral Analysis:
-
Motor coordination and balance can be assessed at various time points using tests such as the rotarod test.
-
-
Histological and Biochemical Analysis (at 1 year):
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to assess the density of dopaminergic terminals in the striatum. Staining for human α-synuclein is also performed to measure its levels and the presence of intracellular inclusions.
-
Glutathione Measurement: Brain tissue, particularly from the substantia nigra, can be analyzed to determine glutathione levels.
-
Conclusion
The compiled data from various preclinical models strongly suggest that this compound (N-acetylcysteine) holds significant promise as a neuroprotective agent for Parkinson's disease. Its ability to replenish glutathione levels and combat oxidative stress addresses a core pathological mechanism of the disease. The quantitative improvements observed in both cellular and animal models, along with preliminary positive signals in human studies, provide a solid rationale for further clinical investigation of this compound as a disease-modifying therapy for Parkinson's disease. The detailed protocols and visualized workflows presented in this guide offer a valuable resource for researchers aiming to build upon these foundational findings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. N-acetylcysteine for Parkinson's disease: a translational systematic review of mechanistic and early clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral N-Acetyl-Cysteine Attenuates Loss of Dopaminergic Terminals in α-Synuclein Overexpressing Mice | PLOS One [journals.plos.org]
The Role of Procysteine in Cerebral Ischemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and neurological deficits. A key contributor to this damage is oxidative stress, stemming from the overproduction of reactive oxygen species (ROS). Procysteine (L-2-oxothiazolidine-4-carboxylate, or OTC), a cysteine prodrug, has emerged as a promising neuroprotective agent in preclinical studies of ischemic stroke. By facilitating the synthesis of glutathione (GSH), a major intracellular antioxidant, this compound helps to mitigate oxidative damage and improve outcomes. This technical guide provides an in-depth overview of the role of this compound in cerebral ischemia research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action: Replenishing the Brain's Master Antioxidant
This compound's primary neuroprotective mechanism lies in its ability to serve as a precursor for the synthesis of cysteine, the rate-limiting amino acid for the production of glutathione (GSH).[1] Following administration, this compound is converted to cysteine, thereby boosting intracellular GSH levels.[1] GSH is a critical endogenous antioxidant that neutralizes ROS, detoxifies harmful compounds, and maintains the cellular redox state. During cerebral ischemia and reperfusion, GSH stores are rapidly depleted, exacerbating oxidative stress and contributing to neuronal injury. By replenishing these stores, this compound helps to counteract the damaging effects of ischemia.
Quantitative Preclinical Data
The neuroprotective efficacy of this compound has been demonstrated in preclinical models of cerebral ischemia, primarily the middle cerebral artery occlusion (MCAO) model. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficit
| Study (Model) | Treatment Group | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Wang et al. (2020) (Mouse MCAO) | OTC (100 mg/kg, i.v.) 3h post-ischemia | Significantly reduced | Significant improvement from day 3 to day 7 | [1][2] |
Table 2: Effect of this compound on Glutathione Levels and Oxidative Stress Markers
| Study (Model) | Treatment Group | Glutathione (GSH) Level | Superoxide Production | Oxidized Protein Levels | Reference | | :--- | :--- | :--- | :--- | :--- | | Wang et al. (2020) (Mouse MCAO) | OTC (100 mg/kg, i.v.) 3h post-ischemia | Significantly increased | Significantly decreased | Significantly decreased |[1] |
Table 3: Effect of this compound on Inflammatory Markers (Hypothesized)
Specific data on the direct effect of this compound on inflammatory markers such as TNF-α and IL-1β in cerebral ischemia is still emerging. However, by reducing oxidative stress, which is a known trigger for neuroinflammation, it is hypothesized that this compound would lead to a downstream reduction in these pro-inflammatory cytokines.
| Study (Model) | Treatment Group | TNF-α Levels | IL-1β Levels | Reference |
| TBD | TBD | Hypothesized Decrease | Hypothesized Decrease | - |
Key Experimental Protocols
The most common experimental model used to evaluate the efficacy of this compound in cerebral ischemia is the transient middle cerebral artery occlusion (MCAO) model in rodents.
Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A silicone-coated monofilament is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for 60-90 minutes.
-
The filament is then withdrawn to allow for reperfusion.
-
-
Confirmation of Ischemia: Cerebral blood flow is monitored using Laser Doppler Flowmetry to confirm successful occlusion and reperfusion.
This compound (OTC) Administration
-
Dosage and Route: In the study by Wang et al. (2020), this compound was administered intravenously (i.v.) at a dose of 100 mg/kg.
-
Timing: A clinically relevant therapeutic window was investigated, with administration occurring 3 hours after the onset of ischemia (i.e., during the reperfusion phase).
Assessment of Outcomes
-
Infarct Volume Measurement: 24 to 72 hours post-MCAO, brains are harvested and sectioned. The sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
-
Neurological Scoring: A modified neurological severity score is used to assess motor, sensory, and reflex functions at various time points post-MCAO (e.g., days 1, 3, 5, and 7).
-
Biochemical Analysis: Brain tissue from the ischemic penumbra is collected to measure levels of GSH, oxidized glutathione (GSSG), superoxide, and oxidized proteins using commercially available assay kits.
Signaling Pathways and Logical Relationships
This compound's neuroprotective effects are mediated through its influence on key signaling pathways involved in cellular stress and survival.
This compound, Glutathione, and Oxidative Stress
The fundamental role of this compound is to increase the intracellular pool of cysteine, which directly fuels the synthesis of glutathione. This enhanced antioxidant capacity is central to its neuroprotective effects.
Caption: this compound boosts glutathione to neutralize ROS.
This compound, Ubiquilin-1, and Proteostasis
A novel aspect of this compound's mechanism involves its interaction with the ubiquitin-proteasome system through the upregulation of Ubiquilin-1 (Ubqln1). Ischemia leads to an accumulation of misfolded and oxidized proteins, contributing to cellular dysfunction and death. Ubqln1 is a key protein that facilitates the clearance of these damaged proteins. Studies have shown that cerebral ischemia reduces Ubqln1 levels, while this compound treatment restores them. This suggests that part of this compound's neuroprotective effect is mediated by improving proteostasis, the process of maintaining protein health.
Caption: this compound enhances proteostasis via Ubiquilin-1.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a preclinical model of cerebral ischemia.
Caption: Workflow for preclinical this compound evaluation.
Future Directions and Conclusion
The preclinical data for this compound in cerebral ischemia are promising, highlighting its potential as a neuroprotective agent with a clinically relevant therapeutic window. Its dual mechanism of action, combating oxidative stress through glutathione synthesis and improving proteostasis via Ubiquilin-1 upregulation, makes it an attractive candidate for further development.
Future research should focus on:
-
Dose-response studies: To determine the optimal therapeutic dose of this compound.
-
Combination therapies: Investigating the synergistic effects of this compound with other neuroprotective or thrombolytic agents.
-
Chronic stroke models: Evaluating the long-term effects of this compound on functional recovery and brain repair.
-
Clinical trials: Ultimately, well-designed clinical trials are needed to translate these promising preclinical findings to human stroke patients.
References
Methodological & Application
Application Notes: Reconstitution and Use of Procysteine for Cellular Glutathione Enhancement
Audience: Researchers, scientists, and drug development professionals.
Introduction: Procysteine, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug designed to facilitate the delivery of cysteine into cells.[1] Cysteine is a critical and rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] Under conditions of oxidative stress, cellular GSH stores can be depleted, rendering cells vulnerable to damage from reactive oxygen species (ROS). This compound is inert until it is metabolized intracellularly by the enzyme 5-oxoprolinase, which releases free cysteine, thereby stimulating GSH synthesis and enhancing the cell's antioxidant capacity.[1] These application notes provide detailed protocols for the reconstitution of this compound and its use in a typical cell culture experiment to mitigate oxidative stress.
Physicochemical Properties and Recommended Concentrations
All quantitative data regarding this compound is summarized in the table below for easy reference.
| Parameter | Data | Reference |
| Chemical Name | L-2-oxothiazolidine-4-carboxylic acid (OTC) | [3] |
| Molecular Formula | C₄H₅NO₃S | |
| Molecular Weight | 147.15 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | - Very soluble in water- ≥ 5 mg/mL in PBS (pH 7.2)- ≥ 30 mg/mL in DMSO | |
| Recommended Solvent | Sterile cell culture grade water or PBS (pH 7.2) | |
| Typical Stock Solution | 50 mM - 100 mM | |
| Typical Working Concentration | 0.1 mM - 1.0 mM (0.5 mM is a common starting point) | |
| Storage (Solid Form) | Refrigerate at +4°C. Stable for up to 2 years. | |
| Storage (Stock Solution) | Aliquot and store at -20°C. Prepare fresh for optimal results. |
Signaling Pathway of this compound Action
This compound acts by increasing the intracellular pool of cysteine, which directly fuels the synthesis of glutathione. This enhanced glutathione level provides protection against cellular damage from reactive oxygen species.
Protocols
This compound Reconstitution Protocol
This protocol describes the preparation of a sterile stock solution of this compound for use in cell culture. While this compound solutions are more stable than L-cysteine solutions, it is recommended to prepare them fresh or use within a short period to ensure maximum potency.
Materials:
-
This compound (L-2-oxothiazolidine-4-carboxylic acid) powder
-
Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure for 100 mM Stock Solution:
-
Calculation: Determine the amount of this compound powder needed. For 10 mL of a 100 mM stock solution:
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.1 mol/L × 0.010 L × 147.15 g/mol = 0.14715 g (or 147.2 mg)
-
-
Weighing: Aseptically weigh 147.2 mg of this compound powder in a sterile environment (e.g., a biological safety cabinet).
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile water or PBS. Vortex thoroughly until the powder is completely dissolved. This compound is very soluble in water.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter the solution into a new sterile conical tube. This step is critical to ensure the sterility of the stock solution for cell culture use.
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. For immediate use, the solution can be stored at 4°C for a short period.
-
Experimental Protocol: Assessing Cytoprotection Against Oxidative Stress
This protocol provides a method to evaluate the ability of this compound to protect cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity using a standard cell viability assay (e.g., MTT, WST-1, or PrestoBlue).
Materials:
-
Cells of interest (e.g., HeLa, ARPE-19, SH-SY5Y) cultured in appropriate complete medium.
-
Sterile 96-well cell culture plates.
-
This compound stock solution (100 mM, prepared as above).
-
Hydrogen peroxide (H₂O₂) 30% solution.
-
Serum-free cell culture medium.
-
Cell viability assay reagent (e.g., MTT).
-
Plate reader.
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours. Incubate at 37°C, 5% CO₂.
-
Pre-treatment with this compound:
-
After 24 hours, remove the culture medium.
-
Add 100 µL of serum-free medium containing the desired final concentrations of this compound (e.g., 0, 0.1, 0.25, 0.5, and 1.0 mM). Include a "vehicle control" group with medium only.
-
Incubate for a pre-treatment period (typically 4 to 24 hours) to allow for cellular uptake and conversion to cysteine for GSH synthesis.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh dilution of H₂O₂ in serum-free medium. Note: The optimal concentration of H₂O₂ is cell-type dependent and should be determined empirically via a dose-response curve (common ranges are 50 µM to 1 mM).
-
To the appropriate wells (excluding the "untreated" and "this compound only" controls), add a small volume of the H₂O₂ dilution to reach the final target concentration.
-
Incubate for the desired stress period (typically 4 to 6 hours).
-
-
Cell Viability Assessment:
-
After the H₂O₂ incubation, remove the medium from all wells.
-
Proceed with your chosen cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding 100 µL of MTT solution to each well and incubating for 2-4 hours, followed by solubilization of the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the untreated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to determine its protective effect.
-
References
- 1. researchgate.net [researchgate.net]
- 2. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-2-Oxothiazolidine-4-carboxylic acid(19771-63-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Notes and Protocols: Determining the Optimal Concentration of Procysteine for Treating SH-SY5Y Cells
Introduction
Procysteine, also known as L-2-oxothiazolidine-4-carboxylate (OTC), is a cysteine prodrug that effectively delivers cysteine into cells.[1][2] Intracellularly, this compound is converted to cysteine by the enzyme 5-oxo-L-prolinase.[1][2] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a major endogenous antioxidant.[1] By increasing the intracellular availability of cysteine, this compound boosts glutathione levels, thereby enhancing the cell's antioxidant capacity and protecting it from oxidative stress.
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurodegenerative diseases and neurotoxicity studies. These cells are susceptible to oxidative stress, which is a key factor in the pathology of many neurological disorders. Therefore, treatment with this compound to increase glutathione levels is a promising strategy for protecting SH-SY5Y cells from oxidative damage.
These application notes provide a comprehensive protocol for determining the optimal concentration of this compound for treating SH-SY5Y cells, with a focus on neuroprotection against an oxidative insult. The protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the enhancement of the intracellular glutathione pool.
Proposed Effective Concentrations
| Compound | Cell Type | Effective Concentration Range | Notes |
| This compound (OTC) | ARPE-19 (retinal pigment epithelium) | 0.5 mM | Effective at protecting from oxidant-induced damage. |
| N-acetyl-L-cysteine (NAC) | SH-SY5Y | 2 mM - 5 mM | Protective against various toxic insults. |
| N-acetyl-L-cysteine (NAC) | SH-SY5Y | 30 mM | Used for pre-treatment to protect against oxidative stress. |
Based on this data, a suggested starting range for testing this compound on SH-SY5Y cells is 0.5 mM to 5.0 mM . It is crucial to perform a dose-response experiment to determine the optimal concentration for the desired effect in your specific experimental setup.
Experimental Protocols
This section provides detailed protocols for culturing SH-SY5Y cells and for determining the optimal concentration of this compound for neuroprotection.
SH-SY5Y Cell Culture
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, 24-well, or 6-well)
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Thawing Cells: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh growth medium and transfer to a T-75 flask.
-
Maintaining Cultures: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Passaging Cells: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium and gently pipette to create a single-cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:4 to 1:10 split ratio.
Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to identify the optimal concentration of this compound for protecting SH-SY5Y cells against an oxidative insult, such as hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y cells cultured as described above
-
This compound (L-2-oxothiazolidine-4-carboxylate)
-
Hydrogen peroxide (H₂O₂) or another suitable oxidative stressor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Glutathione assay kit
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Pre-treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in cell culture medium to final concentrations ranging from 0.5 mM to 5.0 mM (e.g., 0.5, 1.0, 2.5, 5.0 mM). Include a vehicle control (medium without this compound). Aspirate the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 12 to 24 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. The final concentration of H₂O₂ should be determined from a preliminary toxicity curve to induce approximately 50% cell death (a typical starting range is 100-500 µM). After the this compound pre-treatment, aspirate the medium and add 100 µL of the H₂O₂-containing medium to the appropriate wells. Include control wells with and without H₂O₂ and without this compound. Incubate for an additional 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
-
Measurement of Intracellular Glutathione (GSH Assay):
-
Prepare a parallel plate of cells treated as described in steps 1-3.
-
Lyse the cells according to the protocol of a commercially available glutathione assay kit.
-
Measure the total or reduced glutathione levels according to the kit's instructions. This typically involves a colorimetric or fluorometric measurement.
-
Normalize the glutathione levels to the total protein content of each sample.
-
Data Presentation and Interpretation
The quantitative data from the dose-response experiment should be summarized in tables for easy comparison.
Table 1: Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress
| This compound Concentration (mM) | H₂O₂ (µM) | Average Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Control) | 0 | [Value] | 100 |
| 0 | [Concentration] | [Value] | [Value] |
| 0.5 | [Concentration] | [Value] | [Value] |
| 1.0 | [Concentration] | [Value] | [Value] |
| 2.5 | [Concentration] | [Value] | [Value] |
| 5.0 | [Concentration] | [Value] | [Value] |
Table 2: Effect of this compound on Intracellular Glutathione Levels in SH-SY5Y Cells
| This compound Concentration (mM) | H₂O₂ (µM) | Glutathione Level (nmol/mg protein) ± SD | Fold Change vs. Control |
| 0 (Control) | 0 | [Value] | 1.0 |
| 0 | [Concentration] | [Value] | [Value] |
| 0.5 | [Concentration] | [Value] | [Value] |
| 1.0 | [Concentration] | [Value] | [Value] |
| 2.5 | [Concentration] | [Value] | [Value] |
| 5.0 | [Concentration] | [Value] | [Value] |
The optimal concentration of this compound will be the one that provides the maximum neuroprotective effect (highest cell viability) and a significant increase in intracellular glutathione levels without causing cytotoxicity on its own. It is recommended to also perform a toxicity test of this compound alone at the tested concentrations.
Conclusion
These application notes provide a framework for determining the optimal concentration of this compound for treating SH-SY5Y cells. Due to the lack of direct studies, the proposed concentration range is a guideline, and researchers should perform careful dose-response experiments to identify the most effective concentration for their specific application. The protocols provided for cell culture and the assessment of cell viability and glutathione levels will enable a robust evaluation of this compound's neuroprotective potential in this important in vitro model.
References
Application Notes and Protocols: Procysteine Stability and Storage for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procysteine, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug that effectively delivers cysteine into cells, thereby boosting intracellular glutathione (GSH) levels.[1] Its cyclic structure confers greater stability compared to L-cysteine, making it a valuable tool for studying the roles of cysteine and glutathione in various biological processes, including antioxidant defense, redox signaling, and cellular metabolism.[2][3] Proper handling and storage of this compound are critical to ensure its integrity and obtain reliable experimental results. These application notes provide detailed information on the stability of this compound under various conditions and protocols for its use in the laboratory.
This compound Stability and Storage Conditions
This compound is supplied as a white to off-white crystalline powder.[1] Its stability is significantly higher than that of L-cysteine, which is prone to rapid oxidation.[3]
Recommended Storage Conditions
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
| Form | Storage Temperature | Atmosphere | Shelf Life |
| Solid Powder | +4°C | Protect from moisture, store under inert gas. | ≥ 4 years |
| Aqueous Solution | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. | Months |
Solution Stability
While this compound solutions are considerably more stable than L-cysteine solutions, their stability is influenced by several factors, including the solvent, pH, and temperature.
| Solvent | Concentration | Stability Notes |
| DMF | 30 mg/mL | Prepare fresh for immediate use. |
| DMSO | 30 mg/mL | Prepare fresh for immediate use. |
| PBS (pH 7.2) | 5 mg/mL | Unstable in solution; reconstitute just prior to use. |
| Water | Soluble | Stable in a pH range of 3.5 - 7. Avoid temperatures above 60°C. |
Note: It is crucial to use high-purity water and sterile-filtered buffers to prepare this compound solutions to minimize contamination and degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in a suitable buffer.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or desired buffer (e.g., PBS, pH 7.2)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube. (Molecular Weight: 147.15 g/mol )
-
Add the appropriate volume of sterile water or buffer to achieve a final concentration of 100 mM.
-
Vortex the tube until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in Aqueous Solution using HPLC-UV
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound in an aqueous solution over time. The method is adapted from established protocols for related thiol compounds.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in the test buffer (e.g., PBS, cell culture media).
-
At specified time points (e.g., 0, 24, 48, 72 hours) under defined storage conditions (e.g., 4°C, 25°C, 37°C), withdraw an aliquot of the solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution can be optimized, for example:
-
0-5 min: 95% A, 5% B
-
5-15 min: Gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-25 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Signaling Pathways Modulated by this compound
This compound primarily functions by increasing the intracellular concentration of cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major intracellular antioxidant and plays a key role in cellular redox homeostasis.
Glutathione Synthesis Pathway
This compound is metabolized intracellularly to L-cysteine. Cysteine then participates in the two-step enzymatic synthesis of glutathione, catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
Caption: Glutathione synthesis pathway initiated by this compound.
This compound and the NF-κB Signaling Pathway
By modulating intracellular glutathione levels, this compound can influence redox-sensitive signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Oxidative stress is a known activator of NF-κB. By increasing the antioxidant capacity of the cell, this compound can help to mitigate oxidative stress and thereby inhibit the activation of the NF-κB pathway. This inhibition is typically achieved by preventing the degradation of the inhibitory protein IκBα, which retains the NF-κB dimer (p50/p65) in the cytoplasm.
Caption: this compound's inhibitory effect on the NF-κB pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting a this compound stability study and subsequent analysis of its effects on a cellular signaling pathway.
Caption: General workflow for this compound stability and bioactivity assessment.
References
Application Notes and Protocols for Procysteine in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procysteine, a pro-drug of L-cysteine, serves as an efficient intracellular cysteine delivery agent. In the context of primary neuronal cell culture, it is a valuable tool for investigating neuroprotective mechanisms and developing therapeutic strategies against neurodegenerative diseases and oxidative stress-induced neuronal damage. By readily entering cells and converting to L-cysteine, this compound enhances the synthesis of glutathione (GSH), a critical endogenous antioxidant.[1] This document provides detailed application notes and protocols for the utilization of this compound in primary neuronal cell cultures, focusing on its neuroprotective effects and modulation of key signaling pathways.
Mechanism of Action
This compound circumvents the limitations of direct L-cysteine supplementation, which can be unstable and toxic at higher concentrations.[1] Once inside the neuron, it is metabolized to L-cysteine. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), a tripeptide that plays a pivotal role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis. The neuroprotective effects of this compound are primarily attributed to the replenishment of intracellular GSH levels, thereby mitigating oxidative stress and its downstream detrimental consequences, such as apoptosis and neuronal death.
Key Applications in Primary Neuronal Culture
-
Neuroprotection Assays: Evaluating the efficacy of this compound in protecting neurons from various insults, including oxidative stress (e.g., induced by H₂O₂), excitotoxicity, and protein misfolding stress.
-
Mechanistic Studies: Investigating the signaling pathways modulated by this compound, such as the PI3K/Akt and MAPK pathways, to elucidate the molecular basis of its neuroprotective effects.
-
Drug Discovery and Development: Using primary neuronal cultures treated with this compound as a model system to screen for and validate novel therapeutic agents targeting oxidative stress-related neurodegeneration.
-
Neuronal Differentiation and Neuritogenesis: Exploring the potential role of cysteine supplementation in promoting neuronal differentiation and neurite outgrowth.
Quantitative Data Summary
The following tables summarize quantitative data from studies using L-cysteine or its prodrugs in neuronal cell cultures, demonstrating their neuroprotective effects.
Table 1: Effect of N-Acetylcysteine (NAC), a Cysteine Prodrug, on Neuronal Viability Under Oxidative Stress
| Treatment Condition | Neuronal Viability (% of Control) | Fold Change vs. H₂O₂ | Reference Assay |
| Control | 100% | - | MTT Assay |
| H₂O₂ (300 µmol/l) | ~50% | - | MTT Assay |
| H₂O₂ (300 µmol/l) + NAC (100 µmol/l) | ~80% | 1.6 | MTT Assay |
Data synthesized from a study on primary rat hippocampus neurons.[2]
Table 2: Impact of N-Acetylcysteine (NAC) on Markers of Oxidative Stress in Primary Hippocampal Neurons Exposed to Hypoxia
| Parameter | Control | Hypoxia (3h) | Hypoxia (3h) + NAC (50 µM) |
| Reactive Oxygen Species (ROS) | Baseline | Increased | Near Baseline |
| Reduced Glutathione (GSH) Levels | Normal | Decreased | Near Normal |
| DNA Strand Breaks | Minimal | Increased | Minimal |
Data synthesized from a study on primary hippocampal cultures.[3]
Table 3: Dose-Dependent Neuroprotection by N-Acetylcysteine (NAC) in Mouse Cortical Cultures
| NAC Concentration | Neuronal Death (%) after 24h |
| 0.1 mM | 11 ± 2.3% |
| 1 mM | 41 ± 4.9% |
| 10 mM | 81 ± 3.5% |
Note: This study highlights that while NAC is protective at lower concentrations, higher concentrations can be neurotoxic.[4]
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol outlines the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common platform for studying the effects of this compound.
Materials:
-
Embryonic day 17-18 (E17-E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme digestion solution (e.g., Papain, DNase I)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Culture plates/dishes coated with Poly-D-Lysine and Laminin
-
Sterile dissection tools
Procedure:
-
Prepare Culture Vessels: Coat culture plates with Poly-D-Lysine (50 µg/mL) overnight at 37°C. Wash three times with sterile water and then coat with laminin (5 µg/mL) for at least 2 hours at 37°C.
-
Tissue Dissection: Euthanize pregnant rodent and harvest the embryos. Dissect the cerebral cortices from the embryonic brains in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the cortical tissue to a tube containing a pre-warmed papain solution (e.g., 20 U/mL) and incubate at 37°C for 20-30 minutes.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the viable cells using a hemocytometer and Trypan blue exclusion. Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) onto the prepared culture vessels.
-
Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform half-media changes every 3-4 days.
Protocol 2: Assessing the Neuroprotective Effects of this compound Against Oxidative Stress
This protocol details how to evaluate the ability of this compound to protect primary neurons from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
Primary neuronal cultures (prepared as in Protocol 1)
-
This compound stock solution (sterile-filtered)
-
Hydrogen peroxide (H₂O₂) solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Pre-treatment with this compound: After establishing the primary neuronal cultures (e.g., at 7 days in vitro - DIV), replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 50 µM, 100 µM, 250 µM). Incubate for 24 hours. Include a vehicle-only control group.
-
Induction of Oxidative Stress: Following the pre-treatment period, add H₂O₂ to the culture medium at a final concentration known to induce neuronal death (e.g., 100 µM). Incubate for the desired duration (e.g., 6-24 hours).
-
Measurement of Cell Death: Assess neuronal cell death by measuring the release of LDH into the culture medium using a commercially available LDH assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (neurons lysed to achieve maximum LDH release). Compare the cytotoxicity in this compound-treated groups to the H₂O₂-only treated group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels in primary neurons treated with this compound.
Materials:
-
Primary neuronal cultures
-
This compound
-
H₂O₂
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Fluorescence microscope or plate reader
Procedure:
-
Treatment: Treat the primary neuronal cultures with this compound and/or H₂O₂ as described in Protocol 2.
-
Loading with ROS Indicator: Following treatment, wash the cells with warm PBS and then incubate them with DCFDA (e.g., 10 µM) in the dark at 37°C for 30 minutes.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence in the this compound-treated group (relative to the H₂O₂-only group) indicates a reduction in intracellular ROS.
Visualization of Pathways and Workflows
Experimental Workflow for Assessing this compound's Neuroprotective Effects.
Mechanism of Action of this compound in Neurons.
Conclusion
This compound is a powerful tool for studying and mitigating oxidative stress in primary neuronal cultures. Its ability to efficiently deliver cysteine intracellularly and boost glutathione synthesis makes it an invaluable compound for neuroprotection research. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their experimental models, contributing to a deeper understanding of neuronal redox biology and the development of novel neurotherapeutics.
References
- 1. Toxicity evaluations of L-cysteine and this compound, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of N-acetyl cysteine on hypoxia-induced oxidative stress in primary hippocampal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Procysteine in Acute Oxidative Stress: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procysteine, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug that effectively replenishes intracellular glutathione (GSH), a critical component of the cellular antioxidant defense system. In conditions of acute oxidative stress, where GSH is rapidly depleted, this compound serves as a valuable therapeutic agent by providing the rate-limiting amino acid for GSH synthesis, L-cysteine. These application notes provide a comprehensive overview of the use of this compound in various preclinical models of acute oxidative stress, detailing treatment durations, dosages, and relevant experimental protocols to guide researchers in their study design.
Mechanism of Action
This compound is readily transported into cells where it is metabolized by the enzyme 5-oxoprolinase to L-cysteine. This intracellular delivery of cysteine bypasses the limitations of direct cysteine administration, which is associated with poor bioavailability and potential toxicity. The newly synthesized cysteine is then incorporated into the tripeptide glutathione (GSH) via the sequential action of glutamate-cysteine ligase and glutathione synthetase. By bolstering intracellular GSH levels, this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify harmful electrophiles, and maintain a reduced intracellular environment.
Signaling Pathway
The primary signaling pathway influenced by this compound in the context of acute oxidative stress is the glutathione antioxidant defense pathway. By increasing the availability of L-cysteine, this compound directly fuels the synthesis of GSH. Elevated GSH levels, in turn, enhance the activity of glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, and glutathione S-transferases (GSTs), which conjugate GSH to a wide range of electrophilic compounds. Furthermore, a balanced GSH/GSSG (oxidized glutathione) ratio is crucial for maintaining the function of numerous proteins and transcription factors, including NF-κB, which plays a key role in the inflammatory response often associated with oxidative stress.
Caption: this compound's mechanism of action and its impact on oxidative stress and inflammation.
Data Presentation: this compound and N-Acetylcysteine Treatment Parameters in Acute Oxidative Stress Models
The following table summarizes the treatment durations and dosages of this compound (OTC) and its related compound, N-acetylcysteine (NAC), in various preclinical and clinical models of acute oxidative stress. This data is intended to serve as a guide for designing new experiments.
| Compound | Model of Acute Oxidative Stress | Species | Dosage | Treatment Duration & Regimen | Reference(s) |
| This compound (OTC) | Acetaminophen-induced Hepatotoxicity | Mouse | 5.0 mmol/kg | Single dose administered immediately after acetaminophen challenge. | [1] |
| This compound (OTC) | Acute Respiratory Distress Syndrome (ARDS) | Human | 210 mg/kg/day | Administered every 8 hours for 14 days. | [2] |
| N-Acetylcysteine (NAC) | Renal Ischemia-Reperfusion Injury | Rat | 150 mg/kg, i.p. | Administered twice: 15 minutes before ischemia and immediately before reperfusion. | [3] |
| N-Acetylcysteine (NAC) | Hepatic Ischemia-Reperfusion Injury | Dog | 150 mg/kg, i.v. | Administered prior to the induction of ischemia. | [4] |
| N-Acetylcysteine (NAC) | Lipopolysaccharide (LPS)-induced Acute Lung Injury | Rat | 20 mg/kg, i.p. | Injected at 3, 6, and 12 hours after LPS administration. | |
| N-Acetylcysteine (NAC) | Acetaminophen Overdose (Clinical) | Human | 140 mg/kg loading dose, then 70 mg/kg every 4 hours | 48-hour intravenous protocol. | [5] |
Experimental Protocols
Induction of Acute Oxidative Stress Models
a) Acetaminophen-Induced Hepatotoxicity in Mice
-
Fast male mice overnight.
-
Administer a single intraperitoneal (i.p.) injection of acetaminophen (e.g., 300-600 mg/kg) dissolved in warm saline.
-
Administer this compound or vehicle control immediately after the acetaminophen challenge.
-
Euthanize mice at a predetermined time point (e.g., 6, 12, or 24 hours) after acetaminophen administration.
-
Collect blood for serum transaminase (ALT, AST) analysis and liver tissue for histology and biochemical assays.
b) Renal Ischemia-Reperfusion Injury in Rats
-
Anesthetize Wistar albino rats.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce unilateral nephrectomy.
-
Occlude the contralateral renal pedicle with a non-traumatic vascular clamp for a specified period (e.g., 45 minutes) to induce ischemia.
-
Administer this compound or vehicle 15 minutes prior to ischemia.
-
Remove the clamp to initiate reperfusion (e.g., for 1 hour).
-
Administer a second dose of this compound or vehicle immediately before reperfusion.
-
At the end of the reperfusion period, collect blood for serum creatinine and BUN analysis and the kidney for histology and biochemical assays.
c) Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
-
Administer LPS from Escherichia coli (e.g., 5-10 mg/kg) via intraperitoneal or intratracheal injection to Sprague-Dawley rats.
-
Administer this compound or vehicle at specified time points before or after LPS challenge.
-
Euthanize rats at a predetermined time point (e.g., 6, 12, or 24 hours) after LPS administration.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis.
-
Collect lung tissue for histology (e.g., H&E staining for inflammation and edema) and biochemical assays.
Assessment of Oxidative Stress Markers
a) Malondialdehyde (MDA) Assay (Lipid Peroxidation)
-
Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct, which can be measured spectrophotometrically.
-
Protocol Outline:
-
Homogenize tissue samples in a suitable buffer (e.g., ice-cold 1.15% KCl).
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.
-
b) Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay is often based on the inhibition of the reduction of a chromogenic reagent (e.g., WST-1, cytochrome c, or nitroblue tetrazolium) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the color development.
-
Protocol Outline:
-
Prepare tissue or cell lysates.
-
In a multi-well plate, add the sample, a xanthine solution, and the chromogenic reagent.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a specified time (e.g., 20-30 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculate the percentage of inhibition of the colorimetric reaction and determine SOD activity by comparing it to a standard curve of purified SOD.
-
c) Catalase (CAT) Activity Assay
-
Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample. The remaining H₂O₂ can be reacted with a reagent to produce a colored product, or the decrease in H₂O₂ absorbance can be monitored directly at 240 nm.
-
Protocol Outline (Colorimetric Method):
-
Prepare tissue or cell lysates.
-
Incubate the sample with a known concentration of H₂O₂ for a specific time.
-
Stop the reaction and react the remaining H₂O₂ with a chromogenic reagent (e.g., in the presence of peroxidase).
-
Measure the absorbance of the colored product.
-
Calculate catalase activity based on the amount of H₂O₂ decomposed, determined from a standard curve.
-
d) Reduced Glutathione (GSH) Assay
-
Principle: This assay is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. An enzymatic recycling method using glutathione reductase can be employed to measure total glutathione (GSH + GSSG).
-
Protocol Outline (for Reduced GSH):
-
Homogenize tissue or cells in a deproteinizing acid (e.g., metaphosphoric acid or sulfosalicylic acid) to prevent GSH oxidation.
-
Centrifuge to remove precipitated proteins.
-
Add the supernatant to a reaction mixture containing DTNB in a suitable buffer.
-
Incubate at room temperature for a short period.
-
Measure the absorbance at 412 nm.
-
Quantify GSH concentration using a standard curve prepared with known concentrations of GSH.
-
Experimental Workflow
Caption: A generalized experimental workflow for evaluating this compound in acute oxidative stress models.
References
- 1. Effects of cysteine pro-drugs on acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind placebo-controlled study to evaluate the safety and efficacy of L-2-oxothiazolidine-4-carboxylic acid in the treatment of patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of N-acetylcysteine on renal ischemia/reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Procysteine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Procysteine, also known as L-2-oxothiazolidine-4-carboxylic acid (OTCA), is a cysteine prodrug designed to deliver cysteine intracellularly. As a precursor to the antioxidant glutathione (GSH), this compound is investigated for its therapeutic potential in conditions associated with oxidative stress. Accurate quantification of this compound in biological matrices like plasma, urine, and tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound.
Principle of the Method
This method is based on the separation of this compound from endogenous components in a biological sample using RP-HPLC. The sample is first treated to precipitate proteins and release the analyte into the supernatant. An aliquot of the supernatant is then injected into the HPLC system. Separation is achieved on a C18 analytical column with an isocratic mobile phase. This compound is detected by its absorbance in the UV spectrum and quantified by comparing its peak area to that of a standard curve generated from known concentrations.
Caption: Metabolic conversion of this compound to L-Cysteine.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Autosampler or manual injector
-
Data acquisition and processing software
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Syringe filters (0.45 µm PVDF or similar)[1]
-
HPLC vials
Chemicals and Solvents
-
This compound (L-2-oxothiazolidine-4-carboxylic acid) reference standard
-
Metaphosphoric acid (MPA) or Perchloric acid (PCA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or deionized
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
EDTA-coated collection tubes for plasma[1]
Experimental Protocols
Caption: General experimental workflow for this compound quantification.
Preparation of Standard Solutions
-
Stock Solution (10 mM): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in HPLC-grade water to achieve a final concentration of 10 mM.
-
Working Standards: Prepare a series of working standard solutions (e.g., 20, 50, 100, 250, 500, 1000 µM) by serially diluting the stock solution with the same matrix as the sample (e.g., blank plasma, blank urine) to account for matrix effects.
Sample Preparation
Proper sample preparation is critical to remove interfering substances like proteins.[2]
4.2.1 Plasma Samples
-
Collect whole blood in EDTA-coated tubes.
-
Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.[1]
-
To a 200 µL aliquot of plasma, add 200 µL of cold 5% metaphosphoric acid.[3]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
4.2.2 Urine Samples
-
Collect urine samples and store them at -80°C if not analyzed immediately.
-
Thaw the samples and centrifuge at 5000 x g for 5 minutes to remove particulate matter.
-
Dilute the urine 1:10 (or as needed) with HPLC-grade water.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4.2.3 Tissue Samples
-
Rapidly dissect tissue samples, weigh them, and freeze them immediately on dry ice.
-
Add approximately 10 volumes of cold 0.1 M perchloric acid per sample weight (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the sample on ice using a probe sonicator or polytron homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation and Method Parameters
Quantitative data from method validation studies are summarized below.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic elution with an appropriate buffer (e.g., 0.1 M KH₂PO₄, pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV Spectrophotometer at 230 nm |
| Column Temperature | Ambient or controlled at 25-30°C |
| Run Time | Approximately 10 minutes |
Table 2: Method Performance Characteristics (Human Plasma)
| Parameter | Value | Reference |
| Linearity Range | 20 - 1000 µM | |
| Correlation Coefficient (r²) | > 0.99 | |
| Intra-day Precision (CV%) | 4.0% - 6.5% | |
| Inter-day Precision (CV%) | < 15% (Typical requirement) | |
| Accuracy (Deviation) | < 2% from expected concentrations | |
| Limit of Quantification (LOQ) | To be determined (typically the lowest point of the standard curve) | |
| Retention Time | ~ 4-6 minutes (Varies with exact conditions) |
Data Analysis and Quantification
-
Calibration Curve: Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their measured peak areas into the linear regression equation from the standard curve.
-
Correction for Dilution: Remember to multiply the calculated concentration by any dilution factors used during sample preparation to obtain the final concentration in the original biological sample.
Alternative and Advanced Methods
While HPLC-UV is a robust and widely accessible method, other techniques can offer enhanced sensitivity or specificity.
-
Fluorescence Detection: this compound lacks native fluorescence. However, derivatization of its primary amine or the thiol group (after hydrolysis to cysteine) with fluorescent tags like ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) can significantly lower detection limits.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the highest sensitivity and selectivity, especially in complex matrices or when sample volume is limited, LC-MS/MS is the preferred method. It provides quantification based on the mass-to-charge ratio of the analyte and its fragments, minimizing interferences.
Caption: Logical relationship of the HPLC method components.
References
Application Notes and Protocols: Assessing the Effect of Procysteine on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procysteine, a precursor to the antioxidant glutathione (GSH), is a compound of significant interest for its potential to mitigate mitochondrial dysfunction, a key factor in a wide range of cellular stresses and pathologies.[1][2][3] Mitochondria, the primary sites of cellular energy production, are also a major source of reactive oxygen species (ROS), which can lead to oxidative damage and cellular demise if not properly neutralized.[4][5] Mitochondrial glutathione (mGSH) is a critical component of the organelle's antioxidant defense system, maintaining redox homeostasis and protecting against oxidative damage. This document provides a detailed protocol for assessing the effects of this compound on key aspects of mitochondrial function, including respiration, membrane potential, ROS production, and ATP synthesis.
Putative Signaling Pathway of this compound's Action on Mitochondria
This compound is readily taken up by cells and deacetylated to cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH) in the cytosol. GSH is then transported into the mitochondrial matrix via specific carriers in the inner mitochondrial membrane. Within the mitochondria, GSH plays a pivotal role in detoxifying ROS, thereby preserving the integrity of the electron transport chain (ETC) and maintaining mitochondrial membrane potential, which is essential for efficient ATP production.
Caption: Putative signaling pathway of this compound's action on mitochondria.
Experimental Workflow for Assessing this compound's Mitochondrial Effects
A systematic approach is crucial for evaluating the impact of this compound on mitochondrial health. The following workflow outlines a series of key experiments designed to provide a comprehensive assessment.
Caption: Experimental workflow for assessing this compound's mitochondrial effects.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human cell line HK-2) in appropriate culture vessels (e.g., 96-well plates for Seahorse analysis, 6-well plates for microscopy) at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound (N-acetylcysteine) in sterile PBS or culture medium. Further dilute to the desired final concentrations for treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 mM) for a predetermined duration (e.g., 24 hours). Include a vehicle-only control group.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial function.
Materials:
-
Seahorse XFe96/XFp Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (contains oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Treated cells in a Seahorse XF cell culture microplate
Protocol:
-
Plate Hydration: Hydrate the Seahorse XF cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.
-
This compound Treatment: Treat cells with this compound as described in section 1.
-
Assay Medium: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium. Incubate the plate at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the Seahorse XF cartridge with oligomycin, FCCP, and rotenone/antimycin A into the appropriate injection ports.
-
Seahorse Analysis: Place the cell culture microplate in the Seahorse analyzer and initiate the Cell Mito Stress Test protocol.
-
Data Analysis: Use the Seahorse XF Report Generator to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Data Presentation:
| Parameter | Control | This compound (1 mM) | This compound (5 mM) | This compound (10 mM) |
| Basal Respiration (pmol/min) | ||||
| ATP Production (pmol/min) | ||||
| Maximal Respiration (pmol/min) | ||||
| Spare Respiratory Capacity (%) |
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay quantifies the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health. Fluorescent dyes such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 are commonly used.
Materials:
-
TMRE or JC-1 fluorescent dye
-
FCCP (a mitochondrial membrane potential uncoupler, as a positive control)
-
Fluorescence microscope, flow cytometer, or microplate reader
-
Treated cells
Protocol (using TMRE):
-
Cell Treatment: Treat cells with this compound as described in section 1.
-
Positive Control: Treat a set of cells with FCCP (e.g., 5-50 µM for 15-30 minutes) to induce mitochondrial depolarization.
-
TMRE Staining: Incubate the cells with TMRE (e.g., 500 nM) for 30-45 minutes at 37°C.
-
Washing: Wash the cells once with a suitable buffer (e.g., HBSS with 0.2% BSA).
-
Analysis: Measure the fluorescence intensity using a microplate reader (Ex/Em ~549/575 nm), flow cytometer, or fluorescence microscope.
Data Presentation:
| Treatment | TMRE Fluorescence Intensity (Arbitrary Units) |
| Control | |
| This compound (1 mM) | |
| This compound (5 mM) | |
| This compound (10 mM) | |
| FCCP (Positive Control) |
Mitochondrial Reactive Oxygen Species (ROS) Production Assay
This assay measures the levels of ROS, such as superoxide and hydrogen peroxide, generated by mitochondria.
Materials:
-
Mitochondria-targeted ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red for superoxide, or Amplex Red for hydrogen peroxide)
-
Fluorescence microscope, flow cytometer, or microplate reader
-
Treated cells
Protocol (using MitoSOX™ Red):
-
Cell Treatment: Treat cells with this compound as described in section 1.
-
Probe Loading: Incubate cells with MitoSOX™ Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells gently with a warm buffer.
-
Analysis: Measure the fluorescence intensity using a microplate reader (Ex/Em ~510/580 nm), flow cytometer, or fluorescence microscope.
Data Presentation:
| Treatment | MitoSOX™ Red Fluorescence Intensity (Arbitrary Units) |
| Control | |
| This compound (1 mM) | |
| This compound (5 mM) | |
| This compound (10 mM) | |
| Positive Control (e.g., Antimycin A) |
Cellular ATP Level Assay
This assay quantifies the total cellular ATP content, reflecting the overall energetic state of the cells.
Materials:
-
ATP assay kit (e.g., luminescence-based kit)
-
Luminometer or microplate reader capable of luminescence detection
-
Treated cells
Protocol (using a luminescence-based kit):
-
Cell Treatment: Treat cells with this compound as described in section 1.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release ATP.
-
Reagent Addition: Add the luciferase-luciferin reagent to the cell lysate. This reaction produces light in the presence of ATP.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
Data Presentation:
| Treatment | ATP Concentration (µM) |
| Control | |
| This compound (1 mM) | |
| This compound (5 mM) | |
| This compound (10 mM) |
Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects of this compound on mitochondrial function. By systematically assessing mitochondrial respiration, membrane potential, ROS production, and ATP levels, researchers can gain valuable insights into the mechanisms by which this compound may confer cellular protection and enhance mitochondrial health. The presented workflow and data presentation formats are designed to facilitate clear and comparable results, aiding in the evaluation of this compound as a potential therapeutic agent for conditions associated with mitochondrial dysfunction.
References
- 1. Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of N-acetyl-cysteine in mitochondria bioenergetics, oxidative stress, dynamics and S-glutathionylation alterations in acute kidney damage induced by folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-Cysteine and Glycine Co-Supplementation Supports Mitochondrial, Metabolic and Physical Function in Older Adults‡ | Pure Encapsulations® [pureencapsulationspro.com]
- 4. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Co-treatment of Procysteine with Buthionine Sulfoximine (BSO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the co-treatment of cells with Procysteine (L-2-oxothiazolidine-4-carboxylate, OTC) and Buthionine Sulfoximine (BSO). This compound is a prodrug of L-cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2] It is metabolized intracellularly to cysteine, thereby promoting GSH synthesis.[3][4][5] In contrast, BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the first and rate-limiting enzyme in the GSH biosynthesis pathway.
The co-treatment of a GSH precursor and a GSH synthesis inhibitor may seem counterintuitive. However, this experimental approach can be a valuable tool for investigating the dynamics of GSH metabolism, the cellular response to oxidative stress, and the specific roles of cysteine versus glutathione in various physiological and pathological processes. For instance, sequential treatment can be used to first deplete GSH pools with BSO and then study the kinetics and functional consequences of their repletion with this compound. This approach can also be used to dissect the protective effects of cysteine that are independent of its role as a GSH precursor.
These notes provide an overview of the mechanisms of action, potential applications, and detailed experimental protocols for utilizing this compound and BSO in your research.
Mechanisms of Action
This compound (L-2-oxothiazolidine-4-carboxylate, OTC) is taken up by cells and is a cysteine prodrug that is converted to cysteine by 5-oxoprolinase. This increases the intracellular availability of cysteine, which is a key substrate for the synthesis of glutathione.
Buthionine Sulfoximine (BSO) is a specific inhibitor of the enzyme γ-glutamylcysteine synthetase (also known as glutamate-cysteine ligase), which catalyzes the first step in glutathione synthesis. By inhibiting this enzyme, BSO leads to the depletion of intracellular glutathione levels.
Below is a diagram illustrating the glutathione synthesis pathway and the points of action for this compound and BSO.
Caption: Glutathione synthesis pathway and points of intervention for this compound and BSO.
Data Presentation
The following tables summarize quantitative data on the effects of BSO on intracellular glutathione and thiol levels from various studies.
Table 1: Effect of BSO Treatment on Intracellular Thiol/Glutathione Levels in Human Cancer Cell Lines
| Cell Line | BSO Concentration | Treatment Duration | % Depletion of Intracellular Thiol | Reference |
| SNU-1 (Stomach Cancer) | 1 mM | 2 days | 75.7% | |
| SNU-1 (Stomach Cancer) | 2 mM | 2 days | 76.2% | |
| SNU-1 (Stomach Cancer) | 2 mM | 2 hours | 33.4% | |
| SNU-1 (Stomach Cancer) | 0.02 mM | 2 days | 71.5% | |
| OVCAR-3 (Ovarian Cancer) | 1 mM | 2 days | 74.1% | |
| OVCAR-3 (Ovarian Cancer) | 2 mM | 2 days | 63.0% |
Table 2: Effect of BSO Treatment on Glutathione and Cysteine Levels in Rat Tissues
| Tissue | BSO Dose (ip) | Time Post-Injection | Change in Glutathione | Change in Cysteine | Reference |
| Liver | 1.0 mmol/kg | 20 min | Decreased | Nearly Doubled | |
| Kidney | 1.0 mmol/kg | 20 min - 25 hr | Significantly Depleted | Significantly Depleted |
Table 3: Effect of BSO Treatment on Glutathione Levels in C3H Mice
| Tissue | BSO Dose (ip) | Time to Maximum Effect | Maximum Depletion (% of initial levels) | Reference |
| Liver | 0.8 - 1.6 g/kg | 2-4 hours | 65% (down to 35% of initial) | |
| Kidney | 0.8 - 1.6 g/kg | 2-4 hours | 65% (down to 35% of initial) |
Experimental Protocols
The following are proposed experimental protocols for the co-treatment of this compound and BSO. The specific concentrations and incubation times may need to be optimized for your specific cell line and experimental goals.
Protocol 1: Sequential Treatment - GSH Depletion Followed by Repletion
This protocol is designed to study the dynamics of GSH repletion after BSO-induced depletion.
Experimental Workflow:
Caption: Workflow for sequential BSO and this compound treatment.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
BSO Treatment: Treat the cells with an appropriate concentration of BSO to achieve the desired level of GSH depletion. Based on literature, a concentration range of 100 µM to 1 mM for 24-48 hours is a good starting point.
-
Washing: After the BSO incubation period, aspirate the medium and wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual BSO.
-
This compound Treatment: Add fresh culture medium containing this compound. A starting concentration of 1-5 mM can be used.
-
Time Course: Incubate the cells for various time points (e.g., 2, 4, 8, 12, 24 hours) to monitor the repletion of GSH.
-
Cell Lysis and Analysis: At each time point, harvest the cells and prepare lysates for the quantification of GSH levels using a commercially available kit or HPLC. Cell viability can be assessed using assays such as MTT or Trypan Blue exclusion.
Protocol 2: Co-treatment of this compound and BSO
This protocol is designed to investigate the ability of this compound to counteract the effects of BSO when administered simultaneously.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Co-treatment: Treat the cells with medium containing both BSO and this compound at the desired concentrations. A matrix of concentrations can be tested to determine the dose-response relationship.
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours).
-
Analysis: Harvest the cells and analyze for GSH levels, cell viability, and other relevant endpoints such as reactive oxygen species (ROS) production.
Protocol 3: Pre-treatment with this compound followed by BSO Challenge
This protocol can be used to determine if elevating intracellular cysteine levels prior to BSO treatment can mitigate the GSH-depleting effects of BSO.
Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
This compound Pre-treatment: Incubate cells with this compound-containing medium for a period of time (e.g., 4-8 hours) to allow for the uptake and conversion to cysteine.
-
BSO Treatment: Without washing, add BSO to the culture medium to the final desired concentration.
-
Incubation: Incubate for the desired duration of BSO treatment (e.g., 24 hours).
-
Analysis: Harvest the cells and perform the necessary analyses as described above.
Mandatory Visualizations
The following diagrams visualize key aspects of the experimental design and underlying biological pathways.
Caption: Logical relationship of this compound and BSO in GSH metabolism.
Caption: Logical workflow of the experimental design.
Conclusion
The co-treatment of this compound and BSO offers a versatile experimental system to probe the intricacies of glutathione metabolism and cellular redox signaling. While their combined use is not standard for therapeutic applications, it provides a powerful tool for basic research. The protocols outlined in this document serve as a starting point for designing experiments to investigate the dynamic interplay between cysteine availability and glutathione synthesis in various cellular contexts. Researchers should optimize the described conditions for their specific experimental systems to achieve reliable and reproducible results.
References
- 1. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Considerations for Procysteine in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Procysteine (L-2-oxothiazolidine-4-carboxylate, OTC) is a cysteine prodrug that facilitates the intracellular delivery of cysteine, the rate-limiting amino acid for the synthesis of the critical antioxidant glutathione (GSH).[1][2] Dysregulation of cysteine metabolism and oxidative stress are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[3][4][5] By augmenting intracellular cysteine and, consequently, GSH levels, this compound presents a promising therapeutic strategy to mitigate oxidative damage and neuroinflammation in these conditions.
These application notes provide a comprehensive guide for researchers on the dosing considerations for this compound in mouse models of neurodegeneration. Due to the limited availability of direct studies of this compound in these specific models, this document leverages data from studies on related cysteine-prodrugs, such as N-acetylcysteine (NAC) and cystamine, to inform initial experimental design.
Quantitative Data Summary: Dosing of Cysteine Prodrugs in Neurodegeneration Mouse Models
The following table summarizes dosing information for N-acetylcysteine (NAC) and cysteamine, which can serve as a reference for initiating dose-finding studies with this compound.
| Compound | Disease Model | Mouse Strain | Dose | Route of Administration | Treatment Duration | Key Outcomes |
| N-acetylcysteine (NAC) | Amyotrophic Lateral Sclerosis (ALS) | G93A SOD1 transgenic | 1% in drinking water | Oral | From 4-5 weeks of age | Significantly prolonged survival and delayed onset of motor impairment. |
| N-acetylcysteine (NAC) | Huntington's Disease | R6/2 | Not specified | Not specified | Not specified | Reversed behavioral abnormalities. |
| N-acetylcysteine (NAC) | Huntington's Disease | R6/1 | Not specified | Not specified | Not specified | Ameliorated mitochondrial dysfunction and behavioral abnormalities. |
| N-acetylcysteine (NAC) | Parkinson's Disease | PDGFb-SNCA transgenic | 40 mM in drinking water (~1 g/kg/day) | Oral | Not specified | Decreased α-synuclein levels and protected against loss of dopaminergic terminals. |
| Cysteamine | Parkinson's Disease | MPTP-induced | Not specified | Intraperitoneal | 4 days prior to and along with MPTP | Low dose (20 mg/kg/day) ameliorated loss of dopaminergic neurons and reduced striatal dopamine depletion. High dose (75 mg/kg/day) was not effective. |
| Cystamine | Huntington's Disease | R6/2 transgenic | Not specified | Not specified | Not specified | Increased levels of L-cysteine in the brain. |
Experimental Protocols
Animal Models
A variety of transgenic and neurotoxin-induced mouse models are available to study different aspects of neurodegenerative diseases.
-
Alzheimer's Disease: APP/PS1, 5xFAD, 3xTg-AD mice develop amyloid plaques and tau pathology.
-
Parkinson's Disease: MPTP or 6-OHDA neurotoxin models induce acute dopaminergic neuron loss. Alpha-synuclein overexpressing transgenic mice (e.g., AAV-A53T) model the genetic component of the disease.
-
Huntington's Disease: R6/2, N171-82Q, and HdhQ111 knock-in mice exhibit progressive motor deficits and neuropathology.
-
Amyotrophic Lateral Sclerosis (ALS): SOD1-G93A transgenic mice show progressive motor neuron degeneration.
Preparation and Administration of this compound
Based on studies with related compounds and general guidelines for rodent drug administration, the following protocols can be adapted for this compound.
a. Preparation of this compound Solution:
-
For oral administration in drinking water, dissolve this compound in sterile water to the desired concentration. The pH should be adjusted to 7.4 with sodium hydroxide to ensure palatability and stability. Fresh solutions should be provided at least three times a week.
-
For intraperitoneal (IP) or intravenous (IV) injection, dissolve this compound in sterile 0.9% saline. The solution should be filtered through a 0.22 µm filter before injection.
b. Routes of Administration:
-
Oral Gavage: Delivers a precise dose directly into the stomach.
-
Ad Libitum in Drinking Water: A less stressful method for long-term studies, though individual consumption can vary.
-
Intraperitoneal (IP) Injection: Involves injecting into the peritoneal cavity for rapid absorption. The lower right quadrant of the abdomen is the preferred site to avoid injury to internal organs.
-
Subcutaneous (SC) Injection: Injection into the loose skin on the back of the neck.
-
Intravenous (IV) Injection: Typically administered via the tail vein for immediate systemic circulation.
c. Recommended Dosing:
-
Initial Dose-Finding Studies: Based on the data for NAC and cysteamine, a starting oral dose range of 20 mg/kg/day to 1 g/kg/day for this compound could be explored. A study in neonatal rats showed no adverse effects at a single intravenous dose of 450 mg/kg of this compound.
-
Route of Administration Considerations: Oral bioavailability of cysteine and its derivatives can be variable. Therefore, parenteral routes (IP, SC, IV) may provide more consistent plasma concentrations.
Endpoint Analysis
To evaluate the efficacy of this compound treatment, a combination of behavioral, neurochemical, and histological analyses should be performed.
-
Behavioral Tests:
-
Motor Function: Rotarod test, pole test, and open field test to assess balance, coordination, and locomotor activity.
-
Cognitive Function: Y-maze, Morris water maze to evaluate spatial learning and memory.
-
-
Neurochemical Analysis:
-
Glutathione Levels: Measurement of GSH in brain tissue homogenates to confirm target engagement.
-
Oxidative Stress Markers: Quantification of markers like malondialdehyde (MDA) and reactive oxygen species (ROS).
-
Neurotransmitter Levels: Analysis of dopamine and its metabolites in the striatum for Parkinson's models.
-
-
Histological and Immunohistochemical Analysis:
-
Neuronal Loss: Staining for specific neuronal markers (e.g., tyrosine hydroxylase for dopaminergic neurons) to quantify neuroprotection.
-
Protein Aggregation: Immunohistochemistry for amyloid-beta plaques, neurofibrillary tangles, or alpha-synuclein inclusions.
-
Neuroinflammation: Staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of action of this compound.
Caption: General experimental workflow for preclinical studies.
Caption: Logical flow from dosing to therapeutic outcome.
References
- 1. Toxicity evaluations of L-cysteine and this compound, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Increased cysteine metabolism in PINK1 models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Procysteine Administration: A Comparative Guide to Oral Gavage and Intraperitoneal Injection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Procysteine, also known as L-2-oxothiazolidine-4-carboxylate (OTC), is a cysteine prodrug that serves as a precursor for intracellular cysteine and subsequently glutathione (GSH). By replenishing intracellular GSH levels, this compound plays a crucial role in cellular antioxidant defense and redox signaling pathways. The choice of administration route is a critical determinant of its pharmacokinetic profile and therapeutic efficacy. This document provides a detailed comparison of two common administration routes in preclinical research: oral gavage and intraperitoneal injection. While direct comparative studies are limited, this guide synthesizes available data to inform experimental design and execution.
Quantitative Data Summary
The following tables summarize key quantitative findings from separate studies investigating the oral and intraperitoneal administration of this compound. It is important to note that these data are not from direct head-to-head comparative studies and involve different species and experimental conditions.
Table 1: Pharmacokinetic and Efficacy Data for Oral Gavage Administration of this compound
| Species | Dose | Key Findings | Reference |
| Human (asymptomatic HIV-infected) | 1,500 mg & 3,000 mg (three times daily for 4 weeks) | Statistically significant increase in whole blood glutathione. Peak plasma concentration of 734 ± 234 nmol/mL at the highest single dose. | [1] |
| Rat | Isosulfurous graded increments added to diet | Slightly inferior to cysteine for growth and hepatic GSH biosynthesis. Efficacy for GSH biosynthesis was 83.7% compared to cysteine. | [2] |
| Chick | Isosulfurous graded increments added to diet | As efficacious as isosulfurous levels of cysteine for growth and hepatic GSH biosynthesis. Efficacy for GSH biosynthesis was 80.3%. | [2] |
| Rat | 150 mg/kg/day for 7 days | Ameliorated histopathological and biochemical indices of cisplatin-induced nephrotoxicity. | [3] |
Table 2: Pharmacokinetic and Efficacy Data for Intraperitoneal Injection of this compound
| Species | Dose | Key Findings | Reference |
| Guinea Pig | 5 mmol/kg | Significant increase in liver glutathione concentration (21-29%) at one to three hours post-injection. | [4] |
| Rat | N/A (in a model of LPS-induced peritonitis) | Reversed the decrease in glutathione concentration in peritoneal leukocytes. |
General Pharmacokinetic Comparison of Oral vs. Intraperitoneal Routes (for small molecules)
| Parameter | Oral Gavage | Intraperitoneal Injection | Reference |
| Absorption Speed | Slower, dependent on gastrointestinal transit and absorption. | Faster, due to the large surface area of the peritoneal cavity and rich blood supply. | |
| Bioavailability | Generally lower and more variable due to first-pass metabolism in the gut wall and liver. | Generally higher and more complete, bypassing first-pass metabolism. | |
| Time to Peak Plasma Concentration (Tmax) | Longer. | Shorter. | |
| Area Under the Curve (AUC) | Generally lower. | Generally higher. |
Experimental Protocols
The following are generalized protocols for the administration of this compound via oral gavage and intraperitoneal injection in rodents. These should be adapted based on specific experimental requirements, institutional guidelines, and animal welfare regulations.
Protocol 1: Oral Gavage Administration of this compound in Rodents
1. Objective: To administer a precise dose of this compound directly into the stomach of a rodent.
2. Materials:
-
This compound solution (sterile, appropriate vehicle and concentration)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes (appropriate volume for the dose)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves
3. Procedure:
- Animal Preparation:
- Weigh the animal to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg, and for rats is 5-10 mL/kg.
- Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this can be achieved by scruffing the neck. For rats, a towel wrap or manual restraint may be used.
- Gavage Needle Measurement:
- Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. This approximates the distance to the stomach.
- Administration:
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
- Allow the animal to swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and reposition.
- Once the needle is in the esophagus, advance it to the pre-measured depth.
- Slowly depress the syringe plunger to administer the this compound solution.
- Withdraw the needle smoothly in a single motion.
- Post-Procedure Monitoring:
- Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Intraperitoneal Injection of this compound in Rodents
1. Objective: To administer this compound into the peritoneal cavity for rapid systemic absorption.
2. Materials:
-
This compound solution (sterile, isotonic, and non-irritating)
-
Syringes and needles (appropriate gauge and length for the animal, e.g., 25-27G for mice, 23-25G for rats)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves
3. Procedure:
- Animal Preparation:
- Weigh the animal to accurately calculate the injection volume. The maximum recommended volume for IP injection in mice is typically 10 mL/kg, and for rats is 10 mL/kg.
- Restrain the animal securely. For mice, scruffing the neck and securing the tail is common. For rats, a two-person technique or a towel wrap may be necessary.
- Injection Site Identification:
- Position the animal so that its head is tilted downwards. This allows the abdominal organs to shift away from the injection site.
- The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
- Administration:
- Insert the needle at a 10-30 degree angle into the identified quadrant.
- Aspirate gently by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or a colored fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
- If no fluid is aspirated, inject the this compound solution smoothly.
- Withdraw the needle and apply gentle pressure to the injection site if necessary.
- Post-Procedure Monitoring:
- Return the animal to its cage and monitor for any signs of pain, distress, or adverse reaction at the injection site.
Signaling Pathways and Experimental Workflows
This compound Metabolism and Glutathione Synthesis Pathway
This compound acts as a prodrug for cysteine. Once inside the cell, it is metabolized to cysteine, which is the rate-limiting amino acid for the synthesis of glutathione. Glutathione is a key antioxidant and a critical component of cellular redox signaling.
Caption: this compound is transported into the cell and metabolized to cysteine, which then participates in the two-step enzymatic synthesis of glutathione (GSH).
Redox Signaling and Antioxidant Function of Glutathione
Glutathione plays a central role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). This process is crucial for maintaining cellular homeostasis and regulating redox-sensitive signaling pathways.
Caption: Glutathione (GSH) is oxidized to glutathione disulfide (GSSG) by glutathione peroxidase (GPx) while neutralizing reactive oxygen species (ROS), and is then regenerated by glutathione reductase (GR).
Experimental Workflow: Comparing Administration Routes
A logical workflow for a comparative study of this compound administration routes would involve parallel groups of animals receiving the compound by oral gavage and intraperitoneal injection.
Caption: A typical experimental workflow for comparing the effects of this compound administered via oral gavage versus intraperitoneal injection.
References
- 1. A phase I/II evaluation of oral L-2-oxothiazolidine-4-carboxylic acid in asymptomatic patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-2-oxothiazolidine-4-carboxylate as a cysteine precursor: efficacy for growth and hepatic glutathione synthesis in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ameliorative effect of cysteine prodrug L-2-oxothiazolidine-4-carboxylic acid on cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of L-2-oxothiazolidine-4-carboxylate administration on glutathione and cysteine concentrations in guinea pig liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Glutathione Levels Following Procysteine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (GSH) is a critical tripeptide antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of cellular processes.[1][2] Comprised of glutamate, cysteine, and glycine, its synthesis is primarily rate-limited by the availability of cysteine.[3][4] Procysteine, a cysteine prodrug, serves as an effective strategy to augment intracellular cysteine levels, thereby promoting the synthesis of glutathione.[5] These application notes provide detailed protocols for researchers to accurately quantify changes in glutathione levels following the administration of this compound, facilitating studies on oxidative stress, drug efficacy, and cellular health.
Mechanism of Action of this compound:
This compound, a thiazolidine derivative of cysteine, is readily transported into cells where it is hydrolyzed to release free cysteine. This circumvents the rate-limiting step of cysteine uptake and provides the necessary substrate for the enzyme glutamate-cysteine ligase (GCL), the first enzyme in the glutathione biosynthesis pathway. The subsequent addition of glycine by glutathione synthetase (GS) completes the formation of glutathione. By increasing the intracellular pool of cysteine, this compound effectively upregulates the de novo synthesis of glutathione.
Signaling Pathway
The administration of this compound directly impacts the glutathione biosynthesis pathway by increasing the availability of its rate-limiting substrate, cysteine.
Caption: this compound increases intracellular glutathione by providing cysteine.
Quantitative Data Summary
The following table summarizes expected changes in glutathione levels following the administration of cysteine prodrugs, based on available literature. Actual results may vary depending on the experimental system, dosage, and duration of treatment.
| Treatment Condition | Sample Type | Fold Increase in Glutathione (GSH) | Reference |
| 2(R,S)-methylthiazolidine-4(R)-carboxylic acid | Cultured Rat Lenses | ~1.35x increase in 14C-GSH biosynthesis | |
| N-acetylcysteine (NAC) and Glycine (100 mg/kg/day each) | Human Erythrocytes | ~1.95x increase | |
| Oral Glutathione (1000 mg/day for 6 months) | Human Red Blood Cells, Plasma, Lymphocytes | ~1.3-1.35x increase | |
| Oral Liposomal Glutathione (500 mg/day for 2 weeks) | Human Whole Blood | ~1.4x increase | |
| Oral Liposomal Glutathione (500 mg/day for 2 weeks) | Human Peripheral Blood Mononuclear Cells (PBMCs) | ~2x increase | |
| Cysteine supplementation (40 mg/kg per day) | Human Erythrocytes | Maintained GSH at ~1.30 mmol/L |
Experimental Protocols
Two common and reliable methods for quantifying glutathione levels are presented: a High-Performance Liquid Chromatography (HPLC) method for detailed and specific quantification of reduced (GSH) and oxidized (GSSG) glutathione, and a colorimetric assay based on the DTNB-GSSG reductase recycling principle for higher throughput analysis of total glutathione.
Experimental Workflow Overview
Caption: General workflow for measuring glutathione after this compound treatment.
Protocol 1: Quantification of GSH and GSSG by HPLC
This method allows for the separate quantification of reduced (GSH) and oxidized (GSSG) glutathione, providing insight into the redox state of the sample.
Materials:
-
Perchloric acid (PCA)
-
N-ethylmaleimide (NEM) for GSSG measurement
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for derivatization
-
Mobile phase components (e.g., sodium phosphate, acetonitrile)
-
GSH and GSSG standards
-
HPLC system with UV or fluorescence detector
Procedure:
-
Sample Preparation (from cell culture):
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For total glutathione measurement, lyse the cells by adding ice-cold 5% perchloric acid (PCA). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For GSSG measurement, pre-treat the cells with N-ethylmaleimide (NEM) in PBS for 15 minutes at room temperature to block free GSH before lysis with PCA.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
To 60 µL of the acid extract (supernatant), add 15 µL of 0.3 M Na2HPO4, followed immediately by 45 µL of DTNB solution (20 mg DTNB in 100 mL of 1% w/v sodium citrate).
-
Vortex the mixture for 1 minute and incubate at room temperature for 5 minutes.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient for separation. For example, a gradient of acetonitrile in a sodium phosphate buffer.
-
Detect the derivatized thiols using a UV detector (e.g., 330 nm) or a fluorescence detector (e.g., excitation at 328 nm and emission at 541 nm).
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of GSH and GSSG.
-
Protocol 2: Quantification of Total Glutathione using a DTNB-Enzyme Recycling Colorimetric Assay
This is a high-throughput method suitable for measuring total glutathione (GSH + GSSG).
Materials:
-
5% 5-Sulfosalicylic acid (SSA)
-
Assay buffer (0.1 M sodium phosphate with 5 mM EDTA, pH 7.4)
-
DTNB solution
-
NADPH solution
-
Glutathione Reductase (GR)
-
GSH standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Treat and harvest cells as described in the HPLC protocol (Step 1.1 and 1.2).
-
Lyse the cells with ice-cold 5% SSA.
-
Centrifuge at 8,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Assay Procedure:
-
Prepare a standard curve with known concentrations of GSH.
-
In a 96-well plate, add your sample supernatant and standards.
-
Prepare a reaction mixture containing assay buffer, DTNB, and NADPH.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding Glutathione Reductase to each well.
-
Immediately measure the absorbance at 412 nm kinetically over 5-10 minutes or as an endpoint reading after a fixed time.
-
The rate of color change is proportional to the total glutathione concentration in the sample.
-
-
Data Analysis:
-
Calculate the total glutathione concentration in your samples by comparing the rate of absorbance change to the standard curve.
-
Normalize the glutathione concentration to the protein content of the cell lysate, which can be determined using a standard protein assay (e.g., Bradford or BCA) on the pellet from the deproteinization step.
-
Conclusion
The protocols outlined provide robust and reliable methods for quantifying glutathione levels following the administration of this compound. The choice between HPLC and a colorimetric assay will depend on the specific research question, with HPLC offering detailed information on the redox state (GSH/GSSG ratio) and the colorimetric assay providing a higher-throughput option for determining total glutathione. Accurate measurement of glutathione is essential for understanding the efficacy of this compound in mitigating oxidative stress and for the development of novel therapeutics targeting the glutathione pathway.
References
- 1. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An HPLC radiotracer method for assessing the ability of L-cysteine prodrugs to maintain glutathione levels in the cultured rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchednutritionals.com [researchednutritionals.com]
Application Notes and Protocols: Procysteine in Retinal Pigment Epithelial Cell Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of procysteine and its derivatives, such as N-acetylcysteine (NAC) and N-acetylcysteine ethyl ester (NACET), in studies involving retinal pigment epithelial (RPE) cells. These compounds are pivotal in research on age-related macular degeneration (AMD) and other retinal diseases where oxidative stress is a key pathological factor.[1][2][3]
Introduction
The retinal pigment epithelium (RPE) is a critical monolayer of cells that supports the function and health of photoreceptors in the retina.[4][5] Oxidative stress is a major contributor to RPE dysfunction and death, which are hallmarks of diseases like AMD. This compound and its analogs act as precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant, thereby protecting RPE cells from oxidative damage. These compounds offer a promising therapeutic strategy for mitigating the progression of retinal diseases.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound and its derivatives on RPE cells.
Table 1: Effect of N-Acetylcysteine (NAC) on RPE Cell Viability Under Oxidative Stress
| Cell Type | Oxidative Stressor | NAC Concentration | Treatment Duration | Outcome | Reference |
| Primary Human RPE | Hydrogen Peroxide (H₂O₂) | 500 µM | 2 hours pretreatment | Protected against cell death | |
| Primary Human RPE | tert-Butyl Hydroperoxide (t-BHP) | 500 µM | 1 hour pretreatment | Reduced ROS production | |
| ARPE-19 | Hydrogen Peroxide (H₂O₂) | 2 mM | Concomitant | Increased cell viability | |
| ARPE-19 | Hypoxia | 10 mM | 72 hours | Prevented increased p53 and CASP8 expression |
Table 2: Effect of N-Acetylcysteine Ethyl Ester (NACET) on RPE Cells
| Cell Type | Oxidative Stressor | NACET Concentration | Treatment Duration | Outcome | Reference |
| ARPE-19 | Hydrogen Peroxide (H₂O₂) | 0.4 mM | Concomitant | Significantly increased cell viability | |
| ARPE-19 | tert-Butyl Hydroperoxide (t-BOOH) | Not specified | Concomitant | Enhanced protective effect | |
| ARPE-19 | None | Increasing concentrations | 16 hours | Strongly increased intracellular GSH content |
Table 3: Effect of Other Cysteine Prodrugs on RPE Cells
| Cell Type | Oxidative Stressor | Prodrug | Concentration | Outcome | Reference |
| Human RPE | Hydroquinone | N-acetylcysteine butyl ester (NACBE) | Not specified | Increased protection against oxidative stress compared to NAC | |
| ARPE-19 | Hydroquinone | S-allyl L-cysteine (SAC) | 50 µM | Enhanced cell proliferation and mitigated apoptosis |
Experimental Protocols
General RPE Cell Culture Protocol
This protocol outlines the basic steps for culturing human RPE cells, such as the ARPE-19 cell line or primary human RPE cells.
Materials:
-
ARPE-19 cells or primary human RPE cells
-
Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture RPE cells in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Induction of Oxidative Stress
This protocol describes methods to induce oxidative stress in cultured RPE cells.
Materials:
-
Cultured RPE cells
-
Hydrogen Peroxide (H₂O₂) or tert-Butyl Hydroperoxide (t-BHP) or Hydroquinone
-
Serum-free cell culture medium
Procedure:
-
Seed RPE cells in appropriate culture plates and allow them to adhere overnight.
-
Replace the culture medium with serum-free medium.
-
To induce oxidative stress, add the desired concentration of H₂O₂, t-BHP, or hydroquinone to the medium. For example, treat cells with 400-700 µM H₂O₂ to induce monolayer degradation and reduce cell viability.
-
Incubate the cells for the desired duration (e.g., 3 to 24 hours).
This compound Treatment
This protocol details the application of this compound or its derivatives to RPE cells.
Materials:
-
Cultured RPE cells under normal or oxidative stress conditions
-
N-acetylcysteine (NAC) or N-acetylcysteine ethyl ester (NACET) solution
Procedure:
-
Prepare a stock solution of NAC or NACET in sterile water or PBS.
-
For pretreatment, add the desired concentration of NAC or NACET (e.g., 500 µM NAC) to the cell culture medium for a specific duration (e.g., 1-2 hours) before inducing oxidative stress.
-
For co-treatment, add the this compound derivative simultaneously with the oxidative stressor.
-
For post-treatment, add the compound after the induction of oxidative stress.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Treated RPE cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect intracellular ROS levels.
Materials:
-
Treated RPE cells
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Fluorescence microscope or plate reader
Procedure:
-
After treatment, wash the cells with PBS.
-
Load the cells with DCFH-DA solution and incubate in the dark.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound in RPE cell studies.
Caption: this compound's mechanism of action in RPE cells.
References
- 1. Protection of human retinal pigment epithelial cells from oxidative damage using cysteine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative stress in retinal pigment epithelium degeneration: from pathogenesis to therapeutic targets in dry age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline mediates metabolic communication between retinal pigment epithelial cells and the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinal pigment epithelium and age‐related macular degeneration: A review of major disease mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Procysteine solubility issues in aqueous solutions
Welcome to the technical support center for Procysteine (L-2-oxothiazolidine-4-carboxylate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is proper solubilization critical?
This compound, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a stable, crystalline prodrug of the amino acid L-cysteine.[1][2] It is designed to be cell-permeable, where it is then metabolized intracellularly into cysteine.[1][3] Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a primary antioxidant that protects cells from oxidative stress.[4] Proper solubilization is critical to ensure accurate dosing, bioavailability, and consistent experimental results. Incomplete dissolution can lead to lower-than-expected concentrations and unreliable outcomes.
Q2: My this compound powder is not dissolving in my aqueous buffer. What are the most common reasons?
The most common reasons for solubility issues are incorrect pH, low temperature, or attempting to prepare a solution that is too concentrated. This compound is an acidic compound and its solubility is highly dependent on the pH of the solution.
Q3: What is the optimal pH range for dissolving and maintaining this compound solubility?
This compound is acidic and requires pH adjustment for effective dissolution in neutral buffers. While it is stable in a pH range of 3.5 to 7.0, achieving initial dissolution in a neutral buffer like PBS (pH 7.2) can be difficult at higher concentrations. It is often recommended to first dissolve the powder in the aqueous phase and then carefully adjust the pH upwards using a suitable base, such as sodium hydroxide.
Q4: How does temperature influence the solubility and stability of this compound?
While modestly increasing temperature can enhance the solubility of many compounds, high temperatures should be avoided when preparing this compound solutions. Temperatures exceeding 60°C should be avoided to prevent potential degradation. For long-term storage, refrigeration is recommended for the solid powder.
Q5: I observed precipitation in my this compound solution after preparing it. Why did this happen and how can I prevent it?
Precipitation can occur for several reasons:
-
Supersaturation: The initial concentration may be too high for the final buffer conditions (pH, temperature).
-
pH Shift: If the buffer capacity is insufficient, the acidic nature of this compound could lower the solution's pH, causing it to fall out of solution.
-
Low Temperature Storage: Storing a concentrated solution at a low temperature (e.g., 4°C) can decrease its solubility limit, leading to precipitation.
To prevent this, ensure the final concentration is within the solubility limits for your specific buffer and pH, confirm the final pH of the solution after dissolution, and consider preparing fresh solutions for each experiment. While this compound solutions are considerably more stable than L-cysteine solutions, one source advises reconstituting just prior to use to avoid any instability.
Q6: What is the maximum concentration of this compound I can achieve in an aqueous solution?
The maximum concentration is highly dependent on the solvent and pH. While theoretical estimates for water solubility are very high, practical solubility in common buffers is lower. For example, the solubility in PBS (pH 7.2) is reported to be 5 mg/mL. In organic solvents like DMSO and DMF, solubility is significantly higher, reaching up to 30 mg/mL.
Q7: Can I use organic solvents to prepare a stock solution?
Yes. This compound is readily soluble in organic solvents such as DMSO and DMF at concentrations of 30 mg/mL. Researchers can prepare a concentrated stock in one of these solvents and then dilute it into the final aqueous experimental medium. However, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells or system being studied.
Data Presentation: Properties and Solubility
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | (4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid | |
| Synonyms | L-2-oxothiazolidine-4-carboxylate, OTC | |
| Molecular Formula | C4H5NO3S | |
| Molecular Weight | 147.15 g/mol | |
| Appearance | White to off-white crystalline solid | |
| pKa | 3.15 | |
| Melting Point | 171-174°C (with decomposition) | |
| Stability | More stable than L-cysteine in solution |
Table 2: this compound Solubility Data
| Solvent | pH | Reported Solubility | Reference |
| PBS | 7.2 | 5 mg/mL | |
| DMF | N/A | 30 mg/mL | |
| DMSO | N/A | 30 mg/mL | |
| Water | N/A | "Very Soluble" / "Soluble" |
Troubleshooting Guide
Use the following guide to diagnose and solve common solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL Stock Solution in PBS (pH 7.4)
This protocol details the steps to prepare a this compound stock solution in a common physiological buffer.
-
Materials:
-
This compound (L-2-oxothiazolidine-4-carboxylate) powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile conical tube or beaker
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound powder. For a 10 mL solution, weigh 50 mg of this compound.
-
Add the this compound powder to a sterile tube or beaker containing 8 mL of PBS.
-
Place the container on a magnetic stirrer and begin stirring. The powder will likely not dissolve completely at this stage, forming a suspension.
-
While stirring, slowly add the 1 M NaOH solution drop by drop.
-
Monitor the solution's clarity and pH. As the pH increases, the this compound will begin to dissolve.
-
Continue adding NaOH until all the powder has dissolved and the solution is clear.
-
Use the pH meter to check the final pH. Adjust as necessary to bring it to 7.4.
-
Add PBS to reach the final desired volume (e.g., 10 mL).
-
Sterile-filter the solution using a 0.22 µm syringe filter if required for cell culture applications.
-
Use the solution immediately or store appropriately. Note that long-term storage of aqueous solutions may lead to stability issues.
-
Mechanism of Action & Signaling Pathway
This compound acts as a delivery vehicle for cysteine. Its cyclic structure protects the reactive thiol group, enhancing its stability compared to free L-cysteine. Once inside the cell, enzymes hydrolyze the ring structure, releasing L-cysteine. This L-cysteine then becomes available for cellular processes, most notably the synthesis of glutathione (GSH) via the enzyme glutamate-cysteine ligase (GCL), which is the rate-limiting step. The resulting increase in intracellular GSH enhances the cell's antioxidant capacity, helping to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
References
- 1. Toxicity evaluations of L-cysteine and this compound, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10239847B1 - Method for 2-oxothiazolidine-4-carboxylic acid for cellular glutathione - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. L-2-Oxothiazolidine-4-carboxylic acid(19771-63-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Procysteine Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procysteine (L-2-oxothiazolidine-4-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow?
A yellow discoloration in your this compound solution is a common indicator of chemical degradation. This compound is a prodrug that delivers cysteine into cells. While this compound itself is relatively stable, it can hydrolyze to release cysteine, which is highly susceptible to oxidation. The yellow color is likely due to the formation of oxidized byproducts of cysteine. This process can be influenced by several factors, including the pH of the solution, exposure to oxygen and light, storage temperature, and the presence of trace metal ions.
Q2: Is the yellowed this compound solution still usable?
The usability of a yellowed this compound solution depends on the specific requirements of your experiment. The presence of a yellow tint signifies that a portion of the this compound has degraded, leading to a decrease in the concentration of the active compound and the presence of impurities. For sensitive applications requiring high purity and precise concentrations, it is strongly recommended to discard the discolored solution and prepare a fresh batch.
Q3: How can I prevent my this compound solution from turning yellow?
To minimize degradation and prevent discoloration, adhere to the following best practices for preparation and storage:
-
Use High-Purity Solvents: Prepare your solution using deoxygenated, high-purity water or buffer.
-
Optimize pH: Cysteine is more stable in acidic conditions. Preparing and storing the solution at a slightly acidic pH (e.g., pH 4-6) can slow down the rate of oxidation.
-
Control Temperature: Store the this compound solution at the recommended temperature, typically refrigerated (2-8°C) or frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protect from Light: Store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light, which can accelerate oxidative processes.
-
Inert Atmosphere: For maximum stability, purge the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.
-
Add Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can help to sequester these ions.[1]
-
Consider Antioxidants: In some applications, the addition of antioxidants may be considered to inhibit the oxidation of cysteine.[1]
Troubleshooting Guide: Discolored this compound Solution
Use the following guide to identify and address the potential causes of your this compound solution turning yellow.
| Observation | Potential Cause | Recommended Action |
| Solution turns yellow shortly after preparation. | Oxygen Exposure: The solvent was not deoxygenated, or the solution was exposed to air for an extended period. | Prepare a fresh solution using a solvent that has been thoroughly deoxygenated by sparging with nitrogen or argon. Minimize the headspace in the storage vial and consider purging with an inert gas. |
| High pH: The pH of the solution is neutral or alkaline, which accelerates cysteine oxidation. | Measure the pH of the solution. If it is above 7, prepare a new solution using a slightly acidic buffer (e.g., pH 4-6). | |
| Contaminated Glassware: Residual metal ions on glassware are catalyzing the oxidation. | Use metal-free plasticware or ensure glassware is thoroughly cleaned with a metal-chelating detergent and rinsed with high-purity water. | |
| Solution turns yellow during storage. | Improper Storage Temperature: The solution is being stored at too high a temperature (e.g., room temperature). | Store the solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term). |
| Light Exposure: The solution is being stored in a clear container and exposed to light. | Transfer the solution to an amber vial or wrap the existing container in foil. Store in a dark location. | |
| Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can introduce oxygen and accelerate degradation. | Aliquot the solution into smaller, single-use volumes before freezing to avoid multiple freeze-thaw cycles. | |
| Solution color changes vary between batches. | Inconsistent Preparation Protocol: Variations in solvent quality, pH adjustment, or handling procedures. | Standardize the solution preparation protocol. Ensure all steps are followed consistently for each new batch. |
| Variability in Starting Material: Differences in the purity of the this compound powder. | Ensure you are using a high-purity grade of this compound from a reputable supplier. |
Quantitative Data Summary
The stability of solutions containing cysteine, the active product of this compound hydrolysis, is highly dependent on environmental conditions. The following table summarizes the key factors influencing stability.
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (e.g., pH 4-6) | Increased stability | Prepare and store solutions in a slightly acidic buffer. |
| Neutral to Alkaline (pH > 7) | Decreased stability, accelerated oxidation | Avoid neutral or alkaline conditions for storage. | |
| Temperature | Frozen (-20°C to -80°C) | High stability | Long-term storage. |
| Refrigerated (2-8°C) | Moderate stability | Short-term storage. | |
| Room Temperature | Low stability | Avoid for storage. | |
| Atmosphere | Inert (Nitrogen/Argon) | High stability | Purge solution and headspace with inert gas for sensitive applications. |
| Air (Oxygen) | Low stability | Minimize exposure to air during preparation and storage. | |
| Additives | Chelating Agents (e.g., EDTA) | Increased stability | Add to sequester catalytic metal ions.[1] |
| Antioxidants | Increased stability | Can be added to inhibit oxidative degradation.[1] |
Experimental Protocols
Protocol: Stability Analysis of this compound Solution by RP-HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of a this compound solution by quantifying the parent compound and detecting the formation of its primary oxidation product, cystine.
Materials:
-
This compound solution (to be tested)
-
This compound reference standard
-
Cystine reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in Mobile Phase A at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of cystine reference standard in a suitable solvent (cystine has low aqueous solubility; a small amount of acid may be needed for dissolution) at a known concentration.
-
Prepare working standards by diluting the stock solutions with Mobile Phase A to concentrations that bracket the expected concentration in your samples.
-
-
Sample Preparation:
-
Dilute an aliquot of your this compound solution to be tested with Mobile Phase A to a final concentration within the linear range of the assay.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution may be necessary to separate this compound from its degradation products. An example gradient is:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
-
-
Analysis:
-
Inject the standard solutions to determine the retention times and generate a calibration curve for this compound and cystine.
-
Inject the prepared sample.
-
Identify and quantify the this compound peak in your sample by comparing its retention time and area to the standard.
-
Identify any peaks corresponding to cystine or other degradation products. The decrease in the area of the this compound peak over time is an indicator of degradation.
-
Visualizations
Caption: Proposed degradation pathway of this compound leading to yellow discoloration.
Caption: Troubleshooting workflow for a discolored this compound solution.
References
Procysteine stability in different cell culture media formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of procysteine in various cell culture media formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a stable, cell-permeable prodrug of the amino acid L-cysteine.[1][2][3] It is used as a supplement in cell culture media to provide a sustained intracellular release of L-cysteine. This is crucial for replenishing glutathione (GSH), a major cellular antioxidant, thereby protecting cells from oxidative stress and supporting cell health and growth.[1][4]
Q2: Why not use L-cysteine directly in my cell culture medium?
Direct supplementation with L-cysteine is often problematic due to its instability in solution. L-cysteine readily oxidizes to L-cystine, which has poor solubility at neutral pH and can precipitate out of the medium. This oxidation process can also generate reactive oxygen species, which can be toxic to cells. This compound offers a more stable and efficient way to deliver cysteine to cells.
Q3: How does this compound enter the cell and release cysteine?
This compound is transported into the cell where the intracellular enzyme 5-oxoprolinase hydrolyzes it to release L-cysteine. This intracellular conversion ensures a direct supply of cysteine for various cellular processes, most notably the synthesis of glutathione.
Q4: In which cell culture media can I use this compound?
This compound can be used in a wide range of cell culture media, including but not limited to DMEM, RPMI-1640, MEM, and various serum-free formulations. Its stability is generally higher than that of L-cysteine across different media types.
Q5: How should I prepare and store a this compound stock solution?
For optimal stability, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as sterile water or PBS. The pH of the solution should be adjusted to neutral (around 7.0-7.4). The stock solution should be filter-sterilized and can be stored at 2-8°C for short-term use or aliquoted and frozen at -20°C for long-term storage to minimize freeze-thaw cycles.
Q6: What is the recommended working concentration of this compound?
The optimal working concentration of this compound can vary depending on the cell line and experimental conditions. A starting point for many applications is in the range of 1-10 mM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate observed in the medium after adding this compound. | - this compound stock solution was not fully dissolved.- pH of the medium shifted significantly.- Interaction with other media components. | - Ensure the this compound stock solution is completely dissolved before adding it to the medium.- Check the pH of the medium after adding the this compound stock solution and adjust if necessary.- Prepare fresh medium and add the this compound stock solution slowly while stirring. |
| Cells show signs of toxicity (e.g., reduced viability, altered morphology). | - this compound concentration is too high.- Contamination of the stock solution. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.- Prepare a fresh, sterile stock solution of this compound. |
| No significant increase in intracellular glutathione levels observed. | - Insufficient this compound concentration.- Cell line has low 5-oxoprolinase activity.- Incorrect timing of measurement. | - Increase the working concentration of this compound.- Confirm the expression and activity of 5-oxoprolinase in your cell line if possible.- Measure glutathione levels at different time points after this compound supplementation to capture the peak synthesis. |
| Inconsistent results between experiments. | - Variability in this compound stock solution preparation.- Degradation of this compound in the stock solution or medium. | - Prepare a large batch of this compound stock solution, aliquot, and freeze for consistent use across experiments.- Follow recommended storage conditions for the stock solution and prepare fresh medium with this compound for each experiment. |
This compound Stability Data
The stability of this compound in cell culture media is influenced by factors such as temperature and pH. While this compound is significantly more stable than L-cysteine, its concentration can decrease over time. The following tables provide an estimated stability profile of this compound in common cell culture media based on data from related thiol-containing compounds and general chemical principles.
Table 1: Estimated Percentage of this compound Remaining in DMEM at Different Temperatures
| Time (hours) | 4°C (Refrigerated) | 25°C (Room Temperature) | 37°C (Incubator) |
| 0 | 100% | 100% | 100% |
| 24 | ~98% | ~95% | ~90% |
| 48 | ~96% | ~90% | ~82% |
| 72 | ~94% | ~85% | ~75% |
Table 2: Estimated Percentage of this compound Remaining in RPMI-1640 at Different Temperatures
| Time (hours) | 4°C (Refrigerated) | 25°C (Room Temperature) | 37°C (Incubator) |
| 0 | 100% | 100% | 100% |
| 24 | ~97% | ~94% | ~88% |
| 48 | ~95% | ~88% | ~78% |
| 72 | ~92% | ~83% | ~70% |
Note: The data in these tables are estimations and should be used as a guideline. For precise measurements, it is recommended to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mM)
-
Materials:
-
This compound powder (L-2-oxothiazolidine-4-carboxylic acid)
-
Sterile, nuclease-free water or PBS
-
Sterile 1 M NaOH
-
Sterile 50 mL conical tube
-
0.22 µm syringe filter
-
Sterile syringes and storage tubes
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder to make a 100 mM solution (e.g., for 10 mL of stock solution, weigh out the corresponding mass based on its molecular weight).
-
Add the powder to a sterile 50 mL conical tube.
-
Add approximately 8 mL of sterile water or PBS to the tube.
-
Gently warm the solution to 37°C and vortex or sonicate until the powder is completely dissolved.
-
Adjust the pH of the solution to 7.0-7.4 by adding small increments of sterile 1 M NaOH. Monitor the pH using a calibrated pH meter.
-
Bring the final volume to 10 mL with sterile water or PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium using RP-HPLC
This protocol is adapted from methods used for the analysis of similar thiol-containing compounds.
-
Materials:
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile this compound stock solution (100 mM)
-
Incubator (37°C, 5% CO2)
-
Refrigerator (4°C)
-
Benchtop space at room temperature (25°C)
-
Sterile tubes for sample collection
-
RP-HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water (e.g., 4:96 v/v) with 0.1% Trifluoroacetic acid (TFA)
-
This compound standard for calibration curve
-
-
Procedure:
-
Prepare the cell culture medium supplemented with a known concentration of this compound (e.g., 5 mM).
-
Aliquot the supplemented medium into sterile tubes for each time point and temperature condition (0, 24, 48, 72 hours at 4°C, 25°C, and 37°C).
-
Immediately process the 0-hour time point sample as described below.
-
Store the remaining tubes at their respective temperatures.
-
At each designated time point, collect the samples.
-
Prepare samples for HPLC analysis by diluting them with the mobile phase to fall within the range of the calibration curve.
-
Prepare a calibration curve using known concentrations of a this compound standard.
-
Inject the prepared samples and standards onto the RP-HPLC system.
-
HPLC Conditions:
-
Column: C18
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (4:96 v/v) containing 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 212 nm (or as determined for optimal this compound detection)
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound metabolism and the glutathione synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Procysteine Treatment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results observed during Procysteine treatment in cell culture experiments.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that lead to variability in experimental outcomes with this compound.
Issue 1: High Variability in Cell Viability or Cytotoxicity Assays
Question: My cell viability assays (e.g., MTT, XTT) show inconsistent results between replicate wells and experiments after this compound treatment. What could be the cause?
Answer: Inconsistent results in viability and cytotoxicity assays are a common challenge. Several factors related to this compound's chemical nature and its interaction with assay components can contribute to this variability.
-
Potential Cause 1: Poor Aqueous Solubility and Precipitation. this compound is a prodrug of L-cysteine. L-cysteine can be readily oxidized to L-cystine, which has low solubility at neutral pH and can precipitate in cell culture media[1][2]. This precipitation leads to an unknown and variable final concentration of the active compound in your experiments.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect the this compound-supplemented media for any signs of precipitation.
-
Fresh Preparation: Always prepare fresh solutions of this compound immediately before each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.
-
Solubilization Method: L-Cystine, the oxidized form of L-cysteine, has low solubility in neutral pH. If you are preparing solutions from L-cystine, it can be dissolved in a small amount of 500 mM HCl or 200 mM NaOH before adding it to the culture medium[3].
-
-
Potential Cause 2: Interference with Assay Reagents. Thiol-containing compounds like L-cysteine (the active form of this compound) can directly interact with the tetrazolium salts (MTT, XTT) used in colorimetric viability assays, leading to non-enzymatic reduction of the dye and artificially inflated viability readings[4]. This can mask true cytotoxic effects or create the appearance of enhanced proliferation.
-
Troubleshooting Steps:
-
Assay Selection: Consider using an alternative viability assay that is less susceptible to interference from thiol compounds. Assays that measure ATP levels (e.g., CellTiter-Glo®) or protease activity (e.g., CytoTox-Glo™) can be more reliable.
-
Control Experiments: Run parallel controls where this compound is added to the assay medium without cells to check for direct reduction of the assay reagent.
-
-
Potential Cause 3: Inconsistent Cell Health and Density. The metabolic state and density of your cells can influence their response to this compound. Cells under stress or at very high or low densities may have altered glutathione (GSH) metabolism, affecting the efficacy of the treatment.
-
Troubleshooting Steps:
-
Consistent Seeding Density: Ensure that cells are seeded at a consistent density across all experiments.
-
Monitor Cell Health: Regularly check the morphology and growth rate of your cells to ensure they are healthy and within an optimal passage number range.
-
Issue 2: Unexpected Cytotoxicity at High Concentrations
Question: I'm observing increased cell death at higher concentrations of this compound, which is supposed to be a cytoprotective agent. Why is this happening?
Answer: While this compound is used to boost intracellular antioxidant levels, excessive concentrations of its active form, L-cysteine, can paradoxically induce oxidative stress and cytotoxicity.
-
Potential Cause: Cysteine-Induced Oxidative Stress. High concentrations of L-cysteine can lead to the production of reactive oxygen species (ROS) through auto-oxidation, which can overwhelm the cell's antioxidant capacity[5]. This can trigger a p21-mediated cell cycle arrest in the G1/S phase and lead to apoptosis.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line and experimental conditions.
-
Time-Course Analysis: Investigate the time-dependent effects of this compound treatment. Prolonged exposure to even moderate concentrations could become toxic.
-
Measure Oxidative Stress: Use fluorescent probes like DCFDA to quantify intracellular ROS levels and confirm if high concentrations of this compound are indeed inducing oxidative stress.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (L-2-oxothiazolidine-4-carboxylate) is a prodrug that is readily taken up by cells and intracellularly metabolized to L-cysteine. L-cysteine is a key precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By providing a source of L-cysteine, this compound helps to replenish and maintain cellular GSH levels, thereby protecting cells from oxidative stress.
Q2: How does this compound affect cellular signaling pathways?
A2: The primary signaling pathway influenced by this compound is the Nrf2-Keap1 pathway. L-cysteine, derived from this compound, can induce the nuclear translocation of Nrf2, a transcription factor that regulates the expression of a wide range of antioxidant and detoxification genes. This leads to an enhanced cellular defense against oxidative insults.
Q3: What is the stability of this compound in cell culture medium?
A3: this compound itself is more stable than L-cysteine in solution. However, once it is taken up by cells and converted to L-cysteine, the L-cysteine can be released back into the medium where it is susceptible to oxidation to L-cystine. L-cystine has poor solubility in neutral pH media and can precipitate. The stability of L-cysteine in the medium is also affected by the presence of transition metals like copper and iron, which can catalyze its oxidation.
Q4: How can I accurately measure the effect of this compound on intracellular glutathione levels?
A4: To measure intracellular GSH levels, you can use commercially available kits that are typically based on a colorimetric or fluorometric reaction. A common method involves the use of Ellman's reagent (DTNB), which reacts with GSH to produce a colored product. It is crucial to follow the kit's protocol carefully, particularly the steps for cell lysis and sample preparation, to avoid artifactual oxidation of GSH during the assay.
Q5: Can I use this compound in serum-free media?
A5: Yes, this compound can be used in serum-free media. However, it's important to be aware that some serum-free formulations may have lower buffering capacity or different concentrations of metal ions, which could affect the stability and solubility of L-cysteine/L-cystine. It is advisable to test a range of this compound concentrations to find the optimal level for your specific serum-free medium and cell type.
Quantitative Data Summary
Table 1: Effect of L-Cystine Concentration on Nrf2 Protein Induction
| L-Cystine Concentration (mM) | Relative Nrf2 Protein Level (Fold Induction) |
| 0.1 | ~1.5 |
| 0.2 | ~2.0 |
| 0.4 | ~3.5 |
| 0.8 | ~4.5 |
| 1.6 | ~4.0 |
Data summarized from a study on HeLa cells showing a dose-dependent increase of Nrf2 protein with L-Cystine treatment, with the most effective concentration being 0.8 mM.
Table 2: Impact of Cysteine Feed Concentration on CHO Cell Culture Performance
| Cysteine Feed Condition | Viable Cell Density (x10^6 cells/mL) at Day 14 | Titer (g/L) at Day 14 |
| Low (-15% Cys) | ~4 | ~0.5 |
| Control | ~8 | ~1.0 |
| High (+20% Cys) | ~7.5 | ~0.9 |
Data illustrates the negative impact of low cysteine feed on viable cell density and monoclonal antibody titer in a CHO cell bioprocess.
Key Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a predetermined density in appropriate cell culture vessels and allow them to adhere and stabilize overnight.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh, pre-warmed cell culture medium.
-
Medium Exchange: Remove the old medium from the cell culture vessels and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability, protein extraction, RNA isolation).
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
-
Cell Treatment: Treat cells with this compound and appropriate controls (e.g., vehicle control, positive control like H₂O₂) for the desired time.
-
DCFDA Staining: After treatment, remove the medium and wash the cells once with warm PBS.
-
Loading: Add pre-warmed DCFDA working solution (typically 5-10 µM in serum-free medium or PBS) to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells twice with warm PBS to remove excess probe.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or fluorescence microscope with excitation/emission wavelengths of approximately 485/535 nm.
Visualizations
Caption: this compound is converted to L-Cysteine, boosting glutathione and activating Nrf2 for cell protection.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
Technical Support Center: Procysteine and Cell Viability Assays
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of procysteine (L-2-oxothiazolidine-4-carboxylic acid) with MTT and XTT cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with MTT or XTT assays?
This compound, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a prodrug of the amino acid cysteine.[1][2] It is readily transported into cells and intracellularly metabolized by 5-oxoprolinase to yield cysteine.[1][3][4] This increase in intracellular cysteine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.
The potential for interference in MTT and XTT assays arises from the subsequent increase in intracellular thiols (cysteine and GSH). Thiol-containing compounds can directly reduce the tetrazolium salts (MTT and XTT) to their colored formazan products, independent of cellular enzymatic activity. This can lead to an overestimation of cell viability. Additionally, alterations in the cellular redox state can impact the activity of mitochondrial dehydrogenases, the enzymes primarily responsible for formazan production in viable cells.
Q2: Does this compound directly react with MTT or XTT reagents in a cell-free system?
Studies have shown that this compound itself, which does not contain a free thiol group, does not directly reduce MTT to its formazan product in a cell-free system. However, other thiol-containing antioxidants, such as N-acetyl-L-cysteine (NAC), do cause this direct reduction. Therefore, any interference from this compound is likely to be indirect, occurring after its intracellular conversion to cysteine.
Q3: How can I determine if this compound is interfering with my MTT or XTT assay?
To determine if this compound is interfering with your assay, you should perform a cell-free control experiment. This involves incubating this compound with the MTT or XTT reagent in your culture medium without cells. If a color change is observed, it indicates direct chemical reduction of the tetrazolium salt by this compound or a component in your medium that is reacting with this compound.
Given that this compound itself is unlikely to cause direct reduction, a more critical control is to assess the impact of increased intracellular thiols. This can be more complex to dissect from a true viability effect. Comparing results to a non-tetrazolium-based viability assay is a highly recommended validation step (see Q5).
Q4: What are the potential consequences of this compound interference on my experimental results?
Interference from this compound can lead to inaccurate and misleading results, primarily an overestimation of cell viability or a masking of cytotoxic effects. This is because the non-enzymatic reduction of the tetrazolium salt by intracellular thiols contributes to the colorimetric signal, which is normally interpreted as a measure of metabolically active cells.
Q5: What are some alternative cell viability assays that are less susceptible to interference from thiol-containing compounds like this compound?
Several alternative assays are available that are based on different cellular parameters and are less likely to be affected by changes in cellular redox state. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a marker of metabolically active cells. They are generally considered less susceptible to interference from reducing compounds.
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These assays assess cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up.
-
Protease viability assays (e.g., GF-AFC): These assays measure the activity of proteases that are only active in viable cells.
-
Real-time viability assays: These methods continuously monitor cell health over time, often using a modified luciferase and a pro-substrate.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential interference from this compound in your MTT and XTT cell viability assays.
Table 1: Troubleshooting this compound Interference in MTT/XTT Assays
| Problem | Potential Cause | Recommended Solution |
| Higher than expected cell viability or masking of cytotoxicity in this compound-treated cells. | Indirect reduction of MTT/XTT by intracellular cysteine: this compound is converted to cysteine within the cell, and the resulting free thiol group can directly reduce the tetrazolium salt. | 1. Perform a cell-free control: Incubate this compound at the highest concentration used in your experiment with the assay reagent in cell-free media to confirm the absence of direct interference. 2. Use an alternative viability assay: Validate your findings with an assay based on a different principle, such as an ATP-based assay or a dye exclusion method. |
| High background absorbance in cell-free controls with this compound. | Direct reduction of MTT/XTT by this compound (unlikely but possible) or interaction with media components: this compound or a this compound-media component adduct may be directly reducing the tetrazolium salt. | 1. Identify the interacting component: Test for direct reduction in a simpler buffer (e.g., PBS) versus your complete culture medium to see if media components are involved. 2. Switch to an alternative assay: If direct interference is confirmed and cannot be mitigated, an alternative viability assay is the most reliable solution. |
| Inconsistent or highly variable results between replicate wells. | Alteration of cellular redox state: The increase in intracellular cysteine and glutathione can alter the overall redox environment of the cells, potentially affecting the activity of cellular dehydrogenases in a non-uniform manner. | 1. Optimize cell seeding density and incubation times: Ensure that your assay is within the linear range for your specific cell line and experimental conditions. 2. Increase the number of replicates: This can help to identify and statistically account for variability. 3. Confirm with a non-redox-based assay: Use an alternative assay to confirm the observed trends. |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay
This protocol is designed to test for direct chemical interference of a test compound with the MTT or XTT assay reagents.
Materials:
-
96-well plate
-
Cell culture medium (the same used in your experiments)
-
This compound stock solution
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium with the solvent used for this compound).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.
-
For the MTT assay, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Interpretation: A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct interference.
Protocol 2: Standard MTT Cell Viability Assay
Materials:
-
Cells cultured in a 96-well plate
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Serum-free medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and appropriate controls. Incubate for the desired exposure time.
-
Carefully aspirate the culture medium.
-
Wash the cells with 100 µL of serum-free medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well and mix gently to dissolve the crystals.
-
Read the absorbance at 570 nm.
Protocol 3: Standard XTT Cell Viability Assay
Materials:
-
Cells cultured in a 96-well plate
-
Test compound (e.g., this compound)
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and appropriate controls. Incubate for the desired exposure time.
-
Add 50 µL of the XTT labeling mixture to each well containing 100 µL of culture medium.
-
Incubate the plate for 2-4 hours at 37°C.
-
Gently mix the contents of each well.
-
Read the absorbance at 450 nm with a reference wavelength of 660 nm.
Visualizations
Caption: Experimental workflow for assessing cell viability with this compound using MTT or XTT assays.
Caption: Potential mechanism of this compound interference in tetrazolium-based viability assays.
References
- 1. Intracellular cysteine delivery system that protects against toxicity by promoting glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Intracellular cysteine and glutathione delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Intracellular Procysteine-Derived Cysteine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the measurement of intracellular cysteine levels, particularly after administration of its prodrug, Procysteine (L-2-oxothiazolidine-4-carboxylate, OTC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used instead of L-cysteine in experiments?
A1: this compound (L-2-oxothiazolidine-4-carboxylate, or OTC) is a stable prodrug of L-cysteine. It is readily transported into cells and then metabolized by the intracellular enzyme oxoprolinase to release cysteine.[1] L-cysteine itself is unstable in solutions, readily oxidizing to cystine, which can complicate experimental reproducibility.[2][3] this compound's stability makes it a more reliable agent for increasing intracellular cysteine levels for research purposes.[2]
Q2: Am I measuring this compound or cysteine inside the cell?
A2: Your primary target for measurement should be cysteine . This compound is designed to be rapidly converted to cysteine upon entering the cell. Therefore, quantifying the resulting change in the intracellular cysteine pool, and often its downstream product glutathione (GSH), is the standard approach to assessing the efficacy of this compound treatment.[4]
Q3: What are the biggest challenges in accurately measuring intracellular cysteine?
A3: The main challenges are:
-
Interference from Glutathione (GSH): GSH is the most abundant intracellular thiol, with concentrations (1-10 mM) typically 50-100 times higher than cysteine (30-200 µM). This high abundance of GSH can cause significant interference in many chemical assays designed to detect thiols.
-
Cysteine Instability: The thiol group of cysteine is highly reactive and can be easily oxidized to form cystine (a disulfide), especially during sample preparation. This can lead to an underestimation of the true reduced cysteine concentration.
-
Method Specificity and Sensitivity: Choosing a method with sufficient selectivity for cysteine over other biological thiols and the sensitivity to detect physiological concentrations is critical.
Q4: Which analytical method is best for my experiment?
A4: The best method depends on your specific experimental needs, available equipment, and the level of quantitative detail required.
-
HPLC with fluorescence detection is considered a gold standard for its high sensitivity and ability to separate and quantify multiple thiols (cysteine, glutathione, etc.) simultaneously.
-
Fluorescent probes are excellent for cellular imaging and high-throughput screening, providing spatial information on cysteine distribution. However, quantitative accuracy can be a challenge, and probe specificity must be carefully validated.
-
Mass Spectrometry (LC-MS) offers high specificity and sensitivity but requires more specialized equipment and expertise.
Troubleshooting Guides
Guide 1: HPLC-Based Measurements
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy Baseline | 1. Impure mobile phase or reagents.2. Air bubbles in the system.3. Detector lamp failing. | 1. Use HPLC-grade solvents and fresh reagents. Filter and degas the mobile phase.2. Purge the pump and ensure all connections are tight.3. Check lamp hours and replace if necessary. |
| Peak Tailing | 1. Secondary interactions with the column (e.g., silanol groups).2. Column overload.3. Mismatch between sample solvent and mobile phase. | 1. Use a high-purity silica column. Adjust mobile phase pH to suppress silanol ionization.2. Dilute the sample or inject a smaller volume.3. Dissolve the sample in the initial mobile phase whenever possible. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. Changes in column temperature.3. Air trapped in the pump. | 1. Ensure accurate mobile phase preparation and proper mixing. Cover solvent reservoirs.2. Use a column oven to maintain a constant temperature.3. Degas solvents and prime the pump thoroughly. |
| Low Signal/Poor Sensitivity | 1. Inefficient derivatization reaction.2. Degradation of derivatized sample.3. Incorrect excitation/emission wavelengths. | 1. Optimize derivatization conditions (pH, time, temperature, reagent concentration).2. Analyze samples immediately after derivatization or store them protected from light at low temperatures.3. Verify the detector settings match the spectral properties of your fluorescent tag (e.g., monobromobimane). |
Guide 2: Fluorescent Probe-Based Measurements
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Probe instability or hydrolysis.2. Autofluorescence from cells or media.3. Non-specific binding of the probe. | 1. Prepare fresh probe solutions. Check the pH stability of your probe.2. Include an "unstained cells" control. Use phenol red-free media for imaging.3. Wash cells thoroughly after probe incubation. |
| Signal Not Specific to Cysteine | 1. Probe reacts with other thiols (especially glutathione).2. Probe is sensitive to changes in cellular redox state, not just cysteine concentration. | 1. Run control experiments using N-ethylmaleimide (NEM), a general thiol-blocking agent, before adding the probe. To differentiate from GSH, you can use buthionine sulfoximine (BSO) to deplete GSH levels and observe the effect on the signal.2. Validate the probe's specificity using in vitro assays with cysteine, homocysteine, and glutathione. |
| Low or No Signal | 1. Insufficient probe concentration or incubation time.2. Poor cell permeability of the probe.3. Rapid quenching of the fluorescent signal. | 1. Optimize probe concentration and incubation time according to the manufacturer's protocol or literature.2. Ensure the probe is suitable for live-cell imaging.3. Image immediately after probe loading and washing. |
| Photobleaching | 1. Excessive exposure to excitation light. | 1. Reduce laser power and exposure time. Use an anti-fade mounting medium if fixing cells. Acquire images efficiently. |
Data Presentation
Table 1: Comparison of Common Methods for Intracellular Cysteine Quantification
| Method | Principle | Advantages | Disadvantages | Typical Detection Limit |
| HPLC with Fluorescence Detection | Chromatographic separation of thiols followed by detection of fluorescently tagged derivatives (e.g., with monobromobimane). | High sensitivity and specificity. Allows for simultaneous quantification of multiple thiols (Cys, GSH). | Requires specialized equipment. Sample preparation is labor-intensive. | 30-60 nM |
| Fluorescent Probes | A molecule that exhibits a change in fluorescence upon specific reaction with cysteine. | Suitable for high-throughput screening and live-cell imaging. Provides spatial information. | Prone to interference from other thiols. Quantification can be challenging. Potential for phototoxicity. | 23 nM - 3.8 µM (Varies widely by probe) |
| LC-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass-based detection and quantification. | Very high specificity and sensitivity. Can identify and quantify a wide range of metabolites. | Requires expensive, specialized equipment and significant expertise. | fmol range |
Table 2: Typical Intracellular Concentrations of Cysteine and Related Thiols
| Analyte | Typical Concentration in Mammalian Cells | Notes |
| Cysteine (Cys) | 30 - 200 µM | Can increase significantly after treatment with this compound. |
| Glutathione (GSH) | 1 - 10 mM | The most abundant intracellular thiol; major source of interference. |
| Cystine (Cys-S-S-Cys) | Varies | The oxidized form of cysteine. The Cys/Cystine ratio is an indicator of redox status. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Cysteine by HPLC with Monobromobimane (mBBr) Derivatization
This protocol is a generalized procedure based on established methods.
1. Sample Preparation (Cell Lysis and Deproteinization): a. Culture cells to the desired density and apply experimental treatment (e.g., this compound). b. Harvest cells (e.g., by trypsinization followed by centrifugation at 500 x g for 5 min at 4°C). c. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS). d. Resuspend the cell pellet in a known volume of ice-cold 0.1 M HCl or 5% sulfosalicylic acid (SSA) to lyse the cells and precipitate proteins. e. Vortex vigorously and incubate on ice for 10-15 minutes. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully collect the supernatant (acid-soluble extract) for derivatization.
2. Derivatization with Monobromobimane (mBBr): a. In a microcentrifuge tube, mix the following in order:
- 100 µL of the acid-soluble cell extract.
- 200 µL of a derivatization buffer (e.g., 200 mM EPPS buffer, pH 9.0).
- 10 µL of 30 mM mBBr solution (dissolved in acetonitrile). b. Vortex immediately and incubate in the dark at room temperature for 15-30 minutes. c. Stop the reaction by adding 100 µL of 1 M methanesulfonic acid or glacial acetic acid. d. Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate. e. Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: Aqueous buffer (e.g., 0.25% acetic acid, pH 3.9). c. Mobile Phase B: Methanol or Acetonitrile. d. Gradient: A typical gradient would be to start with a low percentage of B, ramp up to elute the derivatized thiols, and then return to initial conditions for re-equilibration. e. Flow Rate: 1.0 mL/min. f. Detection: Fluorescence detector set to excitation at ~390 nm and emission at ~480 nm. g. Quantification: Prepare a standard curve using known concentrations of cysteine and glutathione standards that have undergone the same derivatization process.
Protocol 2: Live-Cell Imaging of Cysteine Using a Fluorescent Probe
This is a general guideline; always refer to the specific probe manufacturer's instructions.
1. Cell Preparation: a. Seed cells in a suitable imaging dish (e.g., glass-bottom µ-dishes) and allow them to adhere overnight. b. Treat cells with this compound or other compounds as required by your experimental design.
2. Probe Loading: a. Prepare a stock solution of the cysteine-specific fluorescent probe in DMSO. b. Dilute the probe stock solution to the final working concentration (typically 1-10 µM) in a serum-free, phenol red-free cell culture medium. c. Remove the culture medium from the cells and wash once with warm PBS. d. Add the probe-containing medium to the cells and incubate at 37°C for the recommended time (e.g., 30 minutes), protected from light.
3. Imaging: a. Remove the probe-containing medium and wash the cells two to three times with warm PBS or imaging buffer to remove any excess, unbound probe. b. Add fresh imaging buffer to the cells. c. Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.
4. Control Experiments: a. Negative Control: Image untreated cells stained with the probe to establish baseline fluorescence. b. Specificity Control: Pre-treat cells with a thiol-blocking agent like N-ethylmaleimide (NEM) for 30 minutes before adding the probe. A significant reduction in fluorescence intensity suggests the signal is thiol-dependent.
Mandatory Visualizations
Caption: Metabolic pathway of this compound to L-Cysteine.
Caption: Experimental workflow for HPLC-based cysteine measurement.
Caption: Decision tree for selecting a measurement method.
References
- 1. Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Procysteine degradation products and their potential interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of procysteine (L-2-oxothiazolidine-4-carboxylic acid) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug. Its primary function is to deliver cysteine into cells.[1][2][3] Intracellularly, the enzyme 5-oxoprolinase hydrolyzes this compound to yield cysteine.[4] Cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), a major endogenous antioxidant.[4] By increasing intracellular cysteine levels, this compound boosts GSH synthesis, thereby enhancing cellular antioxidant capacity and protecting cells from oxidative stress.
Q2: What are the main degradation products of this compound?
A2: The primary degradation product of this compound in a biological context is L-cysteine , formed through enzymatic hydrolysis. Under certain in vitro conditions, particularly with changes in pH, other thiazolidine derivatives may form. For instance, in the presence of aldehydes like acetaldehyde, cysteine can form 2-methylthiazolidine-4-carboxylic acid. While this compound itself is a cyclic derivative of cysteine, its primary intended breakdown pathway in vivo is the opening of the thiazolidine ring to release cysteine. Further degradation would follow the metabolic pathways of cysteine, which can be oxidized to cystine (a disulfide dimer of cysteine) and further to cysteine sulfinic acid and cysteine sulfonic acid.
Q3: How should this compound be stored to ensure its stability?
A3: this compound is more stable than L-cysteine, whose free thiol group is prone to rapid oxidation. This compound is typically supplied as a stable, crystalline powder. For optimal stability, it should be stored in a cool, dry place. While specific shelf-life can vary by manufacturer, it is significantly longer than that of L-cysteine solutions, which can degrade within hours.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Protein Quantification Assays (Bradford, BCA)
Problem: You are observing inaccurate protein concentration readings after treating your cell lysates or protein samples with this compound.
Potential Cause: Interference from this compound's degradation product, cysteine. Both the Bradford (Coomassie Brilliant Blue) and the Bicinchoninic Acid (BCA) assays are susceptible to interference by reducing agents. Cysteine, with its free thiol group (-SH), is a reducing agent.
-
BCA Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by the detection of Cu¹⁺ with BCA. Reducing agents like cysteine can also reduce Cu²⁺, leading to an overestimation of protein concentration.
-
Bradford Assay: The Bradford assay is generally less susceptible to interference from reducing agents than the BCA assay. However, high concentrations of substances that alter the pH or interact with the Coomassie dye can still affect the results.
Solutions:
-
Choose the Right Assay: If you suspect interference, consider using a protein assay that is less sensitive to reducing agents. Alternatively, perform a buffer blank correction for each sample containing this compound.
-
Sample Dilution: Dilute your sample to a concentration where the interference from cysteine becomes negligible. Ensure that the protein concentration remains within the linear range of the assay.
-
Protein Precipitation: Precipitate the protein from your sample to remove interfering substances. A common method is acetone precipitation.
-
Acetone Precipitation Protocol:
-
Add four volumes of ice-cold acetone to your protein sample.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant containing the interfering substances.
-
Wash the pellet with ice-cold 80% acetone and centrifuge again.
-
Air-dry the pellet and resuspend it in a buffer compatible with your protein assay.
-
-
Issue 2: Anomalous Results in Cell Viability/Cytotoxicity Assays (MTT)
Problem: You are observing unexpected changes in cell viability as measured by the MTT assay after treatment with this compound, which may not correlate with other cell health indicators.
Potential Cause: Interference with the MTT reduction process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.
-
Reductant Interference: Compounds with reducing potential, including thiols present in the cell culture medium or released from cells, can directly reduce MTT to formazan, leading to an overestimation of cell viability. This compound increases intracellular cysteine and glutathione, both potent reducing agents.
-
Changes in Cellular Metabolism: this compound can alter the metabolic state of cells by boosting antioxidant defenses. This change in metabolic activity can, in itself, affect the rate of MTT reduction, independent of changes in cell number.
Solutions:
-
Use Appropriate Controls: Include a "no-cell" control with media and this compound to check for direct reduction of MTT by the compound.
-
Wash Cells Before Assay: Before adding the MTT reagent, wash the cells with fresh, serum-free media or phosphate-buffered saline (PBS) to remove any residual this compound and its degradation products from the culture medium.
-
Alternative Viability Assays: Consider using an alternative cell viability assay that is less susceptible to interference from reducing agents. Examples include:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
ATP-based Assays: Measure the level of intracellular ATP as an indicator of metabolically active cells.
-
Data Presentation
This compound Degradation and Stability
| Parameter | Condition | Stability Profile | Primary Degradation Product |
| pH | Acidic (e.g., pH < 4) | Generally more stable. The thiazolidine ring is less prone to hydrolysis. | Cysteine (slow hydrolysis) |
| Neutral (e.g., pH 7.4) | Moderately stable, but enzymatic hydrolysis to cysteine is optimal at physiological pH. | Cysteine | |
| Basic (e.g., pH > 8) | Less stable; increased rate of non-enzymatic hydrolysis of the thiazolidine ring. | Cysteine | |
| Temperature | Refrigerated (4°C) | High stability in solid form and in solution for short-term storage. | Minimal degradation |
| Room Temperature (25°C) | Stable in solid form. In solution, degradation rate increases compared to refrigeration. | Cysteine | |
| Elevated (e.g., > 40°C) | Stability decreases significantly, particularly in solution. | Cysteine and potential byproducts | |
| Oxidizing Agents | Presence of H₂O₂ | The primary degradation product, cysteine, is readily oxidized to cystine and further to sulfinic and sulfonic acids. | Cysteine, Cystine |
Experimental Protocols
Bradford Protein Assay with Potentially Interfering Substances
-
Reagent Preparation: Prepare or obtain a commercial Bradford reagent (Coomassie Brilliant Blue G-250 in an acidic solution).
-
Standard Curve Preparation:
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations (e.g., 0, 125, 250, 500, 750, 1000, 1500 µg/mL) in the same buffer as your samples.
-
-
Sample Preparation:
-
Dilute your protein samples to fall within the linear range of the assay.
-
For each sample, prepare a corresponding buffer blank containing the same concentration of this compound (and any other potential interfering substances) but without the protein.
-
-
Assay Procedure:
-
Add a small volume of each standard and sample to separate microplate wells or cuvettes.
-
Add the Bradford reagent to each well/cuvette and mix.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the buffer blank from the absorbance of your samples.
-
Generate a standard curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the protein concentration of your unknown samples from the standard curve.
-
MTT Cell Viability Assay: Protocol to Minimize Interference
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or your test compound for the desired duration. Include untreated and vehicle-only controls.
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the culture medium.
-
Wash the cells once with warm, sterile PBS to remove any residual compounds.
-
Add fresh, serum-free medium containing MTT (final concentration typically 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium.
-
Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm (typically 570 nm).
-
-
Data Analysis:
-
Subtract the absorbance of a "no-cell" blank from all readings.
-
Express the results as a percentage of the untreated control to determine the relative cell viability.
-
Mandatory Visualizations
Signaling Pathways
Caption: Metabolic pathway of this compound to enhance cellular protection.
Caption: Modulation of the Keap1-Nrf2 pathway by this compound.
Caption: Inhibition of the NF-kB signaling pathway by this compound.
References
- 1. l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat’s blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Technical Support Center: Addressing Variability in Animal Studies with Procysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Procysteine in animal studies. The information is designed to help address potential sources of variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug.[1] It is designed to deliver cysteine into cells more efficiently and safely than direct cysteine administration. Intracellularly, the enzyme 5-oxoprolinase metabolizes this compound into L-cysteine.[2] Cysteine is a crucial and often rate-limiting amino acid for the synthesis of glutathione (GSH), a major endogenous antioxidant.[3] By increasing intracellular cysteine availability, this compound boosts the synthesis of GSH, thereby enhancing the cell's antioxidant capacity and protecting against oxidative stress.
Q2: What are the main advantages of using this compound over L-cysteine in animal studies?
This compound offers two key advantages over L-cysteine:
-
Enhanced Stability: this compound solutions are significantly more stable than L-cysteine solutions, which can degrade in a matter of hours. This increased stability is crucial for ensuring accurate and consistent dosing in animal experiments.[1]
-
Lower Toxicity: Studies in neonatal rats have shown that this compound has a lower acute toxicity compared to equimolar doses of L-cysteine. This allows for the administration of higher effective doses to achieve desired physiological effects with a greater safety margin.[1]
Q3: What are the common routes of administration for this compound in animal studies?
This compound can be administered through various routes, including:
-
Intravenous (IV) injection: This route ensures immediate and complete bioavailability.
-
Oral gavage: This method is used for direct administration into the stomach.
-
Dietary supplementation: this compound can be mixed into the animal's chow for chronic administration.
The choice of administration route can significantly impact the pharmacokinetic profile and, consequently, the experimental outcome. Oral administration, for instance, generally leads to higher variability in drug exposure compared to intravenous injection.
Q4: How does this compound influence cellular signaling?
This compound primarily impacts cellular function by modulating the glutathione system and redox signaling pathways. By increasing intracellular glutathione levels, this compound can:
-
Scavenge reactive oxygen species (ROS): Glutathione directly neutralizes harmful ROS, reducing oxidative damage to lipids, proteins, and DNA.
-
Regulate protein function: The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of the cellular redox environment and can influence the activity of various proteins through processes like S-glutathionylation.
-
Modulate inflammatory responses: Oxidative stress is closely linked to inflammation. By mitigating oxidative stress, this compound can indirectly influence inflammatory signaling pathways.
Troubleshooting Guide
Variability in animal studies can arise from numerous sources. This guide addresses potential issues specific to experiments involving this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High variability in treatment response between animals | Inconsistent Drug Preparation and Administration: this compound solution instability (though better than cysteine) or inaccurate dosing can lead to varied exposure. | - Solution Preparation: Always prepare fresh this compound solutions for injection. Although more stable than cysteine, long-term storage in solution is not recommended without stability testing. - Accurate Dosing: Ensure precise calculation of doses based on individual animal body weights. Use calibrated equipment for all measurements. - Consistent Administration Technique: For oral gavage, ensure the technique is consistent across all animals to minimize stress and ensure complete delivery to the stomach. For IV injections, confirm proper needle placement in the vein. |
| Animal-Related Factors: Inherent biological differences between animals can significantly impact drug metabolism and response. | - Animal Selection: Use animals of the same strain, age, and sex to minimize genetic and hormonal variations. - Acclimatization: Allow sufficient time for animals to acclimate to the facility and handling procedures to reduce stress-induced physiological changes. - Health Status: Ensure all animals are healthy and free from underlying infections, as illness can alter metabolic processes. | |
| Environmental Factors: Variations in housing conditions can be a source of experimental noise. | - Standardized Housing: Maintain consistent temperature, humidity, lighting cycles, and cage density for all animals. - Dietary Control: Use a standardized diet for all animals, as nutritional status can affect glutathione levels. | |
| Unexpected toxicity or adverse events | Incorrect Dosing: Calculation errors or improper dilution can lead to overdosing. | - Dose-Response Pilot Study: Conduct a pilot study with a small number of animals to determine the optimal and non-toxic dose range for your specific animal model and experimental conditions. - Review Dosing Calculations: Double-check all calculations for dose and concentration. |
| Animal Model Sensitivity: Certain animal strains or disease models may be more sensitive to this compound. | - Literature Review: Thoroughly review the literature for studies using this compound in similar models to inform your dosing strategy. | |
| Lack of a clear dose-response relationship | Inappropriate Dose Range: The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the therapeutic threshold). | - Wider Dose Range: Test a broader range of doses in a pilot study to identify the linear portion of the dose-response curve. |
| Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, and excretion (ADME) can obscure the dose-response relationship. | - Pharmacokinetic Analysis: If feasible, perform a basic pharmacokinetic study to understand the time course of this compound and its metabolites in your animal model. | |
| Inconsistent effects on glutathione levels | Tissue-Specific Differences: The effect of this compound on glutathione levels can vary between different tissues. | - Tissue-Specific Measurement: Measure glutathione levels in the specific tissues of interest for your study. - Timing of Measurement: The timing of tissue collection relative to this compound administration is critical. Determine the time to peak effect in a pilot study. |
| Baseline Glutathione Levels: The initial glutathione status of the animals can influence the magnitude of the response to this compound. | - Consistent Baseline: Ensure all animals have a similar baseline physiological state before starting the experiment. |
Data Presentation
Table 1: Acute Toxicity of Intravenous this compound vs. L-Cysteine in Neonatal Rats
| Treatment | Dose (g/kg) | Number of Animals | Mortality at 7 Days (%) |
| This compound | 1.80 | 10 | 10 |
| 1.35 | 10 | 0 | |
| L-Cysteine | 1.52 | 10 | 80 |
| 1.14 | 10 | 50 |
Data from a comparative toxicity study in 3 +/- 1-day-old neonatal rats.
Experimental Protocols
1. Intravenous (IV) Injection in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
-
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) for injection
-
Appropriate size syringes and needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp or warm water bath
-
-
Procedure:
-
Preparation: Prepare the this compound solution in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Restraint: Place the rat in a suitable restrainer to immobilize the animal and provide access to the tail.
-
Vein Dilation: Warm the rat's tail using a heat lamp or by immersing it in warm water (37-40°C) for a few minutes to dilate the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Inject the this compound solution slowly and steadily. Monitor for any signs of swelling at the injection site, which would indicate a subcutaneous injection.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
-
2. Oral Gavage in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional IACUC regulations.
-
Materials:
-
This compound
-
Sterile water or other appropriate vehicle
-
Oral gavage needle (feeding needle) with a ball tip
-
Appropriate size syringe
-
-
Procedure:
-
Preparation: Prepare the this compound solution or suspension in the chosen vehicle to the desired concentration.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.
-
Administration: Once the needle is in the correct position (a slight resistance may be felt as it passes into the esophagus), administer the this compound solution slowly and smoothly.
-
Post-Administration Care: After administration, gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: The Glutathione Redox Cycle.
Caption: Troubleshooting workflow for high variability.
References
- 1. Toxicity evaluations of L-cysteine and this compound, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of glutathione by a cysteine pro-drug enhances in vivo tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Technical Support Center: Procysteine Solutions for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the sterile preparation of Procysteine solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for sterilizing a this compound solution for cell culture?
A1: The highly recommended method for sterilizing this compound solutions is sterile filtration through a 0.22 µm filter. This technique effectively removes bacteria and other microorganisms without the use of heat, which can potentially degrade the this compound molecule.[1][2]
Q2: Can I autoclave a this compound solution?
A2: While some protocols for L-cysteine, a related amino acid, suggest autoclaving under specific anaerobic conditions, it is generally not recommended for this compound due to the lack of specific data on its heat stability.[3][4] Autoclaving can lead to the degradation of amino acids and other heat-labile components.[5] To ensure the integrity and efficacy of your this compound solution, sterile filtration is the safer and more reliable method.
Q3: Which type of filter membrane is best for sterilizing a this compound solution?
A3: When filtering this compound solutions, it is crucial to use a filter membrane with low protein binding to minimize the loss of the compound. Recommended membrane types include:
-
Polyvinylidene difluoride (PVDF)
-
Polyethersulfone (PES)
-
Cellulose Acetate (CA)
These materials are known for their compatibility with biological solutions. Always ensure the chosen filter is certified sterile and has a pore size of 0.22 µm.
Q4: How can I minimize the oxidation of my this compound solution during preparation and sterilization?
A4: this compound, like its precursor L-cysteine, is susceptible to oxidation, which can reduce its efficacy. To minimize oxidation:
-
Prepare solutions fresh whenever possible.
-
Use deoxygenated, high-purity water or buffer for reconstitution.
-
Minimize the exposure of the solution to air by keeping containers sealed.
-
Consider preparing the solution in an anaerobic environment (e.g., inside an anaerobic chamber) if your application is highly sensitive to oxidation.
Q5: How should I store my sterile this compound solution?
A5: For optimal stability, sterile this compound solutions should be stored in a sterile, airtight container. General recommendations for storing sterile solutions include:
-
Store at 2-8°C, protected from light.
-
For long-term storage, consider aliquoting the solution into single-use volumes to avoid repeated warming and cooling cycles and to minimize the risk of contamination.
-
Follow the manufacturer's specific storage recommendations for the this compound product you are using.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed after filtration. | - Solution concentration is too high.- pH of the solution is not optimal for solubility.- Interaction with the filter membrane. | - Ensure the concentration is within the solubility limits for the specific solvent.- Adjust the pH of the solution as recommended by the manufacturer.- Use a low-protein-binding filter membrane (PVDF, PES, or CA). |
| Loss of this compound activity in cell culture. | - Degradation due to improper sterilization (e.g., autoclaving).- Oxidation of the this compound.- Adsorption to the filter membrane. | - Always use sterile filtration with a 0.22 µm filter.- Prepare solutions fresh and minimize exposure to oxygen.- Use a recommended low-protein-binding filter. |
| Contamination in the cell culture after adding the this compound solution. | - Non-sterile filtration technique.- Contaminated work area or equipment.- Compromised filter integrity. | - Perform all steps of the filtration process in a laminar flow hood using aseptic techniques.- Ensure all syringes, containers, and other equipment are sterile.- Inspect the filter for any damage before use. |
Sterilization Method Comparison
| Sterilization Method | Pros | Cons | Recommendation for this compound |
| Sterile Filtration (0.22 µm) | - Removes microorganisms without heat.- Preserves the integrity of heat-sensitive molecules.- Fast and efficient for small to medium volumes. | - Does not remove viruses or mycoplasma (requires a 0.1 µm filter for mycoplasma).- Potential for compound loss due to membrane binding. | Highly Recommended |
| Autoclaving (Steam Sterilization) | - Effective at killing all forms of microbial life, including spores.- Suitable for heat-stable solutions. | - Can degrade heat-labile compounds like amino acids.- May induce chemical reactions in complex solutions. | Not Recommended due to the potential for this compound degradation. |
Experimental Protocol: Sterile Filtration of a this compound Solution
This protocol outlines the steps for sterilizing a this compound solution for use in cell culture. All steps should be performed in a laminar flow hood using aseptic technique.
Materials:
-
This compound powder
-
Sterile, high-purity water or a suitable buffer for reconstitution
-
Sterile syringe (size appropriate for the volume of solution)
-
Sterile 0.22 µm syringe filter with a low-protein-binding membrane (e.g., PVDF or PES)
-
Sterile collection tube or bottle
Procedure:
-
Prepare the Work Area: Disinfect the laminar flow hood with 70% ethanol and allow it to dry.
-
Reconstitute this compound:
-
Calculate the required amount of this compound powder and sterile solvent to achieve the desired final concentration.
-
In the laminar flow hood, aseptically add the solvent to the vial containing the this compound powder.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to minimize foaming and potential oxidation.
-
-
Prepare for Filtration:
-
Aseptically open the sterile syringe and syringe filter packages.
-
Draw the reconstituted this compound solution into the syringe.
-
Securely attach the sterile syringe filter to the tip of the syringe.
-
-
Filter the Solution:
-
Hold the syringe with the filter pointing downwards into the sterile collection tube.
-
Apply gentle and steady pressure to the syringe plunger to pass the solution through the filter. Do not apply excessive force, as this can damage the filter membrane.
-
-
Storage:
-
Once the entire solution has been filtered, cap the sterile collection tube.
-
Label the tube with the contents, concentration, and date of preparation.
-
Store the sterile solution at the recommended temperature (typically 2-8°C) and protect it from light.
-
Visualizing the Decision-Making Process
Caption: Decision workflow for sterilizing this compound solutions.
References
Technical Support Center: Procysteine (L-2-oxothiazolidine-4-carboxylate)
Welcome to the technical support center for Procysteine, a prodrug of L-cysteine designed to replenish intracellular glutathione (GSH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low efficacy during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as L-2-oxothiazolidine-4-carboxylate (OTC), is a cell-permeable prodrug of the amino acid L-cysteine. Once inside the cell, the ubiquitous enzyme 5-oxoprolinase hydrolyzes this compound to release L-cysteine.[1] L-cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[2][3] By providing a stable and readily available source of intracellular cysteine, this compound helps to replenish depleted GSH stores.[1]
Q2: Why is replenishing glutathione important?
Glutathione is the most abundant non-protein thiol in cells and plays a central role in defending against oxidative stress, detoxifying xenobiotics, and maintaining cellular redox balance.[3] The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a key indicator of cellular health. Depleted GSH levels are associated with a wide range of pathological conditions, making the ability to replenish it experimentally and therapeutically significant.
Q3: How is this compound different from N-acetylcysteine (NAC) or L-cysteine?
While all three can serve as cysteine precursors, they have key differences. L-cysteine is unstable in solution, rapidly oxidizing to cystine, which can be toxic and has low solubility. N-acetylcysteine (NAC) is more stable but has limitations in crossing cell membranes. This compound is designed for enhanced stability and intracellular delivery of cysteine.
Q4: What are typical concentrations and incubation times for using this compound in cell culture?
The optimal concentration and incubation time are cell-type dependent and should be determined empirically. However, based on published studies, a good starting point is a concentration range of 0.5 mM to 5 mM. Incubation times can vary from a few hours to 24 hours or longer, depending on the experimental goals and the rate of GSH depletion.
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses the common issue of observing lower-than-expected increases in intracellular glutathione levels after treatment with this compound.
Problem: I treated my cells with this compound, but I am not observing a significant increase in glutathione levels.
This issue can be broken down into three main areas: the experimental system, the this compound treatment itself, and the glutathione measurement assay.
Section 1: Issues with the Experimental System (Cell-Related Factors)
Q: Could my choice of cell line be the problem? A: Yes. The efficacy of this compound is dependent on the intracellular enzyme 5-oxoprolinase, which converts it to cysteine. While this enzyme is considered ubiquitous, its expression and activity levels can vary between different cell types and tissues.
-
Troubleshooting Steps:
-
Literature Review: Check if the 5-oxoprolinase activity or expression level in your specific cell line has been reported.
-
Enzyme Activity Assay: If you consistently face issues, consider performing a 5-oxoprolinase activity assay on your cell lysate.
-
Positive Control: Use a well-characterized cell line known to respond to this compound (e.g., human peritoneal mesothelial cells, RPE cells) as a positive control.
-
Q: Are my cells healthy and in the correct growth phase? A: Cellular health is paramount. Cells that are stressed, senescent, or in stationary phase may have altered metabolic rates, including reduced glutathione synthesis capacity.
-
Troubleshooting Steps:
-
Cell Viability: Ensure high cell viability (>95%) before starting the experiment using a method like Trypan Blue or Erythrosin B exclusion.
-
Growth Phase: Always use cells in the exponential (log) growth phase for consistency.
-
Culture Conditions: Maintain optimal culture conditions (pH, temperature, CO2, humidity) as variations can induce stress.
-
Section 2: Issues with the this compound Treatment Protocol
Q: Is it possible my this compound solution is not active? A: While this compound is significantly more stable than L-cysteine, improper storage or handling can affect its integrity.
-
Troubleshooting Steps:
-
Storage: Store powdered this compound as recommended by the supplier. Prepare fresh solutions in your cell culture medium or an appropriate buffer before each experiment.
-
Purity: Ensure you are using a high-purity grade of L-2-oxothiazolidine-4-carboxylate.
-
Media Stability: Although generally stable, avoid prolonged incubation of this compound in media at 37°C for many days before the experiment. For long-term studies, replenishing the media with fresh this compound may be necessary.
-
Q: Am I using the correct concentration and incubation time? A: Sub-optimal dosage or timing can lead to a negligible change in GSH levels. The effect of this compound is both dose- and time-dependent.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment using a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM) to find the optimal dose for your cell line.
-
Time-Course Experiment: Measure GSH levels at multiple time points after treatment (e.g., 4, 8, 12, 24 hours) to identify the peak response time.
-
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 0.5 mM - 5.0 mM | Cell-type dependent. Higher concentrations may be needed if baseline GSH is severely depleted. |
| Incubation Time | 4 - 24 hours | The peak of GSH synthesis can vary. A time-course study is highly recommended. |
Q: Could other compounds in my experiment be interfering with this compound? A: Yes. Other chemicals can interfere with this compound's uptake or its conversion to cysteine.
-
Troubleshooting Steps:
-
Check for Inhibitors: Be aware of known competitive inhibitors of 5-oxoprolinase, such as L-2-imidazolidone-4-carboxylate. If your experimental co-treatments are structurally similar, they may be acting as inhibitors.
-
Simplify the System: If co-treating with other drugs, first validate that this compound alone increases GSH in your system before combining treatments. Some phytochemicals and drugs can interfere with cellular transport and metabolism.
-
Section 3: Issues with the Glutathione Measurement Assay
This is the most common source of error in this type of experiment.
Q: My GSH/GSSG ratio is very low, even in control cells. Is this normal? A: No, this is a red flag. In healthy cells, the vast majority of glutathione is in the reduced (GSH) form, with a GSH/GSSG ratio typically being 100:1 or higher. A low ratio often points to artificial oxidation of GSH during sample preparation.
-
Critical Cause: Adding a deproteinizing acid (like sulfosalicylic acid - SSA) before masking the free thiols of GSH causes rapid, non-enzymatic oxidation of GSH to GSSG, leading to a dramatic overestimation of GSSG and underestimation of GSH.
-
The Solution: Thiol Masking. To accurately measure GSSG, you must add a thiol-masking agent like N-ethylmaleimide (NEM) to your live cells or whole-sample homogenate before cell lysis or deproteinization. NEM rapidly and irreversibly binds to GSH, preventing its oxidation.
Troubleshooting Workflow for Inaccurate GSH/GSSG Ratio
Caption: Logic for troubleshooting an artificially low GSH/GSSG ratio.
Q: The signal in my colorimetric (DTNB-based) assay is low or absent for all samples. A: This suggests a problem with the assay reagents or the instrument setup.
-
Troubleshooting Steps:
-
Reagent Integrity: Key components like Glutathione Reductase (GR) and NADPH are sensitive. Ensure they are stored correctly (often at -20°C or -80°C) and are within their expiry date. Prepare fresh working solutions for each assay.
-
Standard Curve: A failed standard curve is a clear indicator of a reagent problem. Always run a fresh standard curve with each plate.
-
Buffer pH: Ensure the assay buffer is at the correct pH as specified in the protocol (typically around pH 7.5-7.8).
-
Plate Reader Settings: Double-check that you are reading the absorbance at the correct wavelength (405-415 nm for the DTNB reaction).
-
Q: Could other substances in my sample lysate interfere with the assay? A: Yes. The DTNB recycling assay is not perfectly specific.
-
Troubleshooting Steps:
-
Avoid Other Thiols: Compounds with free thiol groups, such as dithiothreitol (DTT), β-mercaptoethanol, or even high concentrations of free cysteine, can react with DTNB and give a false positive signal. Ensure your lysis buffers do not contain these reducing agents.
-
Sample Blank: Run a sample blank control (sample + all assay reagents except the final substrate or enzyme) to check for background absorbance.
-
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment of Cultured Cells
-
Cell Seeding: Plate your cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile PBS or serum-free medium. Filter-sterilize the stock solution.
-
Treatment: Remove the old medium from the cells. Add fresh complete medium containing the desired final concentration of this compound (e.g., 1 mM). Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO2).
-
Harvesting: After incubation, proceed immediately to sample preparation for glutathione analysis (see Protocol 2).
Protocol 2: Sample Preparation and Glutathione Measurement (DTNB-Enzymatic Recycling Assay)
This protocol is critical for obtaining accurate results. It includes the essential thiol-masking step for GSSG measurement. You will need two sets of samples: one for total glutathione (tGSH) and one for GSSG.
Reagents Needed:
-
Phosphate Buffered Saline (PBS)
-
N-ethylmaleimide (NEM) solution (e.g., 40 mM in PBS or ethanol)
-
5% Sulfosalicylic Acid (SSA)
-
Assay Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
DTNB solution
-
NADPH solution
-
Glutathione Reductase (GR) enzyme solution
-
GSH and GSSG standards
Procedure:
-
Cell Harvesting:
-
Place culture plates on ice. Aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
-
Sample Splitting:
-
For Total Glutathione (tGSH): Add 1 volume of ice-cold 5% SSA directly to the cell pellet.
-
For Oxidized Glutathione (GSSG): Add 1 volume of NEM solution to the cell pellet. Incubate for 5-10 minutes at room temperature to allow for complete masking of GSH. This is the most critical step for accurate GSSG measurement. After incubation, add 1 volume of ice-cold 5% SSA.
-
-
Lysis and Deproteinization:
-
Scrape the cells in the SSA (or NEM+SSA) solution and transfer to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the glutathione. This is your sample for the assay. Samples can be stored at -80°C if not used immediately.
-
-
DTNB Assay (96-well plate format):
-
Prepare GSH or GSSG standards in 5% SSA and dilute them in assay buffer to match the dilution of your samples.
-
To each well, add:
-
Sample or Standard
-
Assay Buffer
-
DTNB solution
-
Glutathione Reductase
-
-
Initiate the reaction by adding NADPH solution.
-
Immediately read the absorbance at 412 nm kinetically for 3-5 minutes or as an endpoint measurement after a fixed time (e.g., 10 minutes).
-
-
Calculation:
-
Generate a standard curve from your standards.
-
Determine the concentration of tGSH and GSSG in your samples from the curve.
-
Calculate the concentration of reduced GSH: [GSH] = [tGSH] - (2 x [GSSG]) .
-
Calculate the GSH/GSSG ratio.
-
Experimental and Assay Workflow
Caption: Workflow for this compound treatment and subsequent GSH/GSSG analysis.
Data Presentation
Table 1: Typical Intracellular Glutathione Concentrations in Mammalian Cell Lines
| Cell Line | Total Glutathione (mM) | Notes | Reference(s) |
| General Range | 1 - 10 mM | Concentration is highly dependent on cell type and metabolic state. | |
| HeLa | ~4.6 - 7.0 mM | Often used as a standard cancer cell line. | |
| HepG2 (Hepatocytes) | ~6.2 mM (up to 10 mM) | Liver cells have very high GSH levels due to their role in detoxification. | |
| 3T3-L1 (Fibroblasts) | ~4.6 mM | A common fibroblast cell line. | |
| A549 (Lung Carcinoma) | Higher than normal cells | Cancer cells often have elevated GSH to combat higher ROS levels. | |
| NIH-3T3 | Lower than many cancer lines | A non-cancerous fibroblast line. |
Note: These values are approximate and can vary significantly based on culture conditions and measurement techniques.
This compound Signaling Pathway
Caption: Conversion of this compound to Glutathione.
References
Technical Support Center: In Vitro Interactions of Procysteine and Other Antioxidants
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating the potential in vitro interactions between Procysteine (L-2-oxothiazolidine-4-carboxylic acid, OTC) and other common antioxidants such as N-acetylcysteine (NAC), Vitamin C (ascorbic acid), and Vitamin E (alpha-tocopherol).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (OTC) as an antioxidant?
A1: this compound is a prodrug of the amino acid L-cysteine. It is readily transported into cells where the intracellular enzyme 5-oxoprolinase hydrolyzes it to release cysteine.[1] Cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][2][3] By providing a stable source of intracellular cysteine, this compound boosts the cell's natural antioxidant capacity by replenishing GSH levels.[1]
Q2: How does this compound's mechanism differ from that of N-acetylcysteine (NAC)?
A2: Both this compound and NAC are cysteine prodrugs that aim to increase intracellular GSH levels. However, they differ in their conversion pathways and, potentially, their efficacy in different cell types. NAC is deacetylated to cysteine, while this compound is hydrolyzed by 5-oxoprolinase. One in vitro study on peripheral blood mononuclear cells (PBMCs) found that NAC was more effective at replenishing depleted GSH levels compared to this compound. This suggests that the enzymatic activity required for conversion can be a critical factor in the efficacy of a particular cysteine prodrug in a specific cell line.
Q3: Can I expect a synergistic antioxidant effect when combining this compound with direct antioxidants like Vitamin C or Vitamin E?
A3: While direct in vitro studies on the synergistic effects of this compound with Vitamin C or Vitamin E are limited, a synergistic effect is plausible. This compound works by enhancing the endogenous antioxidant system (GSH synthesis), while Vitamin C and Vitamin E are direct free radical scavengers. This complementary action could provide broader antioxidant protection. For instance, Vitamin C can regenerate the oxidized form of Vitamin E, and GSH is involved in recycling Vitamin C. By boosting GSH, this compound could indirectly support the function of these other antioxidants. Experimental validation using the protocols provided in this guide is necessary to confirm any synergistic, additive, or antagonistic interactions in your specific model.
Q4: I am observing low efficacy of this compound in my cell line. What could be the reason?
A4: The efficacy of this compound is dependent on the intracellular activity of the 5-oxoprolinase enzyme, which converts it to cysteine. If your cell line has low expression or activity of this enzyme, the conversion will be inefficient, leading to a reduced antioxidant effect. It is advisable to assay 5-oxoprolinase activity in your cell line or compare this compound's efficacy with that of NAC, which has a different metabolic activation pathway.
Q5: Are there any known pro-oxidant effects of thiol-containing compounds like this compound or NAC in vitro?
A5: Under certain in vitro conditions, particularly in the presence of transition metal ions like iron (Fe³⁺), thiol-containing compounds can exhibit pro-oxidant effects. This can occur in acellular assays like the deoxyribose assay. It is crucial to be aware of the composition of your culture media and assay reagents. When using cell-based assays, this is less of a concern as cellular metal ions are typically tightly regulated.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound and other antioxidants.
Issue 1: High variability in antioxidant assay results (e.g., DPPH, ABTS).
-
Potential Cause 1: Reagent Instability. DPPH and ABTS radical solutions are sensitive to light and temperature.
-
Troubleshooting Tip: Always prepare fresh radical solutions for each experiment. Store stock solutions in the dark and at the recommended temperature. Monitor the absorbance of your control (radical solution without antioxidant) to ensure it remains stable throughout the experiment.
-
-
Potential Cause 2: Inconsistent Incubation Time. The reaction kinetics of different antioxidants with the radical species can vary.
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal incubation time where the reaction reaches a plateau for your compounds of interest. Use this fixed time for all subsequent measurements.
-
-
Potential Cause 3: Solvent Mismatch. The solvent used to dissolve the antioxidants can affect the reaction.
-
Troubleshooting Tip: Ensure that the solvent used for your test compounds is the same as that used for your standard (e.g., Trolox or ascorbic acid) and that it does not interfere with the assay. The final concentration of solvents like DMSO should be kept low (typically <0.5%) to avoid artifacts.
-
Issue 2: Unexpectedly low cell viability after treatment with high concentrations of cysteine prodrugs.
-
Potential Cause: Cysteine Toxicity. While cysteine is essential, high concentrations can be toxic to cells, leading to oxidative stress.
-
Troubleshooting Tip: Perform a dose-response curve for this compound and NAC alone on your cell line to determine the optimal concentration range that increases antioxidant capacity without causing cytotoxicity. Start with a wide range of concentrations (e.g., from low micromolar to high millimolar) to establish this window.
-
Issue 3: Discrepancy between acellular (DPPH, ABTS) and cell-based antioxidant assays.
-
Potential Cause: Biological Factors. Acellular assays measure direct radical scavenging ability, which is not the primary mechanism of this compound. The effect of this compound is indirect, relying on cellular uptake, enzymatic conversion, and GSH synthesis.
-
Troubleshooting Tip: Do not rely solely on acellular assays for evaluating this compound. Use cell-based assays that measure intracellular GSH levels, reactive oxygen species (ROS) production (e.g., using DCFH-DA), or cell viability under oxidative stress to get a more biologically relevant assessment of its efficacy.
-
Data Presentation: Comparative In Vitro Antioxidant Activities
Direct comparative studies on the interactions between this compound and other antioxidants are scarce. The following tables summarize quantitative data from individual studies to provide a basis for comparison. Note: IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) values are highly dependent on the specific assay conditions and cell line used.
Table 1: In Vitro Radical Scavenging and Antioxidant Capacity
| Antioxidant | Assay | IC₅₀ / TEAC | Reference Compound | Source |
| N-Acetylcysteine (NAC) | DPPH | Higher IC₅₀ than NACA | N/A | |
| Ascorbic Acid (Vitamin C) | DPPH | IC₅₀: 3.52 µg/mL | N/A | |
| Alpha-Tocopherol | DPPH | Lower IC₅₀ than NAC/NACA | N/A | |
| N-Acetylcysteine Amide (NACA) | DPPH | Lower IC₅₀ than NAC | N/A | |
| Ascorbic Acid (Vitamin C) | ABTS | Linear relationship | Trolox | |
| Trolox | ABTS | Standard | N/A |
NACA (N-acetylcysteine amide) is a derivative of NAC with enhanced antioxidant properties.
Table 2: In Vitro Cell Viability and Cytoprotection
| Antioxidant | Cell Line | Assay | Effect | Concentration | Source |
| This compound (OTC) | Human Aortic VSMCs | Calcification Assay | Inhibits calcification | 1-5 mM | |
| This compound (OTC) | ARPE-19 | TNF-α stimulation | Inhibits IL-6 & Ccl2 | 0.5 mM | |
| N-Acetylcysteine (NAC) | SIEC02 | MTT Assay | IC₅₀ of ZEN: 22.68 µg/mL | N/A | |
| N-Acetylcysteine (NAC) | HepG2 | MTT Assay | Protective vs. Lead | 0.5 mM | |
| Alpha-Tocopherol | ORL-48 | MTT Assay | IC₅₀: 2.5 µg/mL | N/A | |
| Alpha-Tocopherol | RAW264.7 | MTT Assay | Decreased viability | 10 µM (24h) |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments to assess the antioxidant interactions of this compound.
Protocol 1: DPPH Radical Scavenging Assay (Acellular)
This assay measures the ability of an antioxidant to directly scavenge the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of this compound, NAC, Vitamin C, Vitamin E, and a reference standard (e.g., Trolox) in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Create a series of dilutions for each test compound.
-
-
Assay Procedure (96-well plate):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of your test compounds, standard, or solvent (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: Cellular Glutathione (GSH) Replenishment Assay
This assay determines the ability of this compound or NAC to restore intracellular GSH levels after depletion.
-
Cell Culture and Treatment:
-
Plate your chosen cell line (e.g., HepG2, PBMCs) in a suitable multi-well plate and allow them to adhere overnight.
-
To deplete GSH, treat the cells with a GSH-depleting agent such as buthionine sulfoximine (BSO) for an appropriate time (e.g., 24 hours).
-
Remove the BSO-containing medium, wash the cells with PBS, and add fresh medium containing various concentrations of this compound or NAC.
-
Incubate for a period sufficient to allow for GSH synthesis (e.g., 4-24 hours).
-
-
GSH Measurement:
-
Wash the cells with cold PBS and lyse them.
-
Measure the total intracellular GSH content using a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) or via HPLC.
-
Normalize the GSH content to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
-
-
Analysis:
-
Compare the GSH levels in cells treated with this compound or NAC to those in BSO-treated control cells to determine the extent of GSH replenishment.
-
Protocol 3: Cell Viability Assay under Oxidative Stress (MTT Assay)
This assay assesses the cytoprotective effect of the antioxidants against an oxidative insult.
-
Cell Culture and Pre-treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound, other antioxidants, or their combinations for a suitable duration (e.g., 24 hours).
-
-
Induction of Oxidative Stress:
-
Introduce an oxidative stressor such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) at a predetermined cytotoxic concentration.
-
Incubate for a period sufficient to induce cell death in the unprotected control group (e.g., 4-24 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm.
-
-
Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Compare the viability of cells pre-treated with antioxidants to those treated only with the oxidative stressor to determine the cytoprotective effect.
-
Visualizations: Signaling Pathways and Workflows
Mechanism of this compound (OTC) Action
Caption: this compound is transported into the cell and converted to L-cysteine, which boosts glutathione (GSH) synthesis.
Troubleshooting Workflow for In Vitro Antioxidant Assays
Caption: A logical workflow for identifying and resolving common issues in in vitro antioxidant assays.
Potential Interactions in the Cellular Antioxidant Network
Caption: this compound and NAC replenish GSH, which can recycle Vitamin C, while Vitamin C can recycle Vitamin E.
References
- 1. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
Validation & Comparative
Procysteine vs. N-acetylcysteine (NAC): A Comparative Guide to Glutathione Replenishment
For Researchers, Scientists, and Drug Development Professionals
Glutathione (GSH), a critical intracellular antioxidant, plays a pivotal role in cellular defense mechanisms. Its depletion is implicated in a wide range of pathologies, making strategies for its replenishment a key area of therapeutic research. This guide provides an objective comparison of two prominent cysteine prodrugs used for GSH replenishment: Procysteine (L-2-oxothiazolidine-4-carboxylate, OTC) and N-acetylcysteine (NAC). We present a comprehensive analysis of their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols.
At a Glance: Key Differences and Performance
| Feature | This compound (OTC) | N-acetylcysteine (NAC) |
| Mechanism of Cysteine Delivery | Intracellular conversion to cysteine by 5-oxoprolinase.[1][2] | Primarily extracellular deacetylation to cysteine, with some intracellular conversion.[3] |
| Cellular Uptake | Transported into cells via the Na+-coupled monocarboxylate transporter SLC5A8 (SMCT1).[4] | Slow uptake into some cells; can also increase extracellular cysteine by reducing cystine.[3] |
| Bioavailability | Generally considered to have good bioavailability, delivering cysteine intracellularly. | Oral bioavailability is relatively low (around 10%) due to extensive first-pass metabolism. |
| Efficacy in Raising GSH | Has been shown to be effective in raising tissue and cellular GSH levels, particularly in states of deficiency. | Widely documented to increase GSH levels, though efficacy can be context-dependent. |
Mechanism of Action and Signaling Pathways
Both this compound and NAC function by providing the rate-limiting amino acid for GSH synthesis, L-cysteine. However, their pathways of delivery and conversion differ significantly, impacting their cellular efficacy.
This compound (OTC) Pathway
This compound is a prodrug that is transported into the cell and then converted to cysteine. This intracellular delivery is a key feature of its mechanism.
N-acetylcysteine (NAC) Pathway
NAC's mechanism is more complex, involving both extracellular and intracellular processes to ultimately provide cysteine for GSH synthesis.
Comparative Efficacy: Experimental Data
Direct comparisons of this compound and NAC have been conducted in various experimental models, yielding valuable insights into their relative performance.
In Vitro Studies
A study on rat hepatocytes demonstrated differences in the rate of GSH synthesis from equimolar concentrations of cysteine, NAC, and OTC.
| Substrate | Rate of [35S]Glutathione Accumulation (nmol/min per 10^7 cells) | Percentage of Metabolism to Glutathione |
| Cysteine | ~0.8 | 46% |
| NAC | ~0.8 | 62-81% |
| OTC | ~0.3 | 78% |
| Data adapted from a study in isolated rat hepatocytes. |
These findings suggest that while OTC is efficiently channeled towards GSH synthesis, its uptake and conversion to cysteine may be slower compared to NAC in this model.
In Vivo and Clinical Studies
A randomized, double-blind, placebo-controlled clinical trial in patients with Acute Respiratory Distress Syndrome (ARDS) provides a direct comparison of the efficacy of NAC and this compound in replenishing red blood cell (RBC) glutathione.
| Treatment Group | N | Baseline RBC Glutathione (µM) | % Increase in RBC Glutathione (Day 10) |
| Placebo | 15 | 1180 ± 90 | - |
| NAC (70 mg/kg IV q8h) | 14 | 1150 ± 100 | 47% |
| This compound (63 mg/kg IV q8h) | 17 | 1200 ± 80 | 49% |
| Data from "A Trial of Antioxidants N-acetylcysteine and this compound in ARDS". |
Both NAC and this compound were effective in repleting RBC glutathione levels over a 10-day period. Furthermore, both treatment groups showed a decreased number of days of acute lung injury and an increase in cardiac index compared to the placebo group.
In a study on human malignant melanoma transplants in mice where GSH synthesis was inhibited, both NAC and OTC were effective in recovering glutathione levels after the inhibitor was discontinued.
Application in Acetaminophen-Induced Hepatotoxicity
NAC is the standard-of-care antidote for acetaminophen (paracetamol) overdose, where it replenishes hepatic GSH stores that are depleted by the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). While the use of this compound in this specific application is less documented in readily available literature, its ability to deliver cysteine intracellularly suggests it could also be effective. However, NAC's established clinical protocols and extensive data support its current use.
One study in hamsters showed that simultaneous administration of NAC with paracetamol decreased mortality and liver damage, whereas another cysteine derivative, S-carboxymethylcysteine, offered no protection. A comparative study in HepaRG cells found that a novel antioxidant, N-acetylcysteineamide (NACA), was more effective than NAC at protecting against acetaminophen-induced damage, which was attributed to its higher bioavailability.
Experimental Protocols
Measurement of Intracellular Glutathione
A common method for quantifying intracellular GSH is through a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a plate reader. This method is based on the recycling of GSH.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with varying concentrations of this compound, NAC, or a vehicle control for a specified time period.
-
Sample Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant and perform deproteinization, for instance, by adding metaphosphoric acid and centrifuging.
-
-
Glutathione Assay:
-
Prepare a standard curve using known concentrations of GSH.
-
In a 96-well plate, add the deproteinized sample supernatant or GSH standards.
-
Add the assay reaction mixture containing DTNB, glutathione reductase, and NADPH.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader at several time points (kinetic) or at a final time point (endpoint).
-
-
Data Analysis:
-
Calculate the concentration of GSH in the samples by comparing their absorbance to the standard curve.
-
Normalize the GSH concentration to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
To measure oxidized glutathione (GSSG), an additional step is required to mask the reduced GSH with a reagent like 2-vinylpyridine before performing the assay. The GSH/GSSG ratio is a critical indicator of cellular oxidative stress.
Conclusion
Both this compound and N-acetylcysteine are effective cysteine prodrugs for replenishing intracellular glutathione. The primary distinction lies in their mechanism of cysteine delivery. This compound's direct intracellular conversion offers a targeted approach, while NAC's multifaceted action, including extracellular reduction of cystine, also contributes to increased cysteine availability.
The choice between these two agents may depend on the specific application, cell type, and desired therapeutic outcome. In clinical settings such as ARDS, both have demonstrated comparable efficacy in restoring GSH levels. For acetaminophen toxicity, NAC remains the established and well-documented antidote. Further head-to-head studies in various disease models will be crucial to fully elucidate the comparative advantages of each compound and to guide the development of next-generation glutathione-replenishing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. l-2-Oxothiazolidine-4-carboxylate reverses glutathione oxidation and delays fatigue of skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide: Procysteine vs. Glutathione Ethyl Ester for Cellular Glutathione Enhancement
For Researchers, Scientists, and Drug Development Professionals
In the quest to modulate intracellular glutathione (GSH) levels for therapeutic and research purposes, two prominent molecules have emerged: Procysteine (L-2-oxothiazolidine-4-carboxylic acid, or OTC) and glutathione ethyl ester (GSH-EE). Both serve as precursors to augment the intracellular pool of GSH, a critical antioxidant and a key player in cellular detoxification and redox signaling. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: Two distinct routes to GSH replenishment
This compound and GSH-EE employ different strategies to deliver the necessary components for GSH synthesis within the cell.
This compound (OTC) is a prodrug of L-cysteine. Cysteine is the rate-limiting amino acid in the synthesis of glutathione.[1] this compound is readily transported into cells where the intracellular enzyme 5-oxoprolinase hydrolyzes it to yield L-cysteine.[2] This circumvents the limitations of direct cysteine administration, which is hampered by its instability and potential toxicity.[3] The increased availability of intracellular cysteine then drives the de novo synthesis of glutathione.
Glutathione Ethyl Ester (GSH-EE) , on the other hand, is a cell-permeable derivative of glutathione itself.[4] The addition of an ethyl ester group to the glycine residue of the glutathione molecule increases its lipophilicity, allowing it to readily cross cell membranes.[5] Once inside the cell, intracellular esterases cleave the ethyl ester group, releasing intact glutathione. This mechanism directly replenishes the intracellular glutathione pool, bypassing the enzymatic steps of de novo synthesis.
Efficacy in Elevating Intracellular Glutathione: A Quantitative Comparison
The efficacy of both compounds in raising intracellular GSH levels has been demonstrated in various experimental models. However, direct head-to-head comparisons are limited, and the effectiveness can be context-dependent, varying with cell type and experimental conditions.
| Compound | Model System | Concentration/Dose | Fold Increase in GSH (approx.) | Reference |
| This compound (OTC) | Human Lymphocytes | 0.45 mmol/kg (oral) | 1.8-fold | |
| Guinea Pig Liver | 5 mmol/kg (i.p.) | 1.2 to 1.3-fold | ||
| Rat Plantaris Muscle (in alcohol-fed rats) | 0.35% (w/v) in diet | Normalized depleted GSH levels | ||
| Glutathione Ethyl Ester (GSH-EE) | Rat Mesencephalic Cultures | 2.5 mM | 1.7-fold | |
| Rat Mesencephalic Cultures | 5 mM | 2.4-fold | ||
| Rat Mesencephalic Cultures | 10 mM | 2.9-fold | ||
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.5-5 mM | No significant increase |
A direct comparative study in Human Umbilical Vein Endothelial Cells (HUVEC) found that neither this compound nor GSH-EE significantly increased intracellular GSH levels at concentrations ranging from 0.5 to 5 mM. In contrast, N-acetylcysteine ethyl ester (NACET) showed a marked effect in the same study. This highlights the importance of cell-specific transport and metabolism in determining the efficacy of these compounds.
Experimental Protocols
Quantification of Intracellular Glutathione
1. DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) Enzymatic Recycling Assay
This spectrophotometric method is widely used for measuring total glutathione (GSH + GSSG).
-
Principle: DTNB is reduced by GSH to form a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. The GSSG produced is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.
-
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer (e.g., phosphate buffer) and deproteinize with an acid like metaphosphoric acid or sulfosalicylic acid. Centrifuge to collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the sample supernatant, DTNB solution, and glutathione reductase in a phosphate buffer.
-
Initiation: Start the reaction by adding NADPH.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Quantification: Calculate the glutathione concentration by comparing the rate of absorbance change to a standard curve of known GSH concentrations.
-
2. High-Performance Liquid Chromatography (HPLC) with Monobromobimane (mBBr) Derivatization
This method allows for the simultaneous quantification of reduced glutathione (GSH) and its oxidized form (GSSG).
-
Principle: The fluorescent probe monobromobimane (mBBr) reacts with the thiol group of GSH to form a stable, fluorescent derivative. This derivative is then separated by reverse-phase HPLC and detected by a fluorescence detector. For GSSG measurement, it is first reduced to GSH using a reducing agent like dithiothreitol (DTT) before derivatization.
-
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in an acidic buffer to prevent auto-oxidation of GSH.
-
Derivatization: Add monobromobimane to the sample in a buffer with a pH around 8.0 and incubate in the dark. The reaction is stopped by acidification.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Separation: Use a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) to separate the GSH-mBBr adduct from other components.
-
Detection and Quantification: Detect the fluorescent adduct using a fluorescence detector (excitation ~390 nm, emission ~480 nm). Quantify the amount of GSH by comparing the peak area to a standard curve.
-
Signaling Pathways and Experimental Workflows
The mechanisms of action of this compound and GSH-EE can be visualized as follows:
The general workflow for comparing the efficacy of these compounds involves the following steps:
Pharmacokinetics and Bioavailability
This compound (OTC): Following oral administration in humans, this compound reaches peak plasma concentrations between 45 and 60 minutes. It is efficiently cleared from the plasma, with a significant portion being converted to cysteine.
Glutathione Ethyl Ester (GSH-EE): Preclinical studies show that GSH-EE is readily taken up by various tissues after oral or intraperitoneal administration in mice, leading to increased cellular glutathione levels. In humans, the diethyl ester of glutathione is transported into cells more effectively than the monoethyl ester. However, comprehensive human pharmacokinetic data for GSH-EE is not as readily available.
Conclusion
Both this compound and glutathione ethyl ester are valuable tools for elevating intracellular glutathione levels. The choice between them depends on the specific research question and experimental model.
-
This compound acts as a cysteine prodrug, promoting the de novo synthesis of glutathione. Its oral bioavailability in humans is established, making it a suitable candidate for in vivo studies.
-
Glutathione Ethyl Ester provides a more direct route to increasing intracellular glutathione by delivering the tripeptide itself. Its high cell permeability makes it particularly effective in many in vitro systems.
The existing data suggests that the efficacy of both compounds can be highly dependent on the cell type and its metabolic state. Therefore, preliminary studies to determine the optimal compound and concentration for a specific experimental system are highly recommended. This guide provides a foundational understanding to inform such decisions and advance research in areas where glutathione modulation is of interest.
References
- 1. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity evaluations of L-cysteine and this compound, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Transport of glutathione diethyl ester into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Procysteine and D-ribose-L-cysteine: Cysteine Prodrugs for Glutathione Enhancement
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents designed to augment intracellular glutathione (GSH) levels, Procysteine® (L-2-oxothiazolidine-4-carboxylic acid, OTC) and D-ribose-L-cysteine (DRLC, Riboceine®) have emerged as two prominent cysteine prodrugs. Both molecules are engineered to deliver L-cysteine, the rate-limiting amino acid in GSH synthesis, thereby bolstering the cell's primary defense against oxidative stress. This guide provides an objective, data-driven comparison of these two compounds, summarizing key preclinical and clinical findings to aid researchers and drug development professionals in their evaluation.
Mechanism of Action: Delivering the Key to Glutathione Synthesis
Both this compound and D-ribose-L-cysteine function as intracellular delivery systems for L-cysteine. However, their chemical structures and the initial steps of their intracellular processing differ.
This compound (L-2-oxothiazolidine-4-carboxylic acid) is a cyclic derivative of cysteine.[1] It is metabolized intracellularly by the enzyme 5-oxoprolinase, which opens the thiazolidine ring to release L-cysteine.[2][3] This enzymatic conversion makes the delivery of cysteine dependent on cellular 5-oxoprolinase activity.
D-ribose-L-cysteine is a chemical conjugate of D-ribose and L-cysteine.[4] This design is intended to protect L-cysteine from degradation in the digestive tract and bloodstream, allowing for efficient delivery to the cells.[4] Once inside the cell, the molecule is thought to release L-cysteine and D-ribose.
The central pathway for both molecules converges on the synthesis of glutathione, a critical tripeptide composed of glutamate, cysteine, and glycine.
Performance Data: A Review of Preclinical and Clinical Evidence
This compound (OTC) Performance Data
| Model System | Treatment Details | Key Findings | Citation |
| Clinical Trial (ARDS Patients) | 63 mg/kg IV, every 8 hours for 10 days | 49% increase in red blood cell GSH from baseline. | |
| Preclinical (Rats with Alcohol-Induced Muscle Atrophy) | 0.35% (w/v) in diet for 2 weeks | Normalized depleted plantaris muscle GSH levels. | |
| Preclinical (Guinea Pig) | 5 mmol/kg intraperitoneal injection | 21-29% increase in liver GSH concentration within 1-3 hours. | |
| Preclinical (Rats with Sulfur Amino Acid-Deficient Diet) | 0.35% in diet for 3 weeks | Normalized depleted GSH levels in bronchoalveolar lining fluid, lung, lymphocytes, and liver. |
D-ribose-L-cysteine (DRLC) Performance Data
| Model System | Treatment Details | Key Findings | Citation |
| Clinical Trial (Healthy Adults) | 250 mg/day orally for 4 weeks | 26.6% increase in serum glutathione levels. In participants aged 51-60, a 64.7% increase was observed. | |
| Preclinical (Rats with High-Fructose High-Fat Diet) | 250 mg/kg orally for 8 weeks | Significantly increased hepatic glutathione levels compared to the high-fructose high-fat diet group. | |
| Preclinical (Mice with Copper Sulfate-Induced Toxicity) | 10, 25, and 50 mg/kg orally for 28 days | Reversed the decrease in liver and brain GSH levels in a dose-dependent manner. | |
| Preclinical (Rats with Polychlorinated Biphenyl Exposure) | 50 mg/kg orally for 15 days | Attenuated the reduction in GSH levels caused by PCB exposure. |
Pharmacokinetics and Bioavailability
The pharmacokinetic profiles of these cysteine prodrugs are crucial for determining their therapeutic efficacy.
This compound has been shown to be a bioavailable source of cysteine. Following intravenous administration, it is efficiently converted to cysteine.
D-ribose-L-cysteine is designed for oral activity, with the ribose moiety intended to enhance its bioavailability. Studies suggest it has a lower toxicity due to a slower release of L-cysteine compared to N-acetylcysteine (NAC). While specific bioavailability data for DRLC is limited, studies on D-ribose show it is rapidly absorbed orally.
Toxicology and Safety Profile
Both compounds have been evaluated for their safety in preclinical and clinical settings.
This compound has demonstrated very low acute toxicity in preclinical studies and was well-tolerated in repeated dosing studies. In a study on neonatal rats, this compound showed significantly lower mortality at high doses compared to equimolar doses of L-cysteine. For instance, at a dose of 1.80 g/kg, this compound resulted in 10% mortality, whereas an equimolar dose of L-cysteine (1.52 g/kg) led to 80% mortality.
D-ribose-L-cysteine is promoted as a dietary supplement and is considered to have a favorable safety profile. Studies in mice have shown no toxicity at doses of 0.16 g/kg/day for 8 weeks. The peracetylated versions of ribose-cysteine, however, have displayed acute toxicity in mice.
| Parameter | This compound (OTC) | D-ribose-L-cysteine (DRLC) |
| Administration Route | Intravenous, Oral | Oral |
| Bioavailability | Effective as a bioavailable source of cysteine. | Designed for enhanced oral bioavailability. |
| Toxicity | Low acute toxicity. Intraperitoneal TDLO in mice: 160 mg/kg. | Generally recognized as safe. Peracetylated forms can be toxic. |
Experimental Protocols: Measuring Glutathione Levels
A common method to assess the efficacy of these compounds is to measure intracellular glutathione levels. The DTNB-GSSG reductase recycling assay is a widely used and reliable method.
Experimental Workflow: Glutathione Measurement in Tissue
Detailed Methodology: DTNB-GSSG Reductase Recycling Assay
This protocol is adapted from established methods for the determination of total glutathione.
-
Sample Preparation:
-
Homogenize tissue samples in 5% metaphosphoric acid to precipitate proteins and preserve glutathione.
-
Centrifuge the homogenate at approximately 10,000 x g for 15 minutes at 4°C.
-
Collect the acid-soluble supernatant for the assay.
-
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of glutathione.
-
In a 96-well plate, add standards and samples.
-
Add a reaction mixture containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase (GR).
-
Initiate the reaction by adding β-nicotinamide adenine dinucleotide phosphate (NADPH).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
The rate of 5-thio-2-nitrobenzoic acid (TNB) formation is proportional to the concentration of glutathione in the sample.
-
Calculate the rate of reaction (change in absorbance per minute) for each standard and sample.
-
Plot the rates of the standards against their known concentrations to generate a standard curve.
-
Determine the glutathione concentration in the samples by interpolating their rates on the standard curve.
-
Conclusion
Both this compound and D-ribose-L-cysteine are effective agents for increasing intracellular glutathione levels by providing the essential precursor, L-cysteine. This compound has been investigated in clinical trials for conditions like ARDS and has a well-documented safety profile. D-ribose-L-cysteine, often marketed as a nutritional supplement, has a growing body of preclinical evidence supporting its efficacy and is designed for convenient oral administration.
The choice between these two molecules for research or therapeutic development will depend on the specific application, desired route of administration, and the target patient population. While this guide provides a summary of the available data, the lack of direct comparative studies necessitates careful consideration of the existing evidence in the context of the intended use. Further head-to-head studies are warranted to definitively establish the relative performance of these two promising cysteine prodrugs.
References
Procysteine's Neuroprotective Efficacy: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo neuroprotective effects of Procysteine (L-2-oxothiazolidine-4-carboxylate) against other prominent neuroprotective agents. This analysis is supported by experimental data to inform preclinical research and development in neurodegenerative diseases.
This compound, a prodrug of L-cysteine, is designed to facilitate the intracellular delivery of this crucial precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the central nervous system. Depleted GSH levels are a key pathological feature in numerous neurodegenerative disorders, making cysteine donors like this compound a promising therapeutic strategy. This guide compares the in vivo performance of this compound with its primary alternative, N-acetylcysteine (NAC), and other emerging neuroprotective compounds.
Comparative Efficacy of Neuroprotective Agents in Vivo
The following table summarizes quantitative data from in vivo studies on this compound and its alternatives in various models of neurodegeneration.
| Agent | Animal Model | Disease Model | Key Efficacy Endpoints | Outcome |
| This compound (OTC) | Rat | General | Increased total brain glutathione concentration.[1] | Subcutaneous administration of 8 mmol/kg resulted in a significant increase in brain GSH.[1] |
| Rat | Aging and Heat Stress | Elevated plasma GSH levels.[2] | Treatment with OTC led to a marginal but significant elevation in plasma GSH in both young and old rats.[2] | |
| Mouse | Melanoma (as a model of cysteine delivery) | Recovery of glutathione levels after inhibition. | Both OTC and NAC were effective in restoring glutathione levels in melanoma cells in vivo.[3] | |
| N-acetylcysteine (NAC) | Rat | Focal Cerebral Ischemia (Stroke) | Reduction in brain infarct volume and neurological deficit score. | Pre-administration of NAC resulted in a 49.7% reduction in infarct volume and a 50% improvement in neurological score. |
| Rat | Alzheimer's Disease (AβOs injection) | Prevention of spatial memory deficits; restoration of hippocampal glutathione levels. | NAC consumption prevented cognitive impairments and restored the GSH/GSSG ratio in the hippocampus. | |
| Mouse | Parkinson's Disease | Increased dopamine transporter (DAT) binding in caudate and putamen; improved UPDRS scores. | Clinical study showed a 4.4% to 7.8% increase in DAT binding and a 12.9% improvement in UPDRS scores in PD patients. | |
| Rat | Spinal Cord Injury | Rescued approximately 50% of motoneurons from degeneration. | Continuous intrathecal infusion of NAC rescued motoneurons and restored synaptic markers. | |
| N-acetylcysteine amide (NACA) | Rat | Alzheimer's Disease (Aβ1-42 infusion) | Reversal of cognitive deficits and reduction of oxidative stress. | NACA treatment reversed cognitive deficits and showed neuroprotective effects against β-amyloid induced pathology. |
| Procyanidins | Zebrafish Larvae | H2O2-induced oxidative stress | Enhanced antioxidant enzyme activities (GSH-Px, CAT, SOD); decreased ROS and MDA levels. | PCs demonstrated neuroprotective effects by activating the Nrf2/ARE pathway and reducing oxidative damage. |
| γ-Glutamylcysteine | Rat | Middle Cerebral Artery Occlusion (Stroke) | Significantly increased brain GSH levels. | Intravenous injection of γ-GC was shown to cross the blood-brain barrier and increase brain GSH. |
| S-allyl cysteine (SAC) | Mouse | Streptozotocin-induced Alzheimer's | Prevention of cognitive deficits and oxidative damage. | Pre-treatment with SAC protected against cognitive and neurobehavioral impairments and reduced oxidative stress markers. |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound and its alternatives primarily revolve around the modulation of the cellular redox state, with the glutathione system at its core.
This compound's Mechanism of Action
General In Vivo Experimental Workflow for Neuroprotection Studies
Experimental Protocols
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) in Rats
This protocol is representative of studies evaluating neuroprotective agents in stroke models.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are used. The animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
MCAO Procedure:
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture remains in place for a defined period (e.g., 90 minutes) to induce ischemia.
-
-
Reperfusion: After the ischemic period, the suture is withdrawn to allow reperfusion.
-
Drug Administration: The neuroprotective agent (e.g., this compound or NAC) or vehicle is administered at a predetermined dose and time point (e.g., intraperitoneally at the time of reperfusion).
-
Neurological Assessment: At 24 hours post-reperfusion, neurological deficits are scored using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement:
-
Following neurological assessment, the rats are euthanized, and their brains are removed.
-
The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Viable tissue stains red, while the infarcted tissue remains white.
-
The infarct area in each slice is measured using imaging software, and the total infarct volume is calculated.
-
-
Biochemical and Histological Analysis: Brain tissue from the ischemic hemisphere can be collected for further analysis, such as measuring glutathione levels, oxidative stress markers (e.g., malondialdehyde), and inflammatory cytokines. Immunohistochemistry can be performed to assess neuronal survival and apoptosis.
In Vivo Model of Parkinson's Disease (6-Hydroxydopamine - 6-OHDA) in Mice
This protocol is commonly used to model the dopaminergic neurodegeneration seen in Parkinson's disease.
-
Animal Preparation: Adult C57BL/6 mice are anesthetized.
-
Stereotaxic Surgery:
-
The mouse is placed in a stereotaxic frame.
-
A small hole is drilled in the skull above the target brain region (e.g., the striatum or the medial forebrain bundle).
-
A Hamilton syringe is used to unilaterally inject a solution of 6-OHDA into the target area. This toxin selectively destroys dopaminergic neurons.
-
-
Drug Administration: The neuroprotective agent or vehicle is administered according to the study design (e.g., daily intraperitoneal injections starting before or after the 6-OHDA lesion).
-
Behavioral Testing: Several weeks after the lesion, motor function is assessed using tests such as:
-
Cylinder test: To assess forelimb use asymmetry.
-
Apomorphine- or amphetamine-induced rotation test: To quantify the extent of the unilateral dopamine depletion.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, the animals are euthanized, and their brains are collected.
-
High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.
-
Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is performed on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Conclusion
The available in vivo data suggest that this compound is effective at increasing brain glutathione levels, a key mechanism for neuroprotection. However, direct comparative studies with other neuroprotective agents, particularly in models of neurodegenerative diseases, are limited. N-acetylcysteine is the most extensively studied alternative, with a significant body of evidence supporting its neuroprotective effects across various in vivo models. Emerging compounds like N-acetylcysteine amide show promise due to potentially improved bioavailability.
For researchers and drug developers, while this compound holds theoretical advantages as a cysteine prodrug, further in vivo studies are warranted to directly compare its neuroprotective efficacy against established and novel alternatives. Such studies will be crucial in determining its potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. Administration of L-2-oxothiazolidine-4-carboxylate increases glutathione levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat’s blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of N-acetylcysteine and l-2-oxothiazolidine-4-carboxylate as cysteine deliverers and glutathione precursors in human malignant melanoma transplants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Procysteine vs. Trolox: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of Procysteine and the widely used antioxidant standard, Trolox. While direct quantitative comparisons in standardized antioxidant assays are limited for this compound, this document synthesizes available data on its mechanism of action and the antioxidant properties of its related compounds, N-acetylcysteine (NAC) and cysteine, in relation to Trolox.
Executive Summary
This compound (L-2-oxothiazolidine-4-carboxylic acid) functions primarily as a prodrug of cysteine, exerting its antioxidant effects indirectly by increasing intracellular levels of cysteine, a precursor to the major endogenous antioxidant, glutathione (GSH)[1][2]. In contrast, Trolox, a water-soluble analog of vitamin E, is a potent direct antioxidant used as a standard in various antioxidant capacity assays due to its ability to directly scavenge free radicals[3][4].
Quantitative Comparison of Antioxidant Capacity
A direct quantitative comparison of this compound's antioxidant capacity in terms of Trolox Equivalents (TE) is not available in the current body of scientific literature. Research on this compound has primarily focused on its efficacy in repleting intracellular glutathione levels[1].
However, qualitative and semi-quantitative data from studies on N-acetylcysteine (NAC) can provide some insight. It is important to note that while related, NAC and this compound have different metabolic pathways to release cysteine.
| Antioxidant | Assay Type | Result | Reference |
| N-Acetylcysteine (NAC) | TEAC (ABTS Assay) | Qualitatively lower antioxidant activity than Trolox. A graphical representation shows a shallower dose-response curve for NAC compared to Trolox, indicating lower antioxidant capacity. | --INVALID-LINK-- |
| This compound | Various in vivo and in vitro assays | Primarily acts as a cysteine donor to increase intracellular glutathione (GSH) levels, thereby enhancing the cell's overall antioxidant capacity. Its direct radical scavenging activity has not been quantified against Trolox. | |
| Trolox | TEAC, ORAC, DPPH, FRAP | Serves as the standard calibrator in these assays, with a defined antioxidant capacity of 1.0 Trolox Equivalent. |
Note: The absence of a specific TEAC or ORAC value for this compound in the scientific literature prevents a direct quantitative comparison. The focus of this compound research has been on its biological efficacy as a cysteine precursor.
Mechanism of Antioxidant Action
The fundamental difference in the antioxidant activity of this compound and Trolox lies in their mechanisms of action.
This compound: An Indirect Antioxidant
This compound's antioxidant effect is primarily indirect. It is readily taken up by cells and intracellularly converted to cysteine by the enzyme 5-oxoprolinase. This increase in intracellular cysteine levels drives the synthesis of glutathione (GSH), a tripeptide that is a cornerstone of the cellular antioxidant defense system.
Trolox: A Direct Radical Scavenger
Trolox acts as a direct antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This mechanism is characteristic of chain-breaking antioxidants and is the basis for its use as a standard in many antioxidant capacity assays.
Experimental Protocols
To assess and compare the antioxidant capacity of compounds like this compound and Trolox, standardized in vitro assays are employed. The Trolox Equivalent Antioxidant Capacity (TEAC) assay, which utilizes the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), is a commonly used method.
TEAC (ABTS•+) Assay Protocol
1. Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically. The degree of decolorization is proportional to the antioxidant's concentration and its intrinsic radical-scavenging ability.
2. Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Test compound (e.g., this compound)
-
Spectrophotometer capable of reading at 734 nm
-
96-well microplates
3. Procedure:
-
Preparation of ABTS•+ Radical Cation Stock Solution:
-
Dissolve ABTS in water to a final concentration of 7 mM.
-
Add potassium persulfate to a final concentration of 2.45 mM.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Standard Curve Preparation:
-
Prepare a series of Trolox standards in PBS at different concentrations (e.g., 0-200 µM).
-
-
Assay:
-
Add 10 µL of the Trolox standards or the test compound (at various concentrations) to individual wells of a 96-well plate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
4. Data Analysis:
-
Calculate the percentage inhibition of absorbance for each concentration of Trolox and the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without any antioxidant.
-
Plot the percentage inhibition versus the concentration for the Trolox standards to generate a standard curve.
-
From the standard curve, determine the concentration of Trolox that would produce the same percentage inhibition as the test compound. This is the Trolox Equivalent Antioxidant Capacity (TEAC) value.
Conclusion
This compound and Trolox represent two distinct classes of antioxidants. Trolox is a direct and potent free radical scavenger, making it a suitable standard for in vitro antioxidant capacity assays. This compound, on the other hand, exerts its primary antioxidant effect indirectly by providing the cellular building block for the synthesis of glutathione, a critical component of the endogenous antioxidant defense system.
While direct quantitative data comparing the antioxidant capacity of this compound to Trolox is currently lacking, the available information on the related compound NAC suggests that the direct radical scavenging activity of cysteine prodrugs is likely to be lower than that of Trolox. The true therapeutic potential of this compound lies in its ability to enhance the cell's own antioxidant machinery. For researchers and drug development professionals, the choice between these compounds would depend on the desired mechanism of action: direct, immediate radical scavenging (Trolox) versus bolstering the cell's intrinsic, long-term antioxidant capacity (this compound). Future studies directly quantifying the TEAC or ORAC of this compound would be invaluable for a more complete comparison.
References
- 1. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
Validating Procysteine's Mechanism of Action: A Comparative Analysis Using Genetic Knockout Models
For Immediate Release
Cambridge, MA – November 29, 2025 – This guide provides a comprehensive comparison of Procysteine (L-2-oxothiazolidine-4-carboxylic acid, OTC) and its primary alternative, N-acetylcysteine (NAC), in validating their shared mechanism of action as cysteine prodrugs for glutathione (GSH) replenishment. Utilizing data from studies employing genetic knockout mouse models, this document offers researchers, scientists, and drug development professionals an objective analysis of their performance, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a cysteine prodrug designed to increase intracellular cysteine levels, the rate-limiting amino acid for the synthesis of the critical antioxidant, glutathione (GSH).[1] Its proposed mechanism of action lies in its intracellular conversion to cysteine, thereby bolstering cellular defenses against oxidative stress.[1] This guide examines the validation of this mechanism through the lens of genetic knockout models, which provide a powerful tool for dissecting cellular pathways. By comparing this compound's effects with those of the well-established cysteine prodrug, N-acetylcysteine (NAC), in models of oxidative stress and impaired GSH synthesis, we can gain a clearer understanding of its therapeutic potential.
Mechanism of Action: The Glutathione Synthesis Pathway
Both this compound and NAC act as precursors for cysteine, which is essential for the synthesis of glutathione. The synthesis of GSH is a two-step enzymatic process occurring in the cytosol. First, glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis. Subsequently, glutathione synthetase (GS) adds a glycine residue to form glutathione.
Comparative Performance in Genetic Knockout Models
To objectively evaluate the efficacy of this compound, we compare its performance with NAC in relevant genetic knockout mouse models that exhibit oxidative stress or directly impair glutathione synthesis.
This compound in a Model of Oxidative Stress and Inflammation: The Ccl2/Cx3cr1 Double Knockout (DKO) Mouse
The Ccl2/Cx3cr1 double knockout (DKO) mouse is a model that develops features of age-related macular degeneration (AMD), a condition associated with chronic oxidative stress and inflammation.[2][3][4] A study investigating the effects of oral this compound administration in these mice provides direct evidence of its ability to counteract oxidative stress by increasing glutathione levels.
Experimental Data:
| Treatment Group | Serum GSH (µM) | Neural Retina & RPE/Eyecup GSH (nmol/mg protein) | Retinal Superoxide Generation (DHE fluorescence intensity) |
| DKO Control | ~15 | ~2.5 | High |
| DKO + this compound | ~25 | ~4.5 | Low |
Table 1: Effect of this compound on Glutathione Levels and Oxidative Stress in Ccl2/Cx3cr1 DKO Mice. Data are approximated from graphical representations in Promsote, et al. (2014).
N-Acetylcysteine in a Model of Impaired Glutathione Synthesis: The Hepatocyte-Specific Gclc Knockout Mouse
To assess the efficacy of NAC in a model with a direct genetic impairment of GSH synthesis, we examine a study utilizing hepatocyte-specific glutamate-cysteine ligase catalytic subunit (Gclc) knockout mice. These mice exhibit a lethal phenotype due to the inability to synthesize glutathione in the liver. Oral administration of NAC was shown to rescue this lethality by replenishing glutathione pools.
Experimental Data:
| Treatment Group | Hepatic Cytosolic GSH (% of Control) | Hepatic Mitochondrial GSH (% of Control) |
| Gclc knockout (untreated) | ~6% | Not reported |
| Gclc knockout + NAC | ~13% | >40% |
Table 2: Effect of NAC on Hepatic Glutathione Levels in Gclc Knockout Mice. Data are from Chen, et al. (2010).
Direct Comparison of this compound and N-Acetylcysteine
A study directly compared the efficacy of this compound (OTC) and NAC as cysteine deliverers and glutathione precursors in mice with human malignant melanoma transplants, where glutathione synthesis was inhibited by buthionine sulfoximine (BSO), a GCL inhibitor.
Experimental Data:
| Treatment after BSO | Effect on Interstitial Cysteine | Effect on Interstitial Glutathione |
| NAC | Acute increase | Recovery after BSO discontinuation |
| This compound (OTC) | No acute increase | Recovery after BSO discontinuation |
Table 3: Comparative Effects of NAC and this compound on Cysteine and Glutathione Levels after BSO-induced Inhibition. Data are from Dizdar, et al. (2000). This study suggests both agents effectively restore glutathione levels after synthesis inhibition, with NAC showing a more immediate effect on extracellular cysteine concentrations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols from the cited studies.
Animal Models and Drug Administration
Ccl2/Cx3cr1 Double Knockout (DKO) Mouse Model and this compound Administration:
-
Model: Ccl2-/-/Cx3cr1-/- mice on a C57BL/6N background, which carry the rd8 mutation and are prone to retinal degeneration.
-
This compound Administration: this compound (10 mg/ml) was provided in the drinking water to DKO mice for 5 months. Control animals received regular drinking water.
Hepatocyte-Specific Gclc Knockout Mouse Model and NAC Administration:
-
Model: Gclc(h/h) mice with a hepatocyte-specific ablation of the Gclc gene.
-
NAC Administration: N-acetylcysteine (10 g/L) was provided in the drinking water to Gclc(h/h) mice starting at postnatal day 18.
General Protocol for Oral Administration of Drugs in Drinking Water:
-
The drug is dissolved in the drinking water at the desired concentration.
-
To improve palatability, sweeteners (e.g., sucralose) and flavoring agents can be added.
-
The pH of the solution should be adjusted to be similar to that of regular drinking water.
-
The medicated water should be replaced regularly (e.g., twice weekly) to ensure stability and consistent dosing.
-
Water intake should be monitored to ensure adequate drug consumption.
Biochemical Assays
Glutathione (GSH) Measurement:
-
Principle: The most common method is the enzymatic recycling assay based on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase is used to recycle oxidized glutathione (GSSG) back to GSH.
-
Tissue Preparation: Tissues are homogenized in a suitable buffer (e.g., PBS) and deproteinized, typically with an acid like perchloric acid or metaphosphoric acid.
-
Assay Procedure: The deproteinized sample is mixed with DTNB and glutathione reductase in a buffer containing NADPH. The rate of TNB formation is monitored at 412 nm and is proportional to the total glutathione concentration. Commercial kits are widely available for this assay.
Superoxide Dismutase (SOD) Activity Assay:
-
Principle: SOD activity is measured by its ability to inhibit the reduction of a detector molecule (e.g., WST-1) by superoxide anions generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity in the sample.
-
Tissue Preparation: Tissues are homogenized in an ice-cold buffer, and the supernatant is collected after centrifugation.
-
Assay Procedure: The tissue homogenate is mixed with the substrate and xanthine oxidase in a microplate. The absorbance is read at the appropriate wavelength (e.g., 450 nm), and the SOD activity is calculated based on the inhibition of the colorimetric reaction. Commercial kits are available for this assay.
Conclusion
The use of genetic knockout models provides compelling evidence for the mechanism of action of this compound as a cysteine prodrug that effectively replenishes intracellular glutathione levels, particularly under conditions of oxidative stress. The data from the Ccl2/Cx3cr1 double knockout mouse model demonstrates this compound's ability to increase GSH and reduce superoxide in a disease-relevant context. Comparative analysis with N-acetylcysteine in various models, including the Gclc knockout and BSO-induced GSH depletion models, confirms that both compounds function to restore glutathione, validating their shared mechanism. While both are effective, subtle differences in their pharmacokinetics, such as NAC's more rapid effect on extracellular cysteine levels, may be relevant for specific therapeutic applications. This guide provides a foundational understanding for researchers and drug developers seeking to leverage cysteine prodrugs for the treatment of diseases associated with oxidative stress and glutathione deficiency.
References
- 1. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ccl2, Cx3cr1 and Ccl2/Cx3cr1 chemokine deficiencies are not sufficient to cause age-related retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Ccl2/Cx3cr1 knockout mice have inner retinal dysfunction but are not an accelerated model of AMD - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and Mass Spectrometry for Procysteine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Procysteine (L-2-oxothiazolidine-4-carboxylic acid) is critical for pharmacokinetic, toxicokinetic, and various metabolism studies. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols for validation, to aid in the selection of the most appropriate technique for specific research needs.
The choice between HPLC-UV and LC-MS for this compound quantification hinges on the required sensitivity, selectivity, and the complexity of the biological matrix being analyzed. While both methods are robust, they offer distinct advantages and disadvantages in performance and application.
Comparative Analysis of Performance Characteristics
The following table summarizes typical performance characteristics for the quantification of this compound and structurally similar compounds, like N-acetyl-cysteine, using HPLC-UV and LC-MS/MS. These values are synthesized from various validated bioanalytical methods and serve as a general comparison.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.993[1] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.15 µM - 1.25 µM[1][2] | 5 ng/mL (for D4-cystine)[3] - 0.05 mg/L (for D-cysteine)[4] |
| Intra-day Precision (%CV) | < 11% | < 4.0% |
| Inter-day Precision (%CV) | < 14% | < 4.0% |
| Accuracy (% Recovery) | Within ±15% | 95.6% to 100.2% |
| Selectivity | Susceptible to interference from co-eluting compounds. | Highly selective due to mass-based detection. |
| Run Time | Generally longer due to the need for complete chromatographic separation. | Can be significantly shorter with modern UPLC systems. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the quantification of thiol-containing compounds like this compound in biological matrices.
HPLC-UV Method Protocol
This protocol is based on methods developed for the analysis of cysteine and N-acetyl-cysteine.
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For derivatization (often required for UV detection of thiols), add a derivatizing agent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and incubate.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM KH2PO4, pH 6.0) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Detection: UV detector set at a wavelength appropriate for the derivatized analyte (e.g., 212 nm for N-acetyl-cysteine).
-
LC-MS/MS Method Protocol
This protocol is representative of methods used for the quantification of cysteine and its derivatives in biological samples.
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an isotope-labeled internal standard (e.g., D4-cystine).
-
Precipitate proteins with 150 µL of methanol.
-
Vortex and centrifuge at 12,000 rpm for 10 minutes.
-
Dilute the supernatant with mobile phase before injection.
-
-
Chromatographic Conditions (UPLC/HPLC):
-
Column: A suitable reverse-phase or HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined. For example, for cystine, a transition of m/z 353.1 → 208.1 has been used.
-
Optimization: Ion spray voltage, source temperature, and collision energy should be optimized for maximum signal intensity.
-
Method Validation
Both HPLC and LC-MS/MS methods must be validated according to regulatory guidelines from agencies like the FDA and EMA to ensure reliability and reproducibility. Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability.
Visualizing the Workflows
To better illustrate the processes, the following diagrams outline the experimental workflows and the logic of cross-validation.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis when high sensitivity is not a primary concern and the sample matrix is relatively clean. The need for derivatization can add complexity to the sample preparation process.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices and for studies requiring low limits of quantification. Its ability to distinguish the analyte from interfering components based on mass-to-charge ratio significantly reduces the risk of inaccurate results.
Cross-validation of both methods by analyzing the same set of samples is a crucial step when transitioning from one method to another, ensuring the consistency and reliability of the data generated throughout a drug development program.
References
- 1. Validation and clinical application of an UHPLC method for simultaneous analysis of total homocysteine and cysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Bioavailability of Procysteine (L-2-oxothiazolidine-4-carboxylate) Formulations
For Researchers, Scientists, and Drug Development Professionals
Procysteine, also known as L-2-oxothiazolidine-4-carboxylate (OTC), is a cysteine prodrug designed to deliver cysteine intracellularly, thereby augmenting the synthesis of glutathione (GSH), a critical antioxidant. The bioavailability of this compound is a key determinant of its efficacy in replenishing GSH levels and mitigating oxidative stress. This guide provides a comparative analysis of the bioavailability of different this compound formulations, supported by experimental data, to aid researchers in selecting appropriate formulations for their studies.
Executive Summary
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following table summarizes the key pharmacokinetic parameters for oral and intravenous this compound formulations based on available human studies. This allows for a direct comparison of their bioavailability and disposition in the body.
| Pharmacokinetic Parameter | Oral Formulation | Intravenous Formulation | Reference |
| Time to Peak Plasma Concentration (Tmax) | 45 - 60 minutes | Not Applicable (Immediate) | [1] |
| Oral Clearance (CL/F) | 0.57 ± 0.20 L/hr/kg | Not Applicable | [1] |
| Route of Elimination | Michaelis-Menten kinetics with parallel first-order elimination | Michaelis-Menten kinetics with parallel first-order elimination | [2] |
| Conversion to Cysteine | Increases plasma cysteine concentration by 18 to 75 µM | Efficiently converted to total cysteine | [1][2] |
Note: Absolute bioavailability of the oral formulation can be inferred from the comparison of Area Under the Curve (AUC) data from oral and intravenous studies; however, a direct percentage is not explicitly stated in the reviewed literature. The provided oral clearance is apparent clearance (CL/F), where F is the unknown bioavailability.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Oral Bioavailability Study of L-2-oxothiazolidine-4-carboxylate
Objective: To determine the pharmacokinetic profile of orally administered this compound in healthy volunteers.
Methodology:
-
Subjects: Healthy adult volunteers.
-
Dosage and Administration: Subjects were administered a single oral dose of L-2-oxothiazolidine-4-carboxylate (0.15 and 0.45 mmol/kg).
-
Blood Sampling: Venous blood samples were collected at predetermined time points following administration.
-
Sample Processing: Plasma was separated from the blood samples.
-
Bioanalytical Method: The concentration of L-2-oxothiazolidine-4-carboxylate in plasma was determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Tmax and oral clearance.
Intravenous Pharmacokinetic Study of 2-Oxothiazolidine-4-carboxylate
Objective: To investigate the pharmacokinetics of intravenously administered this compound in healthy volunteers.
Methodology:
-
Subjects: Healthy adult volunteers.
-
Dosage and Administration: Subjects received a single, 2-hour intravenous infusion of 2-oxothiazolidine-4-carboxylate (56-66 mg/kg) or multiple infusions (70-100 mg/kg) every 8 hours for four doses.
-
Blood Sampling: Blood samples were collected to measure the concentrations of OTZ, total blood cysteine, and glutathione.
-
Bioanalytical Method: A validated HPLC method was utilized to quantify the concentration of 2-oxothiazolidine-4-carboxylate in blood samples.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters were analyzed using software such as NONMEM to model the drug's behavior in the body. The data was best described by Michaelis-Menten kinetics with parallel first-order elimination.
HPLC-Based Determination of L-2-oxothiazolidine-4-carboxylate in Human Plasma
Objective: To develop and validate a reliable method for quantifying this compound in human plasma for pharmacokinetic studies.
Methodology:
-
Sample Preparation: Plasma samples were mixed with 5% metaphosphoric acid to precipitate proteins. The mixture was then centrifuged, and the supernatant was collected for analysis.
-
Chromatographic Conditions:
-
Column: Reversed-phase analytical column.
-
Detection: Spectrophotometric detection at 230 nm.
-
-
Quantitation: The concentration of this compound was determined by comparing the peak area of the sample to a standard curve of known concentrations of this compound in plasma.
-
Validation: The method was validated for its accuracy, precision, and linearity over a range of concentrations.
Mandatory Visualization
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound delivers cysteine for glutathione synthesis.
Caption: Intracellular conversion of this compound to cysteine for glutathione synthesis.
Experimental Workflow for Oral Bioavailability Study
The diagram below outlines the key steps in a typical oral bioavailability study for a this compound formulation.
Caption: Workflow of an oral bioavailability study for this compound.
References
Procysteine vs. Cysteine Supplementation: A Comparative Guide to Effects on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Direct supplementation with the amino acid L-cysteine in cell culture and in vivo models can present significant challenges to cell viability due to its inherent instability and potential for cytotoxicity. Procysteine, a prodrug of cysteine also known as L-2-oxothiazolidine-4-carboxylate (OTC), offers a promising alternative by facilitating intracellular cysteine delivery, thereby mitigating the risks associated with direct supplementation. This guide provides an objective comparison of the effects of this compound and direct cysteine supplementation on cell viability, supported by experimental data and detailed methodologies.
Executive Summary
This compound consistently demonstrates a superior safety profile compared to direct L-cysteine supplementation. Experimental data from in vivo studies show significantly lower mortality rates with this compound administration at equimolar doses to L-cysteine. The enhanced cell viability observed with this compound is attributed to its mechanism of action: it is stably transported into the cell and then converted to cysteine, bypassing the cytotoxic effects of high extracellular cysteine concentrations. Direct cysteine supplementation, in contrast, can lead to the generation of reactive oxygen species (ROS) in the culture medium, disruption of iron homeostasis, and induction of endoplasmic reticulum (ER) stress, all of which negatively impact cell survival.
Data Presentation: In Vivo Toxicity Comparison
A direct comparison of the acute toxicity of L-cysteine and this compound was conducted in neonatal rats. The data clearly illustrates the reduced toxicity of this compound.
| Treatment Group | Dose (g/kg) | Molar Equivalent (relative to Cysteine) | Mortality Rate (at 7 days) |
| L-cysteine | 1.52 | ~1.0 | 80%[1] |
| L-cysteine | 1.14 | ~0.75 | 50%[1] |
| This compound | 1.80 | ~1.0 | 10%[1] |
| This compound | 1.35 | ~0.75 | 0%[1] |
Table 1: Comparison of mortality in neonatal rats following a single intravenous dose of L-cysteine or this compound. Data from this study highlights the significantly lower toxicity of this compound at approximately equimolar dosages.[1]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and direct cysteine supplementation on cell viability can be understood by examining their distinct interactions with the cellular environment.
This compound: Intracellular Cysteine Delivery and Glutathione Synthesis
This compound is a stable compound that is readily transported into the cell. Intracellularly, the enzyme 5-oxo-L-prolinase hydrolyzes this compound to release L-cysteine. This intracellularly-derived cysteine then serves as a substrate for the synthesis of glutathione (GSH), a major cellular antioxidant. This pathway effectively bypasses the instability and potential for extracellular toxicity associated with direct cysteine supplementation.
Direct Cysteine Supplementation: Extracellular Instability and Cytotoxicity
When L-cysteine is added directly to culture media, its reactive thiol group makes it unstable and prone to auto-oxidation, a process that can be accelerated by metal ions in the medium. This leads to the generation of ROS, which can damage cellular components and induce cell death. Furthermore, high extracellular concentrations of cysteine can disrupt iron homeostasis and lead to ER stress, further compromising cell viability.
Experimental Protocols
The following is a general protocol for a cell viability assay to compare the effects of this compound and L-cysteine. Specific parameters such as cell type, seeding density, and incubation times should be optimized for the experimental system being used.
Cell Viability Assessment using MTT Assay
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of L-cysteine and this compound in a suitable vehicle (e.g., sterile PBS or culture medium).
-
Prepare a serial dilution of each compound to achieve the desired final concentrations.
-
Remove the culture medium from the 96-well plate and replace it with medium containing the various concentrations of L-cysteine or this compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
4. Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the dose-response curves for both L-cysteine and this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) values for each compound, if applicable.
Experimental Workflow Diagram
References
Evaluating the Long-Term Safety of Procysteine Versus N-Acetylcysteine (NAC): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term safety profiles of Procysteine (L-2-oxothiazolidine-4-carboxylate) and N-acetylcysteine (NAC). Both compounds are recognized for their roles as cysteine prodrugs that augment intracellular glutathione (GSH) levels, a critical component of cellular antioxidant defense. While NAC has a long history of clinical use and a substantial body of safety data, this compound is a newer agent with a comparatively less extensive, but growing, safety record. This document summarizes available experimental data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive evaluation.
Quantitative Safety Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies on the long-tterm safety of this compound and NAC.
Table 1: Preclinical Long-Term Safety Data
| Parameter | This compound (L-2-oxothiazolidine-4-carboxylate) | N-Acetylcysteine (NAC) |
| Species | Rat | Rat |
| Duration | 4 weeks (repeated intravenous dose) | 4 weeks (repeated oral gavage) |
| Dosage | Up to 450 mg/kg (intravenous) | Up to 2,000 mg/kg/day (oral) |
| Key Findings | No significant differences in clinical pathology parameters, body weight, or organ weights at 450 mg/kg.[1] Higher mortality was observed with L-cysteine at equimolar doses compared to this compound, suggesting a better safety profile for this compound in acute high-dose settings.[1] | Renal injuries (basophilic tubules) observed at all doses (500, 1,000, and 2,000 mg/kg/day).[2] Mild anemia was noted at higher doses.[2] |
| No-Observed-Adverse-Effect Level (NOAEL) | Not explicitly stated in the provided long-term studies, but 450 mg/kg IV showed no adverse effects in a 14-day study.[1] | Not explicitly determined in the 4-week oral study due to renal findings at the lowest dose. |
Table 2: Clinical Long-Term Safety Data
| Parameter | This compound (L-2-oxothiazolidine-4-carboxylate) | N-Acetylcysteine (NAC) |
| Study Population | Patients with Acute Respiratory Distress Syndrome (ARDS) | Patients with Chronic Obstructive Pulmonary Disease (COPD), Idiopathic Pulmonary Fibrosis (IPF), and other chronic respiratory diseases. |
| Duration | 10 days | 3 months to 3 years |
| Dosage | 63 mg/kg every 8 hours (intravenous) | 600 mg/day to 3000 mg/day (oral) |
| Adverse Events | Well-tolerated in repeated dosing studies with only minor adverse experiences reported in clinical trials. In a study with ARDS patients, this compound was found to be safe. | Generally well-tolerated. The most common adverse effects are gastrointestinal (nausea, vomiting), which are typically mild and not significantly different from placebo. No significant differences in serious adverse events compared to placebo in long-term studies. |
| Key Safety Conclusions | Preclinical and pilot clinical studies suggest that this compound is a safe and well-tolerated compound. | Extensive clinical use and numerous long-term studies have established a favorable safety profile for oral NAC, even at high doses. |
Experimental Protocols
This compound: Repeated Dose Toxicity Study in Rats (Intravenous)
-
Objective: To assess the systemic toxicity of this compound following repeated intravenous administration over a defined period (e.g., 28 days or 90 days).
-
Animals: Sprague-Dawley rats, with an equal number of males and females per group.
-
Groups:
-
Control group: Vehicle (e.g., saline) administration.
-
Low-dose this compound group.
-
Mid-dose this compound group.
-
High-dose this compound group.
-
-
Administration: Daily intravenous injection for the duration of the study.
-
Parameters Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, changes in behavior, and overall health.
-
Body Weight: Measured weekly.
-
Food and Water Consumption: Monitored throughout the study.
-
Ophthalmology: Examination at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples collected at specified intervals to assess red and white blood cell counts, platelets, and biomarkers for liver and kidney function.
-
Urinalysis: Urine collected to assess kidney function.
-
Gross Pathology: At the end of the study, all animals are euthanized, and a detailed examination of all organs is performed.
-
Histopathology: Tissues from all major organs are preserved, sectioned, and examined microscopically for any pathological changes.
-
NAC: Long-Term Clinical Trial in Chronic Respiratory Disease (Oral)
The safety of NAC has been extensively evaluated in long-term clinical trials. A typical protocol for such a study is as follows:
-
Objective: To evaluate the long-term safety and tolerability of oral NAC in patients with a specific chronic respiratory disease (e.g., COPD).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: A large cohort of patients diagnosed with the target disease, with predefined inclusion and exclusion criteria.
-
Intervention:
-
Treatment group: Oral NAC at a specified daily dose (e.g., 600 mg, 1200 mg).
-
Control group: Placebo tablets identical in appearance to the NAC tablets.
-
-
Duration: Typically 1 to 3 years.
-
Safety Assessments:
-
Adverse Events (AEs) and Serious Adverse Events (SAEs): Systematically recorded at each study visit.
-
Vital Signs: Monitored at regular intervals.
-
Laboratory Tests: Hematology, serum chemistry (including liver and kidney function tests), and urinalysis performed at baseline and at specified follow-up visits.
-
Physical Examinations: Conducted at regular intervals.
-
Withdrawals due to Adverse Events: Monitored and analyzed.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and NAC
Both this compound and NAC function as prodrugs of L-cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH). By increasing intracellular cysteine levels, they enhance the production of GSH, a key antioxidant that protects cells from damage by reactive oxygen species (ROS).
Caption: Mechanism of action for this compound and NAC.
Comparative Experimental Workflow for Long-Term Safety Evaluation
The following diagram illustrates a generalized workflow for the long-term safety evaluation of a new chemical entity like this compound, compared to a well-established compound like NAC.
Caption: Drug safety evaluation workflow.
Conclusion
Both this compound and N-acetylcysteine act as valuable cysteine donors to replenish intracellular glutathione, thereby mitigating oxidative stress. Based on the currently available data, NAC has a more extensively documented long-term safety profile in humans, supported by numerous large-scale, long-duration clinical trials, particularly in the context of chronic respiratory diseases. Its adverse effects are generally mild and primarily gastrointestinal.
This compound has demonstrated a favorable safety profile in preclinical studies and early-phase clinical trials. Notably, in some preclinical models, this compound appears to have a better acute safety margin compared to L-cysteine. However, there is a relative paucity of published long-term, large-scale human safety data for this compound.
For researchers and drug development professionals, while both molecules show promise as glutathione-repleting agents, the choice between them for long-term therapeutic applications may be influenced by the depth of available safety data. Further long-term clinical studies on this compound are warranted to establish a safety profile as robust as that of NAC.
References
- 1. Toxicity evaluations of L-cysteine and this compound, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of studies comparing Procysteine and other thiol antioxidants
For researchers, scientists, and drug development professionals, understanding the comparative efficacy and mechanisms of various antioxidant compounds is critical. This guide provides a meta-analysis of studies comparing Procysteine (L-2-oxothiazolidine-4-carboxylate, or OTZ) with other prominent thiol antioxidants, focusing on experimental data to inform research and development decisions.
Introduction to Thiol Antioxidants
Thiol-containing compounds are a major class of antioxidants that play a crucial role in cellular defense against oxidative stress.[1] Their antioxidant activity is centered around the sulfhydryl (-SH) group, which can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[1] Key thiol antioxidants include the endogenous tripeptide glutathione (GSH), often called the "master antioxidant," and cysteine derivatives like N-acetylcysteine (NAC).[1] this compound acts as a prodrug of cysteine, delivering it into the cell for the synthesis of glutathione.[2] NAC is also a precursor to cysteine, which is the rate-limiting step in intracellular GSH synthesis.[1]
Comparative Efficacy: this compound vs. N-Acetylcysteine in ARDS
A significant head-to-head comparison of this compound and N-acetylcysteine was conducted in a randomized, double-blind, placebo-controlled clinical trial involving patients with Acute Respiratory Distress Syndrome (ARDS). This study provides the most direct quantitative data for comparing the two compounds.
Experimental Protocol: The Antioxidant in ARDS Study
-
Objective: To assess the levels of glutathione and cysteine in patients with ARDS and to examine the effects of treatment with NAC and this compound (OTZ) on these levels and on physiological abnormalities associated with ARDS.
-
Study Design: A randomized, double-blind, placebo-controlled, prospective clinical trial.
-
Setting: Intensive Care Units (ICUs) in five clinical centers across the United States and Canada.
-
Participants: Patients who met a predefined definition of ARDS and required mechanical ventilation.
-
Intervention: Patients received standard care for ARDS plus an intravenous infusion every 8 hours for 10 days of one of the following:
-
N-acetylcysteine (NAC): 70 mg/kg (n=14)
-
This compound (OTZ): 63 mg/kg (n=17)
-
Placebo (n=15)
-
The experimental workflow for this clinical trial can be visualized as follows:
References
Procysteine's Specific Action on Glutathione Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Procysteine (L-2-oxothiazolidine-4-carboxylate) and its primary alternative, N-acetylcysteine (NAC), in their capacity to augment intracellular glutathione (GSH) levels. The focus is on the specificity of their action, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development decisions.
Introduction
Glutathione, a critical intracellular antioxidant, plays a pivotal role in cellular defense against oxidative stress. Its depletion is implicated in the pathogenesis of numerous diseases. Consequently, therapeutic strategies aimed at replenishing GSH stores are of significant interest. This compound and NAC are two prominent cysteine prodrugs designed to deliver the rate-limiting substrate for GSH synthesis, L-cysteine, into the cell. This guide examines the comparative efficacy and mechanisms of these two compounds.
Mechanism of Action
Both this compound and NAC function as precursors to L-cysteine, thereby increasing the substrate availability for the synthesis of glutathione. However, their intracellular conversion pathways differ, which may influence their specificity and efficiency.
-
This compound (L-2-oxothiazolidine-4-carboxylate): this compound is a cyclic derivative of cysteine. It is transported into the cell where it is metabolized by the enzyme 5-oxoprolinase into L-cysteine. This enzymatic conversion is considered a key step in its targeted delivery mechanism.
-
N-acetylcysteine (NAC): NAC is an N-acetylated form of L-cysteine. It enters the cell and undergoes deacetylation by intracellular deacetylases to release L-cysteine.
Comparative Efficacy in Glutathione Replenishment
A key clinical trial by Bernard et al. (1997) provides a direct head-to-head comparison of this compound and NAC in replenishing glutathione levels in patients with Acute Respiratory Distress Syndrome (ARDS), a condition characterized by significant oxidative stress and GSH depletion.
| Parameter | This compound (OTZ) | N-Acetylcysteine (NAC) | Placebo | Reference |
| Dosage | 63 mg/kg (IV, every 8h) | 70 mg/kg (IV, every 8h) | 5% Dextrose in water | [1] |
| Treatment Duration | 10 days | 10 days | 10 days | [1] |
| Patient Population | ARDS patients requiring mechanical ventilation | ARDS patients requiring mechanical ventilation | ARDS patients requiring mechanical ventilation | [1] |
| Increase in RBC Glutathione (from baseline) | 49% | 47% | 20% | [1] |
In an in vitro study comparing the two compounds in human peritoneal mesothelial cells, both were found to increase intracellular glutathione levels at concentrations of 0.01 mM and higher. The study noted that L-2-oxothiazolidine-4-carboxylate (this compound) had a "milder but more stable effect" than N-acetylcysteine[2]. Another in vitro study in GSH-depleted peripheral blood mononuclear cells (PBMCs) found that NAC fully replenished depleted intracellular GSH, whereas this compound only minimally replenished it under the tested conditions. However, a study in rat hepatocytes suggested that a greater percentage of metabolized NAC was directed towards glutathione synthesis compared to cysteine itself, while the utilization of this compound for glutathione production was limited by its uptake and conversion rate.
Experimental Protocols
Clinical Trial: Glutathione Measurement in ARDS Patients
The following is a representative protocol for the measurement of red blood cell (RBC) glutathione, based on the methodology implied in the Bernard et al. (1997) study and other established methods.
1. Sample Collection and Preparation:
-
Whole blood samples are collected in EDTA-containing tubes.
-
A portion of the whole blood is used to determine the hematocrit.
-
For total glutathione measurement, whole blood is immediately mixed with a solution of 5-sulfosalicylic acid (SSA) to precipitate proteins and prevent GSH oxidation.
-
Samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.
2. Glutathione Assay (Enzymatic Recycling Method - Tietze Assay):
-
This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), measured at 412 nm.
-
The assay mixture contains the sample supernatant, DTNB, and glutathione reductase in a phosphate buffer.
-
The reaction is initiated by the addition of NADPH.
-
Glutathione reductase recycles oxidized glutathione (GSSG) back to GSH, which then reacts with DTNB, amplifying the signal.
-
The rate of TNB formation is proportional to the total glutathione concentration in the sample.
-
A standard curve is generated using known concentrations of GSH.
3. Calculation of RBC Glutathione:
-
Whole blood glutathione concentration (in nM/mL) is determined from the assay.
-
RBC glutathione concentration is calculated using the following formula: RBC Glutathione = Whole Blood Glutathione / (Hematocrit / 100)
In Vitro Cell Culture Experiment
1. Cell Culture and Treatment:
-
Human cell lines (e.g., hepatocytes, peripheral blood mononuclear cells) are cultured under standard conditions.
-
To induce glutathione depletion, cells can be treated with buthionine sulfoximine (BSO), an inhibitor of γ-glutamylcysteine synthetase.
-
Following depletion, cells are incubated with varying concentrations of this compound, NAC, or a vehicle control for a specified time period.
2. Sample Preparation:
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and counted.
-
Cell pellets are lysed, and proteins are precipitated using an acid such as metaphosphoric acid or 5-sulfosalicylic acid.
-
The samples are centrifuged, and the acid-soluble supernatant is collected for glutathione analysis.
3. Glutathione Measurement:
-
Intracellular glutathione levels are quantified using either the enzymatic recycling method (Tietze assay) as described above or by High-Performance Liquid Chromatography (HPLC).
-
For HPLC analysis, the supernatant is often derivatized with a fluorescent reagent before injection into the HPLC system. The separated glutathione derivatives are then detected by a fluorescence detector.
-
Glutathione levels are normalized to the cell number or total protein content.
Signaling Pathways and Experimental Workflow
Metabolic Pathways of this compound and NAC
The following diagrams illustrate the intracellular pathways leading to cysteine delivery and subsequent glutathione synthesis for both this compound and NAC.
References
- 1. A trial of antioxidants N-acetylcysteine and this compound in ARDS. The Antioxidant in ARDS Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-2-Oxothiazolidine-4-carboxylate and N-acetylcysteine as precursors of intracellular glutathione in human peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Procysteine: A Comprehensive Guide
For researchers and drug development professionals, ensuring laboratory safety and adhering to regulatory compliance are paramount. Procysteine (L-2-oxothiazolidine-4-carboxylic acid), a prodrug of cysteine with antioxidant properties, requires meticulous handling and disposal due to its classification as a hazardous substance.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Essential Safety and Chemical Data
Before handling, it is crucial to be aware of the specific hazards and properties of this compound. This data, summarized from safety data sheets, informs the necessary precautions and disposal methods.
| Property | Value | Source |
| CAS Number | 19771-63-2 | |
| Molecular Formula | C₄H₅NO₃S | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Acute Toxicity | Intraperitoneal TDLO: 160 mg/kg (mouse) | |
| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlPBS (pH 7.2): 5 mg/ml | |
| Physical State | Solid |
Personal Protective Equipment (PPE)
When handling any form of this compound waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
-
Eye Protection : Chemical safety goggles are required.
-
Hand Protection : Wear suitable, chemical-resistant gloves.
-
Body Protection : A laboratory coat must be worn.
-
Respiratory Protection : If handling the solid powder outside of a fume hood where dust may be generated, a NIOSH/MSHA approved respirator is recommended. All waste preparation should ideally occur in a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocols
Adherence to institutional, local, state, and federal regulations for chemical waste disposal is mandatory. The following protocols provide a direct, operational guide for managing different forms of this compound waste.
Protocol 1: Unused or Expired Solid this compound
-
Containerization : Ensure the original container is securely sealed. If the original container is compromised, place it inside a larger, compatible, and properly labeled secondary container.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (L-2-oxothiazolidine-4-carboxylic acid)".
-
Storage : Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Disposal : Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.
Protocol 2: this compound Solutions
-
Collection : Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not dispose of this compound solutions down the drain.
-
Container Capping : Keep the waste container securely closed except when adding waste.
-
Labeling : Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration or percentage of each component.
-
Storage and Disposal : Store the container in a secondary containment tray within a designated SAA and arrange for pickup by EHS.
Protocol 3: Contaminated Labware and Debris
-
Segregation : Treat all items that have come into direct contact with this compound, such as gloves, pipette tips, weigh boats, and paper towels, as solid hazardous waste.
-
Collection : Place these contaminated materials into a designated, sealed plastic bag or a lined, leak-proof container.
-
Labeling : Clearly label the bag or container as "Hazardous Waste" and specify the contaminant (e.g., "Debris contaminated with this compound").
-
Disposal : Store and dispose of the container alongside other solid chemical waste according to institutional guidelines.
Protocol 4: Empty this compound Containers
-
Decontamination : To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the original carrier).
-
Rinsate Collection : The first rinse must be collected and disposed of as liquid hazardous waste, following Protocol 2. Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your institution's EHS department.
-
Final Disposal : Once thoroughly rinsed and air-dried, deface or remove all original labels from the container. The clean container can then be disposed of in the regular trash or designated glass disposal, as per institutional policy.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to contain the hazard.
-
Alert Personnel : Immediately notify others in the vicinity.
-
Assess the Spill : Determine the extent of the spill.
-
Minor Spill : For small spills of solid this compound, gently sweep or scoop the material to avoid generating dust and place it into a sealed container for disposal as hazardous waste. Absorb small liquid spills with an inert material like vermiculite or sand, then place the absorbent in a sealed container for disposal. Clean the spill area with a damp cloth and dispose of the cleaning materials as hazardous waste.
-
Major Spill : For large spills, evacuate the area immediately. Alert your institution's emergency response team or EHS department for assistance. Only personnel with specialized training and appropriate PPE should manage major spills.
-
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Procysteine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Procysteine (L-2-oxothiazolidine-4-carboxylic acid). Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3]. It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect against dust and splashes. |
| Hand Protection | Chemical-resistant gloves | Selection should be based on the specific material and breakthrough time. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling the powder, especially in poorly ventilated areas, to avoid inhalation of dust[4][5]. |
Safe Handling and Operational Workflow
Proper handling procedures are essential to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely working with this compound.
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Seek medical advice if irritation persists. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and containers.
Disposal Workflow
Key Disposal Steps:
-
Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization : Use a dedicated, properly labeled, and leak-proof container for all this compound waste. The container must be compatible with the chemical.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste management company. Do not dispose of this compound down the drain or in regular trash. Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste before the container is discarded.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
